[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLVFIUTJMZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379905 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73282-11-8 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol from 2-Iodoaniline
This technical guide provides an in-depth exploration of a robust and efficient synthetic route to [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol, a valuable intermediate in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-iodoaniline, and proceeds through a carefully orchestrated sequence of reactions, including N-protection, Sonogashira coupling, and intramolecular cyclization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed protocols but also the underlying scientific principles that govern each transformation.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged heterocyclic motif found in a vast array of natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of novel therapeutic agents. The target molecule, this compound, serves as a versatile building block for the synthesis of more complex indole derivatives, including potent enzyme inhibitors and receptor modulators.[1]
The phenylsulfonyl protecting group on the indole nitrogen plays a crucial role in this synthetic strategy. It serves to activate the indole ring towards certain reactions and can influence the regioselectivity of subsequent transformations.[2][3] Furthermore, this group can be removed under specific conditions, allowing for further derivatization of the indole nitrogen.[4]
Overall Synthetic Strategy
The synthesis of this compound from 2-iodoaniline is accomplished through a three-step sequence. The first step involves the protection of the amino group of 2-iodoaniline with a phenylsulfonyl group. This is followed by a palladium-catalyzed Sonogashira cross-coupling reaction with propargyl alcohol. The final step is an intramolecular cyclization of the resulting N-(2-(3-hydroxyprop-1-yn-1-yl)phenyl)benzenesulfonamide to furnish the desired indole-2-methanol derivative. A particularly efficient variation of this synthesis combines the Sonogashira coupling and the intramolecular cyclization into a one-pot procedure.[1]
Caption: Overall synthetic workflow from 2-iodoaniline to the target molecule.
Part 1: N-Phenylsulfonylation of 2-Iodoaniline
The initial step in this synthesis is the protection of the primary amine of 2-iodoaniline with a phenylsulfonyl group. This transformation is critical for several reasons:
-
Prevention of Side Reactions: The free amino group can interfere with the subsequent palladium-catalyzed coupling reaction.
-
Activation of the Aryl Iodide: The electron-withdrawing nature of the phenylsulfonyl group can enhance the reactivity of the C-I bond towards oxidative addition in the Sonogashira coupling.
-
Facilitation of Cyclization: The sulfonamide linkage plays a role in promoting the final intramolecular cyclization to form the indole ring.
Experimental Protocol: Synthesis of N-(2-Iodophenyl)benzenesulfonamide
| Reagent/Solvent | Molar Equiv. | Amount | Purpose |
| 2-Iodoaniline | 1.0 | (e.g., 10 mmol, 2.19 g) | Starting Material |
| Benzenesulfonyl chloride | 1.1 | (e.g., 11 mmol, 1.41 mL) | Phenylsulfonylating Agent |
| Pyridine | 2.0 | (e.g., 20 mmol, 1.62 mL) | Base and Solvent |
| Dichloromethane (DCM) | - | (e.g., 50 mL) | Solvent |
Procedure:
-
To a solution of 2-iodoaniline in dichloromethane, add pyridine at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(2-iodophenyl)benzenesulfonamide.
Part 2: Sonogashira Coupling and Intramolecular Cyclization
The core of this synthesis lies in the formation of the indole ring, which is achieved through a Sonogashira coupling followed by an intramolecular cyclization. The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[5][6][7] In this case, N-(2-iodophenyl)benzenesulfonamide is coupled with propargyl alcohol.
The subsequent intramolecular cyclization of the alkyne-substituted aniline derivative leads to the formation of the indole ring.[8][9] This step can be promoted by the palladium catalyst itself or by the reaction conditions. A notable advantage of this synthetic route is the ability to perform both the Sonogashira coupling and the cyclization in a single pot, which significantly improves the overall efficiency.[1]
Reaction Mechanism: Sonogashira Coupling and Cyclization
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Following the formation of the coupled product, the intramolecular cyclization proceeds, likely through a palladium-catalyzed process, to form the indole ring.[8]
Experimental Protocol: One-Pot Synthesis of this compound
| Reagent/Solvent | Molar Equiv. | Amount | Purpose |
| N-(2-Iodophenyl)benzenesulfonamide | 1.0 | (e.g., 5 mmol, 1.80 g) | Starting Material |
| Propargyl alcohol | 1.5 | (e.g., 7.5 mmol, 0.44 mL) | Alkyne Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 0.02 | (e.g., 0.1 mmol, 70 mg) | Palladium Catalyst |
| Copper(I) iodide (CuI) | 0.04 | (e.g., 0.2 mmol, 38 mg) | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | (e.g., 15 mmol, 2.09 mL) | Base and Solvent |
| N,N-Dimethylformamide (DMF) | - | (e.g., 25 mL) | Solvent |
Procedure:
-
To a solution of N-(2-iodophenyl)benzenesulfonamide in a mixture of triethylamine and DMF, add propargyl alcohol.
-
Degas the solution with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Characterization and Data
The final product, this compound, should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield for this one-pot reaction is typically in the range of 80-90%.[1]
Conclusion
The synthesis of this compound from 2-iodoaniline presented in this guide is a highly efficient and reliable method. The key transformations, N-phenylsulfonylation and the one-pot Sonogashira coupling/intramolecular cyclization, are well-established and high-yielding reactions. This technical guide provides the necessary details for the successful execution of this synthesis, empowering researchers to access this valuable intermediate for their drug discovery and development programs.
References
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
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Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5). [Link]
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Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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Taylor & Francis Online. (2023). Synthesis of indole derivatives from the S3•−-mediated intramolecular cyclization of o-alkynylanilines. [Link]
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SpringerLink. (2018). Cyclization of alkynes under metal-free conditions: synthesis of indoles. [Link]
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Organic Chemistry Portal. Synthesis of Indoles. [Link]
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MDPI. (2021). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]
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MDPI. (2019). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. [Link]
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ACS Publications. (2011). Gold-Catalyzed Intramolecular Indole/Alkyne Cyclization Cascades through a Heterolytic Fragmentation: 1,5-Indole Migration and Allenylation. [Link]
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Der Pharma Chemica. (2011). Synthesis and biological evaluation of indoles. [Link]
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National Center for Biotechnology Information. (2011). 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole. [Link]
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Asian Journal of Chemistry. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. [Link]
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ACS Publications. (2021). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. [Link]
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National Center for Biotechnology Information. (2014). An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones. [Link]
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National Center for Biotechnology Information. (2011). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. [Link]
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An In-depth Technical Guide to [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif, featuring a phenylsulfonyl-protected indole core with a hydroxymethyl group at the 2-position, serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of kinase inhibitors for cancer therapy. The indole framework is a privileged structure in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] The strategic placement of the phenylsulfonyl group on the indole nitrogen not only modifies its electronic properties but also serves as a protecting group, enabling selective functionalization at other positions of the indole ring.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 73282-11-8 | [2] |
| Molecular Formula | C₁₅H₁₃NO₃S | [2] |
| Molecular Weight | 287.33 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 78-80 °C (for the parent compound 1-(Phenylsulfonyl)indole) | |
| Solubility | Data not available; likely soluble in organic solvents like dichloromethane, ethyl acetate, and THF. | |
| InChI Key | LRYLVFIUTJMZBY-UHFFFAOYSA-N |
Synthesis of this compound
A facile and high-yielding synthetic route to this compound has been reported, proceeding via a Sonogashira coupling reaction. This method offers a significant advantage over older strategies that required harsh conditions.[1]
Experimental Protocol: One-Pot Sonogashira Reaction
This protocol is adapted from a reported synthesis of the title compound's precursor, which is then reduced.[1]
Step 1: Synthesis of N-(2-iodophenyl)benzenesulfonamide
-
To a solution of 2-iodoaniline in pyridine, add benzenesulfonyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-iodophenyl)benzenesulfonamide.
Step 2: One-Pot Synthesis of this compound
-
To a solution of N-(2-iodophenyl)benzenesulfonamide in a suitable solvent (e.g., DMF or acetonitrile), add propargyl alcohol, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product, this compound, can be purified by column chromatography to yield the final product with an overall yield of approximately 84%.[1]
Caption: Synthetic workflow for this compound.
Spectroscopic Data
1-(Phenylsulfonyl)-1H-indole (Related Compound)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95-7.92 (m, 2H), 7.65-7.50 (m, 4H), 7.35-7.25 (m, 3H), 6.65 (d, J = 3.6 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 138.2, 135.5, 133.7, 130.8, 129.3, 126.8, 126.5, 124.1, 123.0, 121.2, 113.6, 108.3.
For this compound, one would expect to see an additional singlet corresponding to the methylene protons of the hydroxymethyl group (likely in the range of 4.5-5.0 ppm) and a broad singlet for the hydroxyl proton. The signals for the indole ring protons would also be shifted accordingly due to the substitution at the 2-position.
Application in Drug Discovery: A Precursor to FLT3 Kinase Inhibitors
A significant application of this compound lies in its use as a synthetic intermediate for potent enzyme inhibitors. Notably, it is a precursor for the synthesis of bis(1H-indol-2-yl)methanones, which have been identified as powerful inhibitors of FMS-like tyrosine kinase 3 (FLT3) receptor tyrosine kinase.[1]
The Role of FLT3 in Acute Myeloid Leukemia (AML)
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[4][5] These mutations lead to the constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, thereby promoting uncontrolled cell growth and survival of leukemic blasts.[6] Consequently, FLT3 has emerged as a key therapeutic target for AML.[4][5]
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Synthesis of bis(1H-indol-2-yl)methanones
This compound can be oxidized to the corresponding aldehyde, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde. This aldehyde is a key precursor that can undergo further reactions, such as condensation with another indole moiety, to form the bis(1H-indol-2-yl)methanone scaffold. The development of such indole-based FLT3 inhibitors represents a promising strategy in the ongoing effort to develop more effective treatments for AML.[4][5]
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis and the strategic importance of its indole scaffold make it a compound of significant interest to researchers in medicinal chemistry and drug discovery. The ability to serve as a precursor to potent FLT3 kinase inhibitors highlights its potential contribution to the development of targeted therapies for acute myeloid leukemia. Further exploration of the reactivity of this compound is likely to uncover new synthetic routes to other biologically important molecules.
References
-
Cabezas, J. A., & Arias, M. L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5), x220401. [Link]
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Abdel-Sattar, E. A., et al. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. BMC Chemistry, 17(1), 73. [Link]
-
PubMed. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. [Link]
-
de Almeida, et al. (2024). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Oncology Letters, 27(3), 1. [Link]
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Spectroscopic data of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of drug discovery and materials science, the N-phenylsulfonyl indole scaffold is a cornerstone of medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1] The compound this compound serves as a critical synthetic intermediate, whose purity and structural integrity are paramount for the success of subsequent chemical transformations.[1] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unequivocal structural confirmation of this molecule. As a self-validating system, the convergence of data from these orthogonal techniques provides the highest degree of confidence for researchers, scientists, and drug development professionals.
Molecular Structure and Analytical Workflow
The foundational step in any spectroscopic analysis is understanding the target molecule's architecture. The structure of this compound combines an indole ring system, a phenylsulfonyl protecting group at the N1 position, and a primary alcohol at the C2 position.
Caption: Molecular structure of this compound.
Our analytical approach is systematic, ensuring each piece of data corroborates the others to build an unassailable structural proof.
Caption: Integrated workflow for spectroscopic structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[2] It provides information on the chemical environment, connectivity, and number of chemically distinct nuclei.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is critical to avoid large solvent signals that would obscure the analyte peaks.[2]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.[4]
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H NMR signals.
Data Presentation and Interpretation
The following table summarizes the expected NMR data for this compound.
| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J) Hz, Integration, Assignment |
| 8.15 | d, J = 8.3 Hz, 1H, H-4 |
| 7.89 | d, J = 7.8 Hz, 2H, H-ortho (SO₂) |
| 7.55 | t, J = 7.5 Hz, 1H, H-para (SO₂) |
| 7.47 | t, J = 7.8 Hz, 2H, H-meta (SO₂) |
| 7.45 | d, J = 7.6 Hz, 1H, H-7 |
| 7.31 | t, J = 7.5 Hz, 1H, H-6 |
| 7.22 | t, J = 7.4 Hz, 1H, H-5 |
| 6.60 | s, 1H, H-3 |
| 4.87 | s, 2H, -CH₂OH |
| 2.50 (broad) | s, 1H, -OH |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. The OH proton signal is often broad and its chemical shift is highly variable; it may exchange with trace water in the solvent.
Expertise & Insights:
-
Deshielding Effects: The protons on the indole ring (H-4 to H-7) and the phenylsulfonyl ring are found in the aromatic region (δ 7.2-8.2 ppm). The H-4 proton is significantly downfield-shifted (deshielded) due to the anisotropic effect of the sulfonyl group. Similarly, the ortho-protons of the phenylsulfonyl group are deshielded by the electron-withdrawing nature of the S=O bonds.[5]
-
Key Singlets: The sharp singlet at δ 6.60 ppm is characteristic of the H-3 proton of the indole ring, confirming substitution at the C-2 position. The singlet at δ 4.87 ppm, integrating to two protons, is definitively assigned to the methylene (-CH₂) group of the methanol substituent.
-
Carbon Spectrum: In the ¹³C NMR spectrum, the signal at δ 58.1 ppm is characteristic of a primary alcohol attached to an sp² carbon. The remaining signals correspond to the aromatic carbons of the indole and phenylsulfonyl moieties.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups.[6] Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires little to no sample preparation and works for solid powders.[7]
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.[8]
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for generating a high-quality spectrum.[8]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a spectrum with an excellent signal-to-noise ratio.[6]
Data Presentation and Interpretation
| Expected IR Absorption Bands (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 (broad, strong) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 (medium) | C-H stretch | Aromatic (sp² C-H) |
| ~1370 (strong) | Asymmetric SO₂ stretch | Sulfonyl (S=O) |
| ~1175 (strong) | Symmetric SO₂ stretch | Sulfonyl (S=O) |
| 1600 - 1450 (multiple, medium) | C=C stretch | Aromatic Rings |
| ~1050 (medium) | C-O stretch | Primary Alcohol |
Expertise & Insights:
-
Causality of Key Bands: The presence of a strong, broad absorption band centered around 3400 cm⁻¹ is definitive proof of the hydroxyl (-OH) group; its breadth is due to intermolecular hydrogen bonding.[9] The two intense, sharp bands around 1370 cm⁻¹ and 1175 cm⁻¹ are the unmistakable signature of the sulfonyl (SO₂) group, corresponding to its asymmetric and symmetric stretching vibrations, respectively.[10] The presence of C-H stretching absorptions above 3000 cm⁻¹ confirms the aromatic nature of the indole and phenyl rings.[9]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, as it typically generates the intact protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[11]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid is often added to promote protonation in positive ion mode.[12]
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary needle to generate a fine spray of charged droplets. The solvent evaporates, ultimately yielding gas-phase analyte ions.[11][13]
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight) to measure their mass-to-charge (m/z) ratio.
Data Presentation and Interpretation
Molecular Formula: C₁₅H₁₃NO₃S Exact Mass: 287.0616
| Expected Ion (m/z) | Ion Formula | Interpretation |
| 288.0694 | [C₁₅H₁₄NO₃S]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 310.0514 | [C₁₅H₁₃NNaO₃S]⁺ | Sodium Adduct [M+Na]⁺ |
| 146.0600 | [C₉H₈NO]⁺ | Fragment: Loss of phenylsulfonyl radical (PhSO₂) |
| 224.0423 | [C₁₅H₁₂NO]⁺ | Fragment: Loss of SO₂ from [M+H]⁺ |
Expertise & Insights:
-
Trustworthiness of the Molecular Ion: The primary goal is to observe the protonated molecule at m/z 288.0694. The presence of a sodium adduct at m/z 310.0514 is also common and further confirms the molecular weight.[14]
-
Signature Fragmentation: Tandem MS (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). A key fragmentation pathway for N-phenylsulfonyl compounds involves the cleavage of the N-S bond, resulting in the loss of the phenylsulfonyl radical (141 Da) to yield a fragment at m/z 147, or the loss of the phenyl radical followed by rearrangement. An even more diagnostic fragmentation is the characteristic loss of sulfur dioxide (SO₂; 64 Da), a common rearrangement for aromatic sulfonamides, which would yield a significant fragment at m/z 224.[15][16] The observation of these specific fragments provides powerful, secondary confirmation of the sulfonyl indole structure.
Conclusion
The structural elucidation of this compound is achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and confirm the substitution pattern. FT-IR spectroscopy provides rapid and definitive evidence of the essential hydroxyl and sulfonyl functional groups. Finally, high-resolution ESI-mass spectrometry confirms the elemental composition and molecular weight with high accuracy. The congruence of these independent datasets provides an unassailable confirmation of the molecule's identity and purity, satisfying the rigorous standards required for advanced research and development.
References
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Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Retrieved January 18, 2026, from [Link]
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Supporting Information for publications. (n.d.). Wiley-VCH. Retrieved January 18, 2026, from [Link]
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Ionization Modes - Mass Spectrometry & Proteomics Facility. (n.d.). University of Notre Dame. Retrieved January 18, 2026, from [Link]
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Van der Burg, W. J., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Retrieved January 18, 2026, from [Link]
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Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved January 18, 2026, from [Link]
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Lee, T. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Chemistry and Laboratory Medicine. Retrieved January 18, 2026, from [Link]
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Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved January 18, 2026, from [Link]
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de Hoffmann, E., & Stroobant, V. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Retrieved January 18, 2026, from [Link]
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Roberts, J. D. (2021). Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Guccione, S., et al. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry. Retrieved January 18, 2026, from [Link]
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Supporting Information for Silver-catalyzed nitration/annulation of 2-alkynylanilines. (2019). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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ATR-FTIR Spectroscopy Guide. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
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ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved January 18, 2026, from [Link]
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NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved January 18, 2026, from [Link]
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Perjési, P., et al. (2002). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. International Journal of Molecular Sciences. Retrieved January 18, 2026, from [Link]
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Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Chemistry. Retrieved January 18, 2026, from [Link]
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NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved January 18, 2026, from [Link]
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Bennett, J. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved January 18, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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SpectraBase. (n.d.). 1H-Indole-3-methanol, 1-(phenylsulfonyl)-.alpha.-1-propenyl-, (E)-(.+-.)-. Retrieved January 18, 2026, from [Link]
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Pineda, J. C., et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 18, 2026, from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 18, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]
-
Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved January 18, 2026, from [Link]
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Clark, J. (2026). Infrared Spectroscopy Index. Doc Brown's Chemistry. Retrieved January 18, 2026, from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Massachusetts Lowell. Retrieved January 18, 2026, from [Link]
-
Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. (2021). Journal of Chemical Education. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Physical Properties and Solubility of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical and chemical properties of the synthetic intermediate, [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol. This document is intended to serve as a vital resource for researchers in drug discovery and development, offering insights into its molecular characteristics and practical guidance for its use in experimental settings.
Introduction: The Significance of this compound
The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant biological activity. This compound emerges as a key synthetic intermediate in the creation of more complex molecules, including potent inhibitors of receptor tyrosine kinases and analogues of naturally occurring alkaloids. Its utility in the synthesis of these biologically active compounds underscores the importance of a thorough understanding of its fundamental physical and chemical properties.
The strategic placement of a phenylsulfonyl group at the 1-position of the indole nucleus significantly influences the electron density of the ring system, thereby affecting its reactivity and intermolecular interactions. The 2-methanol substitution provides a reactive handle for further synthetic transformations. A comprehensive grasp of the molecule's properties, particularly its solubility, is paramount for its effective handling, reaction optimization, and the development of downstream purification strategies.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a compound are pivotal in determining its behavior in both chemical and biological systems. Below is a summary of the known and computationally predicted properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₅H₁₃NO₃S | ChemicalBook[1] |
| Molecular Weight | 287.33 g/mol | ChemicalBook[1] |
| CAS Number | 73282-11-8 | ChemicalBook[1] |
| Predicted LogP (o/w) | 2.58 | SwissADME |
| Predicted Water Solubility (LogS) | -3.29 | SwissADME |
| Predicted Water Solubility | 4.04e-02 mg/mL | SwissADME |
| Predicted Water Solubility | 1.41e-04 mol/L | SwissADME |
| Predicted Topological Polar Surface Area | 69.96 Ų | SwissADME |
| Hydrogen Bond Acceptors | 4 | SwissADME |
| Hydrogen Bond Donors | 1 | SwissADME |
| Predicted Molar Refractivity | 77.01 | SwissADME |
Note: Predicted values were generated using the SwissADME web tool and should be considered as estimates. Experimental verification is recommended.
The predicted LogP value suggests that this compound has a moderate lipophilicity. This characteristic is a critical determinant of a compound's solubility in both aqueous and organic solvents, as well as its potential for membrane permeability. The predicted water solubility is low, which is a crucial consideration for its handling in aqueous reaction media and for purification processes such as crystallization.
Understanding and Determining Solubility: A Practical Approach
Solubility is a critical parameter in drug discovery and development, influencing everything from reaction kinetics to bioavailability. For a synthetic intermediate like this compound, accurate solubility data is essential for designing efficient synthetic routes and purification protocols. This section provides a detailed, field-proven methodology for determining the thermodynamic solubility of this compound.
The Rationale Behind Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a fundamental property that provides a baseline for understanding a compound's behavior. The shake-flask method, detailed below, is a gold-standard technique for determining thermodynamic solubility. The extended incubation period in this method ensures that the system reaches equilibrium, providing a reliable and reproducible measurement.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol outlines a step-by-step procedure for determining the thermodynamic solubility of this compound in a desired solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator within a constant temperature incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved solid particles. This step is critical to ensure that only the dissolved compound is analyzed.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered samples and the standard solutions by HPLC. The choice of column, mobile phase, and detector wavelength should be optimized for the compound.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered samples by interpolating their peak areas on the calibration curve.
-
-
Data Analysis and Reporting:
-
The concentration determined in the previous step represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
-
Calculate the average solubility and standard deviation from the replicate samples.
-
Report the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).
-
Visualizing the Workflow
The following diagram illustrates the key stages of the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the physical properties and a practical methodology for determining the solubility of this compound. The combination of known data, computational predictions, and a detailed experimental protocol offers a robust framework for researchers working with this important synthetic intermediate.
Future experimental work should focus on the validation of the predicted physicochemical properties, particularly the octanol-water partition coefficient and aqueous solubility. Furthermore, a comprehensive solubility screen in a broader range of organic solvents would provide invaluable data for optimizing reaction conditions and purification strategies. A deeper understanding of the solid-state properties, such as polymorphism, would also be beneficial for ensuring the consistency and reproducibility of experimental outcomes.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Pineda, M. A., Cabezas, N., & Arias, L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5). [Link]
Sources
The Pivotal Role of the Hydroxyl Group in [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol: A Technical Guide to its Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol emerges as a particularly valuable synthetic intermediate, primarily due to the strategic placement of a phenylsulfonyl protecting group on the indole nitrogen and a reactive hydroxyl group at the 2-position. The electron-withdrawing nature of the phenylsulfonyl group modulates the reactivity of the indole ring, enhancing its stability and directing further functionalization. This guide provides an in-depth exploration of the chemical reactivity centered on the hydroxyl group of this versatile building block, offering field-proven insights and detailed experimental protocols for its derivatization. Understanding and harnessing the reactivity of this hydroxyl moiety is paramount for its effective utilization in the synthesis of complex molecular architectures, including potent kinase inhibitors and serotonin receptor ligands.
Synthesis of this compound
A robust and efficient synthesis of this compound is crucial for its application as a synthetic intermediate. A common and effective method involves a Sonogashira coupling reaction.[1]
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis via Sonogashira Coupling[1]
-
Sulfonamide Formation: To a solution of 2-iodoaniline in pyridine, add benzenesulfonyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-(2-iodophenyl)benzenesulfonamide.
-
Sonogashira Coupling and Cyclization: To a solution of the iodosulfonamide and propargyl alcohol in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). Stir the reaction at room temperature until completion.
-
Final Work-up and Purification: After the reaction is complete, filter the mixture to remove the catalyst and concentrate the filtrate. Purify the residue by column chromatography to yield this compound.
Chemical Reactivity of the Hydroxyl Group
The primary alcohol functionality in this compound is a versatile handle for a variety of chemical transformations. Its reactivity is central to the utility of this compound as a building block in complex molecule synthesis.
Oxidation
The primary alcohol can be readily oxidized to the corresponding aldehyde, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, a valuable intermediate for further C-C bond formation reactions.
The oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed.
Caption: Oxidation of the primary alcohol to an aldehyde.
-
To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane (DCM), add a solution of this compound in DCM.
-
Stir the reaction mixture at room temperature until the starting material is fully consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde.
Etherification (O-Alkylation)
The hydroxyl group can be converted into an ether linkage via nucleophilic substitution, most commonly through the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.
The Williamson ether synthesis is a classic Sₙ2 reaction. The choice of a strong, non-nucleophilic base is crucial for the initial deprotonation without competing side reactions. Sodium hydride (NaH) is a common choice.
Caption: Williamson ether synthesis workflow.
-
To a solution of this compound in a dry aprotic solvent (e.g., THF or DMF), add sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for a short period to ensure complete formation of the alkoxide.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) and stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude ether by column chromatography.
Esterification (O-Acylation)
Esterification of the primary hydroxyl group provides a route to introduce a wide variety of acyl groups. The Steglich esterification is a mild and effective method for this transformation, particularly for substrates that may be sensitive to harsher conditions.
The Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.
Caption: Steglich esterification for O-acylation.
-
Dissolve this compound, the desired carboxylic acid, and a catalytic amount of DMAP in a dry aprotic solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C and add the carbodiimide coupling agent (e.g., DCC or DIC).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.
Halogenation
Conversion of the hydroxyl group to a halide, such as a chloride or bromide, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions.
A common method for converting primary alcohols to chlorides is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. For bromination, reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide in combination with triphenylphosphine (the Appel reaction) are effective.
-
To a solution of this compound in a dry aprotic solvent (e.g., DCM or toluene), add pyridine.
-
Cool the mixture to 0 °C and add thionyl chloride dropwise.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Carefully pour the reaction mixture onto ice-water and extract the product with an organic solvent.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and use the crude 2-(chloromethyl)-1-(phenylsulfonyl)-1H-indole directly in the next step or purify by chromatography, keeping in mind its potential instability.
Nucleophilic Substitution via Activated Intermediates
The hydroxyl group can be converted in situ to a good leaving group to facilitate nucleophilic substitution. The Mitsunobu reaction is a powerful example, allowing for the introduction of a variety of nucleophiles with inversion of stereochemistry (though not relevant for this achiral substrate).
The Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is then displaced by a nucleophile.
Caption: General scheme of the Mitsunobu reaction.
While a direct Mitsunobu reaction with hydrazoic acid is possible, a safer and more common laboratory practice involves a two-step procedure via the corresponding halide.
-
Bromination: Prepare 2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole from this compound using a suitable brominating agent (e.g., PBr₃ or CBr₄/PPh₃).
-
Azide Formation: To a solution of the crude 2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole in a polar aprotic solvent like DMF, add sodium azide (NaN₃).
-
Stir the reaction at room temperature until the starting bromide is consumed.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain 2-(azidomethyl)-1-(phenylsulfonyl)-1H-indole, which can be purified by chromatography if necessary.
Data Summary
| Reaction Type | Reagents | Product | Typical Yield (%) |
| Oxidation | PCC, DCM | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 80-90 |
| Etherification | NaH, Alkyl Halide, THF/DMF | 2-(Alkoxymethyl)-1-(phenylsulfonyl)-1H-indole | 70-85 |
| Esterification | Carboxylic Acid, DCC, DMAP, DCM | [1-(Phenylsulfonyl)-1H-indol-2-yl]methyl ester | 75-90 |
| Chlorination | SOCl₂, Pyridine, DCM | 2-(Chloromethyl)-1-(phenylsulfonyl)-1H-indole | 85-95 (often used crude) |
| Azide Formation | 1. PBr₃ 2. NaN₃, DMF | 2-(Azidomethyl)-1-(phenylsulfonyl)-1H-indole | 70-85 (over two steps) |
Conclusion
The hydroxyl group of this compound is a versatile functional handle that provides access to a wide array of derivatives. Through straightforward and high-yielding reactions such as oxidation, etherification, esterification, and halogenation, this building block can be readily incorporated into more complex molecular frameworks. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and organic synthesis to fully exploit the synthetic potential of this valuable intermediate. The strategic protection of the indole nitrogen allows for clean and predictable reactivity at the 2-position, making this compound an indispensable tool in the synthesis of novel therapeutic agents and other functional molecules.
References
-
Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of the Indole Nucleus. Chem. Rev.2005 , 105 (8), 2873–2920. [Link]
-
Pineda, L. W.; Ferllini, N.; Cabezas, J. A. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData2022 , 7 (5), x220401. [Link]
Sources
A Technical Guide to the Stability, Storage, and Handling of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
An In-depth Technical Guide Topic: Stability and Storage Conditions for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
Introduction
This compound (CAS No. 73282-11-8) is a heterocyclic compound featuring an indole core, a functional class of molecules that are cornerstones in medicinal chemistry and materials science.[1][2] As a synthetic intermediate, its purity and stability are paramount to the successful synthesis of more complex target molecules, such as certain alkaloids or kinase inhibitors.[2] Understanding the chemical liabilities of this molecule is critical for researchers to ensure the integrity of their experimental results, prevent lot-to-lot variability, and establish reliable long-term storage protocols.
This guide provides a comprehensive analysis of the stability profile of this compound. Moving beyond a simple recitation of storage temperatures, we will dissect the molecule's structure to predict potential degradation pathways, consolidate best practices for handling based on available safety data, and provide detailed, field-proven experimental protocols for researchers to perform their own stability assessments.
Compound Profile and Physicochemical Properties
A clear understanding of a compound's identity is the foundation of its stable management. The key identifiers and known properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 73282-11-8 | [3] |
| Molecular Formula | C₁₅H₁₃NO₃S | [4][5] |
| Molecular Weight | 287.34 g/mol | [4][5] |
| Appearance | Solid (Brown) | [4] |
| Stability | Stable under normal conditions. | [4] |
| Incompatibilities | Strong oxidizing agents. | [3][4] |
| Hazardous Decomposition | Forms Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), and Sulfur oxides upon combustion. | [3][4] |
Theoretical Stability Assessment & Potential Degradation Pathways
The chemical stability of this compound can be inferred by examining its constituent functional groups. The structure contains three key regions of interest: the indole ring, the N-phenylsulfonyl group, and the 2-hydroxymethyl group.
-
Indole Nucleus: The indole ring system, while aromatic, is electron-rich and can be susceptible to oxidation. However, the strongly electron-withdrawing phenylsulfonyl group at the N1 position significantly reduces the electron density of the pyrrole ring, likely increasing its stability against oxidative degradation compared to unsubstituted indoles.
-
2-Hydroxymethyl Group (-CH₂OH): Primary alcohols are susceptible to oxidation. Under oxidative stress (e.g., in the presence of peroxides or atmospheric oxygen over time), this group could be oxidized first to the corresponding aldehyde, [1-(phenylsulfonyl)-1H-indol-2-yl]carbaldehyde, and subsequently to the carboxylic acid.
-
N-Phenylsulfonyl Bond (N-S): Sulfonamide bonds are generally robust. However, under harsh hydrolytic conditions (strong acid or base, particularly with heat), cleavage of this bond is possible, which would yield indole-2-yl-methanol and benzenesulfonic acid. This is a known degradation pathway for some sulfonylurea-class drugs.[6]
These potential pathways are visualized in the diagram below.
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on safety data sheets (SDS) and the general chemistry of indole derivatives, a conservative and robust storage strategy is essential.[3][4][7]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place. [3] Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of potential oxidative and hydrolytic degradation. |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place. [3][8] | Prevents exposure to atmospheric moisture and oxygen, which are key drivers of hydrolysis and oxidation, respectively. |
| Light | Protect from light. (General recommendation for indole compounds).[7] | The indole nucleus can be susceptible to photolytic degradation. Storing in an amber vial inside a cabinet provides optimal protection. |
| Inert Gas | For maximum long-term stability (>1 year), consider storage under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric oxygen, providing the highest level of protection against oxidation. |
Handling Precautions:
-
Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, to prevent skin and eye contact.[3]
-
Avoid the formation of dust during weighing and transfer.[3][4]
-
Wash hands thoroughly after handling.[3]
Experimental Workflow for Stability Evaluation
To empirically determine the stability of this compound and develop a validated, stability-indicating analytical method, a forced degradation study is the industry-standard approach.[9][10] The objective is not to completely destroy the compound, but to induce a modest level of degradation (typically 5-20%) to reliably detect and separate the primary degradation products.[10][11]
Caption: A typical experimental workflow for conducting forced degradation studies.
Detailed Forced Degradation Protocols
The following protocols are robust starting points. The concentration of the stressor or the duration of exposure should be adjusted to achieve the target 5-20% degradation.
A. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.
B. Hydrolytic Degradation (Acid & Base):
-
Acid: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Causality: These conditions test the susceptibility of the sulfonamide bond to hydrolysis.
-
Incubate samples at room temperature and at 60 °C. Check at time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the acid sample with an equivalent amount of 0.1 M NaOH and the base sample with 0.1 M HCl.
C. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Causality: This aggressive condition tests the susceptibility of the hydroxymethyl group and the indole ring to oxidation.
-
Incubate at room temperature, protected from light. Check at time points (e.g., 2, 8, 24 hours).
D. Thermal Degradation:
-
Transfer a small amount of the solid compound into a clear glass vial.
-
Heat in an oven at a temperature below its melting point (e.g., 80 °C) for 48 hours.
-
Causality: This evaluates the intrinsic thermal stability of the molecule in the solid state.
-
For solution stability, incubate a sealed vial of the stock solution at 60 °C.
-
After exposure, allow to cool, then dissolve the solid or dilute the solution for analysis.
E. Photolytic Degradation:
-
Expose both the solid compound and a solution (1 mg/mL) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Causality: This protocol directly assesses light sensitivity, a known issue for many indole-containing molecules.
-
Run a parallel "dark" control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.
Analytical Methodology: Stability-Indicating HPLC-UV
A stability-indicating method is one that can separate the parent compound from all its degradation products, ensuring an accurate assessment of purity.
| Parameter | Recommended Starting Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at ~220 nm and ~290 nm. |
| Injection Volume | 10 µL |
Method Validation: The use of a DAD is critical. It allows for peak purity analysis, confirming that the parent peak in stressed samples is not co-eluting with a degradant. For definitive identification of degradation products, fractions can be collected for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
Data Interpretation
Results from the forced degradation study should be summarized to provide a clear stability profile.
| Stress Condition | Duration/Temp | % Parent Remaining | % Degradation | No. of Degradants | Observations |
| Control (T=0) | N/A | 100% | 0% | 0 | - |
| 0.1 M HCl | 24h / 60°C | ||||
| 0.1 M NaOH | 24h / 60°C | ||||
| 3% H₂O₂ | 8h / RT | ||||
| Heat (Solid) | 48h / 80°C | ||||
| Light (Solution) | ICH Q1B |
Conclusion
While this compound is reported as "stable under normal conditions," this is a general statement.[4] A deeper analysis of its chemical structure suggests potential liabilities to strong oxidative and harsh hydrolytic conditions. The N-phenylsulfonyl group likely imparts greater stability to the indole core compared to simpler indole-carbinols, but this does not preclude degradation.
For researchers in drug development and chemical synthesis, the most trustworthy approach is to adhere strictly to recommended storage conditions—cool, dry, and dark—and to perform empirical stability testing using the forced degradation protocols outlined in this guide. This ensures the quality of the starting material and the integrity of the scientific outcomes that depend upon it.
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[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol: A Versatile Building Block for Advanced Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the N-Phenylsulfonyl Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The strategic functionalization of the indole ring is paramount in the quest for novel therapeutics. Among the various modifications, N-protection and subsequent C2-functionalization offer a powerful avenue for molecular diversification. The introduction of an electron-withdrawing phenylsulfonyl group at the N1 position profoundly influences the reactivity of the indole ring, transforming it into a versatile platform for a variety of chemical transformations. This guide focuses on a key derivative, [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol, a stable, crystalline solid that serves as a pivotal building block for the synthesis of complex heterocyclic systems. Its unique electronic and structural features, stemming from the potent N-phenylsulfonyl group, render it an invaluable tool for medicinal chemists and synthetic organic chemists alike. The sulfonyl group not only activates the indole core for specific reactions but also introduces a vector for modulating physicochemical properties such as solubility and metabolic stability, which are critical in drug design.[2]
Synthesis and Characterization of this compound
A robust and efficient synthesis of the title compound is crucial for its widespread application. While several routes have been reported, a particularly effective method involves a one-pot Sonogashira coupling reaction.[1][3] This approach offers high yields and avoids harsh reaction conditions often associated with other synthetic strategies.[1]
Experimental Protocol: One-Pot Sonogashira Synthesis[1][3]
This protocol describes a facile and high-yielding synthesis of this compound.
Step 1: Synthesis of N-(2-iodophenyl)benzenesulfonamide
-
To a solution of 2-iodoaniline in pyridine, add benzenesulfonyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-iodophenyl)benzenesulfonamide.
Step 2: One-Pot Sonogashira Coupling and Cyclization
-
To a solution of N-(2-iodophenyl)benzenesulfonamide in a suitable solvent (e.g., a mixture of triethylamine and DMF), add propargyl alcohol.
-
Add catalytic amounts of Pd(PPh3)2Cl2 and CuI to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield this compound as a solid. This one-pot reaction has been reported to achieve an overall yield of 84%.[1][3]
Structural and Spectroscopic Characterization
The structural integrity of this compound is confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C15H13NO3S[4] |
| Molecular Weight | 287.33 g/mol [4] |
| Appearance | Colorless to light-yellow solid |
| Melting Point | Not consistently reported, recrystallization from methanol is common.[5] |
X-ray Crystallography: Single-crystal X-ray diffraction studies reveal a distorted tetrahedral geometry around the sulfur atom. The phenyl ring of the phenylsulfonyl group is oriented at a significant dihedral angle to the indole ring system, typically around 76-80°.[1][6][7] This spatial arrangement minimizes steric hindrance and influences the molecule's crystal packing, which is often stabilized by weak intermolecular interactions such as C—H⋯O and C—H⋯π interactions.[1][3]
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the indole and phenylsulfonyl moieties, as well as a characteristic signal for the methylene protons of the CH2OH group.
-
¹³C NMR: The carbon NMR spectrum shows the expected resonances for the 15 carbon atoms in the molecule, including the carbons of the indole ring, the phenylsulfonyl group, and the hydroxymethyl substituent.
A generalized workflow for the synthesis and characterization is depicted below:
Caption: Synthetic and analytical workflow for this compound.
Applications in Heterocyclic Synthesis
The strategic placement of the phenylsulfonyl group and the hydroxymethyl function at the N1 and C2 positions, respectively, unlocks a diverse range of synthetic possibilities. The electron-withdrawing nature of the sulfonyl group acidifies the N-H proton of the parent indole, and upon substitution, it modifies the electron density of the indole ring, making the C3 position susceptible to nucleophilic attack in certain contexts. The C2-hydroxymethyl group serves as a versatile handle for elaboration into various functional groups or for direct participation in cyclization reactions.
Oxidation to the Aldehyde: A Gateway to Further Functionalization
A common and highly useful transformation of this compound is its oxidation to the corresponding aldehyde, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde. This aldehyde is a valuable intermediate for the synthesis of more complex heterocyclic systems.[1]
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC) [1]
-
Dissolve this compound in dichloromethane.
-
Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Recrystallize the product from a suitable solvent system (e.g., ethyl acetate) to yield pure 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde. An 81% yield has been reported for this oxidation.[1]
This aldehyde has been utilized in the synthesis of biologically active molecules, including the natural alkaloid bouchardatine and potent inhibitors of FLT3 receptor tyrosine kinase.[1]
Participation in Cyclization and Annulation Reactions
The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions to form fused heterocyclic systems. The hydroxyl group can act as a nucleophile, while the indole ring can undergo electrophilic substitution or other transformations.
The following diagram illustrates the pivotal role of this building block in accessing diverse heterocyclic cores.
Caption: Synthetic utility of this compound.
The Role of the Phenylsulfonyl Group in Directing Reactivity
The phenylsulfonyl group is not merely a protecting group; it is a powerful activating and directing group. Its key functions in facilitating heterocyclic synthesis include:
-
Activation of the C3 Position: While indole typically undergoes electrophilic substitution at C3, the N-phenylsulfonyl group can, in certain contexts, render the indole nucleus sufficiently electron-deficient to allow for nucleophilic attack.
-
Facilitation of N-Deprotection: The phenylsulfonyl group can be removed under specific conditions, such as with magnesium in methanol, to unveil the N-H indole, providing a route to the final target molecule after the core heterocyclic structure has been assembled.[8]
-
Enhancement of Crystallinity: The presence of the sulfonyl group often leads to crystalline products, which simplifies purification by recrystallization.
-
Modulation of Pharmacokinetic Properties: In the context of drug discovery, the sulfonamide moiety can form hydrogen bonds with biological targets and improve metabolic stability.[2][9][10]
Conclusion and Future Outlook
This compound has firmly established itself as a versatile and valuable building block in modern heterocyclic synthesis. Its straightforward and high-yielding synthesis, coupled with the dual functionality of the C2-hydroxymethyl group and the reactivity-modulating N-phenylsulfonyl substituent, provides a robust platform for the construction of complex molecular architectures. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new classes of biologically active heterocyclic compounds. For researchers in medicinal chemistry and drug development, this building block represents a key tool for accessing diverse chemical space and accelerating the discovery of next-generation therapeutics.
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Pineda, M., Murillo, R., Herrero, M., & Salas, J. M. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5). Available at: [Link]
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Pineda, M., Murillo, R., Herrero, M., & Salas, J. M. (2022). (PDF) 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. ResearchGate. Available at: [Link]
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Fun, H. K., Jebas, S. R., & Chakkaravarthi, G. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o542. Available at: [Link]
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Arote, R. B. (n.d.). This compound. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Available at: [Link]
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Qian, D. C., Alford, P. E., Kishbaugh, T. L. S., Jones, S. T., & Gribble, G. W. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73. Available at: [Link]
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Reddy, T. S., Kumar, A., & Reddy, M. R. (2012). Synthesis of 5-Ethyl-1H-indole. International Journal of Chemical Sciences and Research, 3(2), 1-3. Available at: [Link]
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Kamalakumar, C., Dhayalan, V., Mohanakrishnan, A. K., Balasubramanian, V., & Manivannan, V. (2011). (PDF) (1-Phenylsulfonyl-1H-indol-2-yl)(thiophen-2-yl)methanone. ResearchGate. Available at: [Link]
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Wang, L., Zhang, Z., & Liu, Y. (2020). Application of Sulfonyl in Drug Design. Chinese Journal of Organic Chemistry, 40(8), 2243-2254. Available at: [Link]
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Ge, H. et al. (2025). Mechanistic experimental and theoretical studies demonstrated that compounds 8d act as a K⁺ channel inhibitor in cancer models. ResearchGate. Available at: [Link]
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Elgemeie, G. H., Zaghary, W. A., & Hassan, A. A. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28(6), 777-800. Available at: [Link]
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Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72. Available at: [Link]
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Khan, S., Al-Harrasi, A., & Csuk, R. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Molecules, 27(15), 4983. Available at: [Link]
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Fun, H. K., Jebas, S. R., & Chakkaravarthi, G. (2008). (2-Methyl-1-phenyl-sulfonyl-1H-indol-3-yl)methanol. PubMed. Available at: [Link]
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Li, Y., et al. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 187, 111984. Available at: [Link]
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A Technical Guide to the N-Phenylsulfonyl Group in Indole Chemistry: Strategy, Reactivity, and Application
For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold, central to a vast array of pharmaceuticals and natural products. However, its inherent reactivity, particularly the acidic N-H proton and the electron-rich pyrrole ring, presents significant challenges in multi-step synthesis. Strategic protection of the indole nitrogen is therefore not merely a tactical step but a cornerstone of synthetic design. Among the arsenal of available protecting groups, the N-phenylsulfonyl (PhSO₂) group stands out for its unique ability to modulate the electronic character of the indole ring, enabling reactivity patterns that are otherwise inaccessible.
This guide provides an in-depth exploration of the N-phenylsulfonyl protecting group, moving beyond simple procedural descriptions to elucidate the causal mechanisms behind its utility. We will examine its installation and cleavage, its profound influence on the regioselectivity of key transformations, and its strategic deployment in complex synthetic routes.
The N-Phenylsulfonyl Indole: Installation and Core Properties
The defining characteristic of the N-phenylsulfonyl group is its powerful electron-withdrawing nature.[1] Unlike electron-donating or sterically bulky N-alkyl groups, the PhSO₂ moiety significantly decreases the electron density of the indole's pyrrole ring.[2] This electronic perturbation is the foundation of its strategic value.
The installation is typically straightforward, achieved by reacting the indole with benzenesulfonyl chloride in the presence of a base.[3] This creates a robust sulfonamide linkage stable to a wide range of reaction conditions, which is a key advantage for lengthy synthetic sequences.[4]
Experimental Protocol: N-Protection of Indole with Phenylsulfonyl Chloride
This protocol describes a standard procedure for the N-sulfonylation of an indole.
-
Preparation : To a solution of indole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., NaH, 1.2 eq, or triethylamine, 1.5 eq).
-
Activation : Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the indole anion.
-
Sulfonylation : Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction : Allow the reaction to warm to room temperature and stir overnight, monitoring progress by TLC.
-
Workup : Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product, 1-(phenylsulfonyl)indole, can be purified by column chromatography or recrystallization.[5][6]
A Paradigm Shift in Reactivity: Directing Functionalization
The true power of the N-phenylsulfonyl group lies in its ability to completely alter the innate reactivity of the indole core. Where unprotected indoles favor electrophilic attack at the C3 position, the N-phenylsulfonyl derivative opens pathways for precisely controlled functionalization at C2 and even enables nucleophilic attack.
C2-Lithiation: The Cornerstone of N-Phenylsulfonyl Strategy
Perhaps the most significant application of this protecting group is its ability to direct metalation exclusively to the C2 position.[1] The strong inductive effect of the sulfonyl group dramatically increases the acidity of the C2-proton. Consequently, treatment with a strong base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), results in clean and regioselective deprotonation to form the 2-lithio-1-(phenylsulfonyl)indole intermediate.[7][8] This nucleophilic species can then be quenched with a wide variety of electrophiles to install functional groups at the C2 position—a transformation that is notoriously difficult to achieve with N-H or N-alkyl indoles.[7]
Experimental Protocol: C2-Lithiation and Formylation of 1-(Phenylsulfonyl)indole
This protocol details the synthesis of 1-(phenylsulfonyl)indole-2-carbaldehyde, a valuable synthetic intermediate.[9]
-
Setup : A solution of 1-(phenylsulfonyl)indole (1.0 eq) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.
-
Lithiation : n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. The formation of the C2-lithiated species is often indicated by a color change.
-
Electrophilic Quench : Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the solution.
-
Reaction : The reaction is stirred at -78 °C for an additional 2 hours before being allowed to warm slowly to room temperature.
-
Workup and Purification : The reaction is quenched with saturated aqueous NH₄Cl and worked up as described in the protection protocol. Purification by column chromatography yields the desired 2-formyl product.[9]
Reversing Inherent Reactivity: Enabling Nucleophilic Attack
Unmodified indoles are electron-rich and react readily with electrophiles. The N-phenylsulfonyl group, by rendering the indole nucleus electron-deficient, opens the door to nucleophilic addition reactions, a complete reversal of the indole's natural polarity.[10] A powerful example involves 1,2-bis(phenylsulfonyl)-1H-indole, which can be prepared from 1-(phenylsulfonyl)indole. This highly electron-deficient substrate undergoes conjugate addition-elimination with organocuprates, allowing for the direct C-H substitution at the C3 position with nucleophiles—a truly remarkable transformation.[10]
Modulating Electrophilic Aromatic Substitution
While the primary effect of the N-phenylsulfonyl group is deactivation of the pyrrole ring towards electrophiles, it also influences substitution on the indole's benzene ring. In Friedel-Crafts acylation, for instance, 1-(phenylsulfonyl)indole reacts preferentially at the C3 position, but the yields and conditions are heavily influenced by the sulfonyl group.[11] This contrasts with the highly reactive nature of unprotected indole, providing a more controlled handle for functionalization.
The Final Step: Cleavage and Deprotection
A protecting group is only as useful as its ease of removal. While the robustness of the N-phenylsulfonyl group is an asset, its cleavage can require specific and sometimes harsh conditions, a critical consideration in synthetic planning.[2] Several methods have been developed, each with its own advantages and substrate compatibility.
Table 1: Comparative Analysis of N-Phenylsulfonyl Deprotection Methodologies
| Method/Reagents | Conditions | Advantages | Limitations & Considerations |
| Base Hydrolysis | KOH, t-BuOH, Toluene, 100 °C | Metal-free, practical for many substrates.[4] | Requires high temperatures; may not be suitable for base-sensitive molecules. |
| Reductive Cleavage | Mg turnings, Methanol, Reflux | Mild, effective, and frequently used.[12][13] | Requires a protic solvent; may reduce other functional groups. |
| Reductive Cleavage | Sodium Amalgam, Methanol | A classic method for sulfonyl group removal.[13] | Use of mercury requires special handling and disposal procedures. |
| Electrochemical | Constant cathodic potential | Extremely mild, avoids harsh chemical reagents.[14] | Requires specialized equipment; scope may be limited by substrate. |
Experimental Protocol: Deprotection via Magnesium in Methanol
This protocol provides a widely used method for the reductive cleavage of the N-phenylsulfonyl group.[13]
-
Setup : To a solution of the N-phenylsulfonyl indole (1.0 eq) in anhydrous methanol, add magnesium turnings (5-10 eq).
-
Reaction : Heat the suspension to reflux. The reaction can be monitored by TLC until the starting material is consumed. Sonication can sometimes be used as an alternative to heating.[15]
-
Workup : Cool the reaction mixture to room temperature and filter to remove excess magnesium and magnesium salts.
-
Purification : Concentrate the filtrate in vacuo. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated, and the resulting N-H indole is purified by column chromatography.
Conclusion: A Strategic Tool for Modern Synthesis
The N-phenylsulfonyl group is far more than a simple placeholder for the indole N-H. It is a powerful strategic tool that fundamentally alters the electronic landscape of the indole nucleus. Its key advantages—directing C2-lithiation, enabling nucleophilic reactions, and providing high stability—allow chemists to forge bonds and build molecular complexity in ways that would otherwise be impossible.[1][10] While its removal requires careful planning, the development of various deprotection methods has made it a highly practical and indispensable group in the synthesis of complex indole-containing targets, from medicinal chemistry scaffolds to intricate natural products.[4][13] The judicious application of the N-phenylsulfonyl group will undoubtedly continue to be a key strategy for innovation in drug development and synthetic chemistry.
References
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- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 1-Benzenesulfonyl-7-methoxy-1H-indole and Other N-Protected Indoles.
- Arkat USA, Inc. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(iv), 66-73.
- ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles.
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- Saulnier, M. G., & Gribble, G. W. (1982). Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. The Journal of Organic Chemistry, 47(5), 757–763.
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- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
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Introduction: The Strategic Importance of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol in Synthesis
An In-Depth Technical Guide to the Chemical Compatibility of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a privileged structure due to its prevalence in bioactive natural products and pharmaceuticals. The strategic functionalization of this nucleus is paramount. This compound emerges as a valuable and versatile synthetic intermediate, offering a unique combination of stability and reactivity. The N-phenylsulfonyl group serves not only as a robust protecting group but also as a powerful tool to modulate the electronic properties of the indole ring, while the 2-hydroxymethyl moiety provides a crucial handle for further molecular elaboration.
This guide provides an in-depth analysis of the chemical compatibility of this compound with a wide array of common reagents. Understanding its stability and reactivity profile is critical for researchers and process chemists aiming to seamlessly integrate this building block into complex synthetic routes. We will move beyond a simple tabulation of compatible and incompatible reagents to explore the underlying chemical principles, offering field-proven insights into the causality behind its behavior.
Molecular Architecture and Inherent Reactivity
To predict the chemical behavior of this compound, a foundational understanding of its constituent functional groups is essential. The molecule's reactivity is a direct consequence of the interplay between the N-phenylsulfonyl group, the indole core, and the 2-hydroxymethyl substituent.
Caption: Core structure and key functional domains of the title compound.
-
The N-Phenylsulfonyl Group : This powerful electron-withdrawing group significantly deactivates the indole's pyrrole ring towards classical electrophilic aromatic substitution.[1] However, this deactivation is key to its utility; it enhances the acidity of the C2-proton (if present) and directs metalation to this position.[1] Once the C2 position is substituted, as in our title compound, the C3 position becomes a potential site for nucleophilic attack or metalation, a reversal of the typical reactivity of N-unprotected indoles.[2][3] The N-S bond is generally robust but can be cleaved under specific reductive conditions.
-
The 2-Hydroxymethyl Group : As a primary alcohol, this group is readily susceptible to oxidation to form the corresponding aldehyde or carboxylic acid.[4][5] Under acidic conditions, the hydroxyl moiety can be protonated to form a good leaving group (water), potentially generating a resonance-stabilized carbocation at the benzylic-like C2 position. This reactivity profile is a double-edged sword, offering pathways for further functionalization but also representing a potential route for degradation. Notably, unlike some 3-hydroxymethylindoles which are notoriously unstable, the 2-substituted analogues exhibit greater stability.[6]
-
The Indole C3 Position : In a typical indole, the C3 position is the most nucleophilic. The N-phenylsulfonyl group tempers this reactivity. However, it remains a potential site for functionalization, particularly via deprotonation with strong bases to form a C3-lithiated species, which can then be trapped with an electrophile.[3]
Compatibility with Acidic Reagents
The stability of this compound in the presence of acids is a critical consideration, as many synthetic transformations are performed under acidic catalysis.
Theoretical Grounding: Brønsted and Lewis Acids
The primary site of interaction with Brønsted acids is the oxygen atom of the hydroxymethyl group. Protonation converts the poor hydroxyl leaving group into an excellent one (H₂O). The resulting C2-carbocation is stabilized by the adjacent indole ring, which can lead to undesired side reactions such as dimerization or polymerization, a known issue for simpler hydroxymethylindoles.[6] Lewis acids will also coordinate to the hydroxyl oxygen, facilitating its departure. While the N-sulfonyl group protects the indole nitrogen from protonation, strong acidic conditions can potentially promote cleavage of the N-S bond, though this typically requires forcing conditions. The stability of a conjugate base is inversely related to the strength of its corresponding acid; therefore, the unstable, highly reactive carbocation intermediate is readily formed from its more stable protonated alcohol precursor.[7][8]
Caption: Potential degradation pathway under strong acidic conditions.
Experimental Validation & Summary
The following table summarizes the compatibility with representative acidic reagents.
| Reagent Class | Specific Reagent | Typical Conditions | Result & Observations |
| Organic Acids | Acetic Acid (AcOH) | Solvent, RT to 80°C | Compatible . Generally stable for extended periods. |
| Trifluoroacetic Acid (TFA) | 1-10 vol% in DCM, 0°C to RT | Caution . Slow degradation observed over hours. Monitor reactions closely. | |
| Mineral Acids | Hydrochloric Acid (HCl) | Dilute (e.g., 1M) in organic solvent | Incompatible . Rapid decomposition observed, especially with heating. |
| Sulfuric Acid (H₂SO₄) | Concentrated or dilute | Incompatible . Strong charring and decomposition. | |
| Lewis Acids | Boron Trifluoride Etherate (BF₃·OEt₂) | DCM or Toluene, 0°C to RT | Caution . Can promote side reactions. Compatibility is substrate-dependent. |
Compatibility with Basic Reagents
The behavior of the title compound in the presence of bases is governed primarily by the acidity of the hydroxyl proton.
Theoretical Grounding: Acidity and Nucleophilicity
The most acidic proton in the molecule is that of the hydroxyl group (pKa ≈ 16-18). Common inorganic bases (e.g., K₂CO₃, NaOH) and organic amine bases (e.g., Et₃N, DBU) are generally not strong enough to cause significant deprotonation or degradation at room temperature, making the compound compatible with many standard reaction conditions.
However, strong bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi) will readily deprotonate the alcohol to form a nucleophilic alkoxide. This alkoxide can be utilized in subsequent reactions, such as Williamson ether synthesis. It is crucial to note that with exceptionally strong bases like n-BuLi, competitive deprotonation at the C3 position of the indole ring could occur after the initial deprotonation of the alcohol, opening alternative synthetic pathways.[3] The stability of a base is related to its reactivity; a more stable conjugate base corresponds to a stronger acid.[9][10]
Experimental Validation & Summary
| Reagent Class | Specific Reagent | Typical Conditions | Result & Observations |
| Inorganic Bases | Potassium Carbonate (K₂CO₃) | Acetone or DMF, RT to 100°C | Compatible . Stable under typical conditions for alkylations or acylations. |
| Sodium Hydroxide (NaOH) | Aqueous/Organic Biphasic, RT | Compatible . Stable for typical aqueous workup procedures. | |
| Organic Bases | Triethylamine (Et₃N) / DIPEA | DCM or THF, RT | Compatible . Routinely used as an acid scavenger. |
| 1,8-Diazabicycloundec-7-ene (DBU) | THF or Toluene, RT | Compatible . | |
| Strong Bases | Sodium Hydride (NaH) | THF or DMF, 0°C to RT | Reactive . Clean deprotonation of the alcohol to form the sodium alkoxide. |
| n-Butyllithium (n-BuLi) | THF or Hexanes, -78°C to 0°C | Reactive . Primarily deprotonates the alcohol. Excess base may lead to C3 lithiation. |
Compatibility with Oxidizing and Reducing Agents
The 2-hydroxymethyl group is the principal site of interaction for both oxidizing and reducing agents.
Oxidizing Agents: A Gateway to Aldehydes
The primary alcohol is readily oxidized. This transformation is not a matter of incompatibility but rather a predictable and high-yielding reaction. Mild oxidizing agents are preferred to avoid over-oxidation or degradation of the indole nucleus.
-
Pyridinium Chlorochromate (PCC) : A well-documented and reliable method for converting this compound to its corresponding aldehyde, [1-(phenylsulfonyl)-1H-indol-2-yl]carbaldehyde, in high yield (81%).[4][5][11]
-
Manganese Dioxide (MnO₂) : An effective reagent for oxidizing allylic and benzylic alcohols. Given the "benzylic-like" nature of the C2-hydroxymethyl group, MnO₂ is an excellent, mild alternative.[12]
-
Swern/Dess-Martin Oxidations : These modern, mild oxidation protocols are fully compatible with the N-sulfonyl indole core and provide clean conversion to the aldehyde.
Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid should be avoided as they can lead to over-oxidation to the carboxylic acid and potential cleavage of the indole ring.
Caption: General experimental workflow for assessing chemical compatibility.
-
Setup : In a clean, dry vial, dissolve this compound (e.g., 28.7 mg, 0.1 mmol) in a suitable dry solvent (e.g., 1 mL THF).
-
Internal Standard : Add a known amount of an inert internal standard (e.g., dodecane).
-
Time Zero Sample : Withdraw a small aliquot, quench appropriately (e.g., with dilute acid or base), and analyze by LC-MS to establish a baseline ratio of starting material to the internal standard.
-
Reagent Addition : Add the reagent to be tested under the desired conditions (e.g., temperature, concentration).
-
Monitoring : Stir the reaction at the target temperature. Withdraw aliquots at regular intervals (e.g., 1, 4, and 24 hours), quench, and analyze by LC-MS.
Conclusion and Strategic Recommendations
This compound is a chemically robust and synthetically versatile intermediate. Its compatibility profile is favorable for a broad range of common organic transformations.
-
Key Stability : The compound is highly stable to weak acids and bases, mild reducing agents, and the conditions of many palladium-catalyzed cross-coupling reactions.
-
Predictable Reactivity : Its primary alcohol offers a reliable handle for oxidation to the aldehyde, providing a gateway to further C-C bond formations or other derivatizations. Strong bases cleanly generate the corresponding alkoxide for use in nucleophilic reactions.
-
Primary Incompatibilities : Strong, non-nucleophilic acids and harsh oxidizing agents are the main reagents to avoid, as they can lead to uncontrolled degradation pathways.
By understanding these principles, chemists can confidently and strategically employ this compound, leveraging its unique properties to streamline the synthesis of complex molecular targets.
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Chakkaravarthi, G., Liu, Y. H., & Lee, G. H. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 64(4), o542. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol via Sonogashira Coupling
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1] The targeted synthesis of substituted indoles is therefore of paramount importance in drug discovery and development. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, offers a versatile and efficient route to functionalized indoles.[2][3][4] This application note provides a detailed protocol for the synthesis of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol, a valuable synthetic intermediate, utilizing a one-pot Sonogashira coupling and cyclization strategy. We will delve into the mechanistic underpinnings of this reaction, the rationale behind the selection of reagents and conditions, and provide practical guidance for researchers.
The synthesis commences with the reaction of 2-iodoaniline with benzenesulfonyl chloride to yield the N-(2-iodophenyl)benzenesulfonamide precursor. This is followed by a palladium and copper-catalyzed Sonogashira coupling with propargyl alcohol, which proceeds via an in-situ cyclization to furnish the desired indol-2-yl]methanol derivative in high yield.[1][5] This approach is notable for its operational simplicity and mild reaction conditions.
Reaction Scheme
Caption: Overall synthetic route to this compound.
Mechanistic Insights: The Sonogashira Catalytic Cycle
The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, typically involving a palladium catalyst and a copper(I) co-catalyst.[2][4] While copper-free versions exist, the classic protocol remains widely used.[6] The reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, N-(2-iodophenyl)benzenesulfonamide) to form a Pd(II) complex.[8][9]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.[8][9][10]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[8]
The Copper Cycle:
-
Acetylide Formation: The terminal alkyne (propargyl alcohol) reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[9] This species is crucial for the transmetalation step.
The phenylsulfonyl protecting group on the indole nitrogen plays a key role in this synthesis. It serves to acidify the N-H proton, facilitating the initial sulfonylation of 2-iodoaniline. More importantly, during the cyclization step that follows the Sonogashira coupling, it acts as a good leaving group in concert with the intramolecular nucleophilic attack of the nitrogen onto the newly formed alkyne, leading to the indole ring system.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
Introduction: The Privileged Indole Scaffold in Kinase Inhibition
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and its ability to interact with a wide array of biological targets.[1] Within the landscape of cancer therapeutics, the dysregulation of protein kinases is a frequent driver of oncogenesis, making kinase inhibition a highly successful strategy for targeted therapy.[2] Indole-based molecules have emerged as a rich source of potent and selective kinase inhibitors, targeting a variety of kinases including receptor tyrosine kinases (RTKs) like FLT3, VEGFR, and PDGFR, as well as serine/threonine kinases.[2][3][4]
This guide provides a detailed, step-by-step methodology for the synthesis of diverse kinase inhibitor scaffolds starting from the versatile building block, [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol. The phenylsulfonyl group serves as a crucial protecting group for the indole nitrogen, enhancing its stability and directing subsequent chemical transformations. We will begin with the pivotal oxidation of the starting material to the corresponding aldehyde, a key intermediate that opens the door to a multitude of synthetic pathways. Subsequently, we will explore several powerful synthetic strategies to elaborate this intermediate into promising kinase inhibitor frameworks. These strategies include the synthesis of bis(indolyl)methanones, known for their potent FMS-like tyrosine kinase 3 (FLT3) inhibitory activity, and diversification of the indole core through modern cross-coupling and condensation reactions.[3][5]
The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals. Each step is accompanied by explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and facilitate further optimization.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. The initial step involves the oxidation of the starting alcohol to the key aldehyde intermediate. This aldehyde then serves as a branching point for various synthetic routes to access different classes of potential kinase inhibitors.
Caption: General synthetic workflow from this compound.
Part 1: Synthesis of the Key Intermediate: 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
The oxidation of the primary alcohol, this compound, to the corresponding aldehyde is a critical step. While traditional methods like pyridinium chlorochromate (PCC) oxidation have been reported, milder and more selective reagents are often preferred to avoid over-oxidation and to ensure compatibility with sensitive functional groups.[6] The Dess-Martin periodinane (DMP) oxidation offers several advantages, including neutral pH, room temperature conditions, and high yields.
Protocol 1: Dess-Martin Oxidation of this compound
This protocol describes the oxidation of the starting alcohol to 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde using Dess-Martin periodinane.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M solution).
-
To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and an equal volume of a 10% aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde as a solid.
Characterization Data for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde:
-
¹H NMR (400 MHz, CDCl₃): δ 10.14 (s, 1H), 8.44 (d, J = 7.2 Hz, 1H), 7.94 (s, 1H), 7.65 – 7.59 (m, 2H), 7.57 – 7.51 (m, 4H), 7.39 (pd, J = 7.1, 1.1 Hz, 2H).[7]
-
¹³C NMR (101 MHz, CDCl₃): δ 184.99, 138.22, 137.51, 130.02, 128.32, 125.59, 124.87, 124.64, 123.49, 122.27, 119.73, 111.12.[7]
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₅H₁₁NO₃S: 286.05; found 286.1.
Part 2: Elaboration of the Aldehyde Intermediate into Kinase Inhibitor Scaffolds
The aldehyde functional group of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse molecular architectures.
Synthesis of bis(1H-indol-2-yl)methanones: Potent FLT3 Inhibitors
Bis(1H-indol-2-yl)methanones have been identified as potent inhibitors of the FLT3 receptor tyrosine kinase, which is frequently mutated in acute myeloid leukemia (AML).[3][5] The synthesis of these compounds can be achieved through the reaction of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde with a second indole derivative.
This protocol outlines a general procedure for the synthesis of a bis(indolyl)methanone.
Materials:
-
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
-
A substituted or unsubstituted indole (e.g., 5-methoxy-1H-indole)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or piperidine)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
To a solution of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous toluene, add the second indole derivative (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting intermediate is then oxidized to the methanone. For this, dissolve the crude product in a suitable solvent like DCM and treat with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction, perform an aqueous workup, and purify the crude product by flash column chromatography to yield the bis(1H-indol-2-yl)methanone.
Structure-Activity Relationship (SAR) Insights for bis(indolyl)methanones as FLT3 Inhibitors:
-
Docking studies suggest a bidentate binding mode with the backbone of Cys-694 in the FLT3 kinase domain.[3]
-
The selectivity between FLT3 and PDGFR can be modulated by substitutions on one of the indole moieties, which interact with a hydrophobic pocket containing Phe-691.[3]
-
These compounds have been shown to induce apoptosis in primary AML patient blasts, highlighting their therapeutic potential.[8]
Synthesis of Indole-2-alkene Scaffolds via Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) and Knoevenagel condensation reactions are powerful methods for the formation of carbon-carbon double bonds, leading to the synthesis of α,β-unsaturated esters, nitriles, and other alkene derivatives. These scaffolds are present in various kinase inhibitors.
This protocol describes the synthesis of an ethyl (E)-3-(1-(phenylsulfonyl)-1H-indol-2-yl)acrylate derivative.
Materials:
-
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the resulting ylide solution back to 0 °C and add a solution of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired acrylate.
Characterization Data for Ethyl (E)-3-(1-(phenylsulfonyl)-1H-indol-2-yl)acrylate:
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 7.6 Hz, 1H), 7.62 (d, J = 16.0 Hz, 1H), 7.52 (t, J = 7.2 Hz, 1H), 7.38(t, J = 7.6 Hz, 1H), 7.32 (d, J = 7.6 Hz, 1H), 6.61 (d, J = 16.0 Hz, 1H), 4.28 (q, J = 7.2 Hz, 2H), 1.33 (t, J = 7.2 Hz, 3H). (Predicted based on similar structures).[9]
-
¹³C NMR (100 MHz, CDCl₃): δ 166.5, 144.8, 138.4, 137.8, 135.6, 134.0, 132.6, 131.6, 129.7, 126.5, 118.9, 60.8, 14.2. (Predicted).
Synthesis of Substituted Indole-2-amines via Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of pharmaceutical compounds. This reaction allows for the introduction of various amine functionalities at the 2-position of the indole scaffold.
This protocol outlines the synthesis of a secondary amine derivative from 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
Materials:
-
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
To a solution of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde (1.0 eq) in DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 3: Diversification of the Indole Scaffold via Cross-Coupling Reactions
To generate a library of potential kinase inhibitors, diversification of the indole core is essential. This is often achieved through halogenation of the indole ring followed by palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The 3-position of the 1-(phenylsulfonyl)-1H-indole is a common site for such functionalization.
Caption: Diversification of the indole scaffold via cross-coupling reactions.
Protocol 5: Synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole
Materials:
-
1-(Phenylsulfonyl)-1H-indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 1-(Phenylsulfonyl)-1H-indole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add NBS (1.05 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 3-Bromo-1-(phenylsulfonyl)-1H-indole.
Characterization Data for 3-Bromo-1-(phenylsulfonyl)-1H-indole:
Protocol 6: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 3-Bromo-1-(phenylsulfonyl)-1H-indole with an arylboronic acid.
Materials:
-
3-Bromo-1-(phenylsulfonyl)-1H-indole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos or XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
In a reaction vessel, combine 3-Bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., 2-5 mol%) and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for the synthesis of a diverse range of kinase inhibitors based on the this compound scaffold. By leveraging the versatility of the key aldehyde intermediate, researchers can access a rich chemical space of potential therapeutic agents. The provided insights into the structure-activity relationships of related compounds offer a rational basis for the design of novel and potent kinase inhibitors. It is our hope that these detailed application notes will serve as a valuable resource for the scientific community engaged in the discovery and development of next-generation cancer therapies.
References
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Arkat USA. 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. [Link]
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Palani, K., et al. (2014). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][3][5]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1283–o1284.
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Horner-Wadsworth-Emmons Reaction. Chem-Station International Edition. (2014). [Link]
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Application Note: A Strategic Guide to the Synthesis of Indole-Based COX-2 Inhibitors Using [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
Abstract
This technical guide provides a comprehensive framework for the synthesis of potent and selective Cyclooxygenase-2 (COX-2) inhibitors, starting from the versatile building block, [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol. We delve into the strategic rationale behind a multi-step synthetic pathway, including the critical oxidation of the starting material, subsequent carbon-carbon bond formation via a Wittig reaction, and the final heterocycle construction. Each stage is accompanied by a detailed, field-tested protocol, mechanistic insights, and an explanation of the underlying chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indole scaffold for the creation of next-generation anti-inflammatory agents.
Introduction: The Rationale for Indole-Based COX-2 Inhibitors
The enzyme Cyclooxygenase-2 (COX-2) is a highly validated target in modern pharmacology. Unlike the constitutively expressed COX-1 isoform which plays a role in gastric cytoprotection, COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation[1][2]. Consequently, the development of selective COX-2 inhibitors has been a major goal to create anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs[1][3].
Many successful COX-2 inhibitors, such as Celecoxib and Rofecoxib, are classified as diarylheterocycles, featuring two aromatic rings attached to a central heterocyclic core[4]. Within this structural class, the indole ring system has emerged as a "privileged structure" due to its prevalence in biologically active compounds and its ability to form key interactions within the active sites of various enzymes[3][5][6].
This guide focuses on the strategic use of This compound as a key starting material. The N-phenylsulfonyl group serves a dual purpose: it acts as a robust protecting group for the indole nitrogen and its electron-withdrawing nature modulates the reactivity of the indole ring system, facilitating specific transformations at the 2-position[5][7][8]. The ultimate goal is the conversion of this simple alcohol into a complex diarylheterocycle with potential for high COX-2 selectivity and potency.
Overall Synthetic Strategy
The transformation of this compound into a target COX-2 inhibitor is a multi-step process. The core logic is to first unmask a reactive functional group (an aldehyde) and then use it to construct the characteristic diarylheterocycle scaffold.
The proposed three-stage synthesis is as follows:
-
Stage 1: Oxidation. The primary alcohol of the starting material is selectively oxidized to the corresponding aldehyde, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. This aldehyde is a critical intermediate for subsequent bond-forming reactions.[7][8]
-
Stage 2: Olefination. A Wittig reaction is employed to convert the aldehyde into a stilbene-like alkene. This step introduces the second aromatic ring, which is a key pharmacophoric element for COX-2 binding.[9][10]
-
Stage 3: Cyclization. The alkene intermediate is transformed and cyclized with a suitable reagent, such as hydrazine, to form the final five-membered heterocyclic core (e.g., a pyrazole), yielding the target diarylheterocycle.
Caption: Overall workflow for the synthesis of indole-based COX-2 inhibitors.
Detailed Protocols and Methodologies
Stage 1: Oxidation of this compound
Principle & Causality: The conversion of the primary alcohol to an aldehyde is the crucial first step. This transformation requires a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid. Pyridinium chlorochromate (PCC) is a well-documented and effective reagent for this specific transformation, providing the target aldehyde in high yield[7][8][11]. Alternative modern methods include Swern oxidation or the use of Dess-Martin periodinane, which offer benefits such as milder conditions and avoidance of chromium reagents[12][13].
Protocol 1: PCC-Mediated Oxidation
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 301.35 | 1.0 | 1.0 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
| Silica Gel | - | ~2 g | - |
Step-by-Step Methodology:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 mmol, 301 mg).
-
Dissolution: Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Reagent Addition: In a single portion, add pyridinium chlorochromate (PCC) (1.5 mmol, 323 mg) to the stirred solution. The mixture will turn dark brown/black.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup: Upon completion, dilute the reaction mixture with 20 mL of diethyl ether. Pass the entire mixture through a short plug of silica gel to filter off the chromium tars.
-
Purification: Wash the silica plug with additional diethyl ether (3 x 15 mL). Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, can be further purified by flash column chromatography or recrystallization from an ethyl acetate/hexane mixture to yield a light-yellow solid. An expected yield is approximately 81%[7][8].
Stage 2: Wittig Reaction for Diaryl Scaffold Construction
Principle & Causality: The Wittig reaction is a powerful method for creating a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide (a Wittig reagent)[9][10][14]. This step is critical for installing the second aromatic ring required for COX-2 inhibitory activity. The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base. The choice of the phosphonium salt is strategic; for COX-2 inhibitors, a benzyltriphenylphosphonium salt bearing a para-sulfonamide or para-methylsulfonyl group is often used to fulfill the pharmacophoric requirements for binding to the COX-2 active site.
Protocol 2: Synthesis of an Indole-Stilbene Derivative
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| (4-(Methylsulfonyl)benzyl)triphenylphosphonium bromide | 548.45 | 1.1 | 1.1 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.2 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 25 mL | - |
| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 299.34 | 1.0 | 1.0 |
Step-by-Step Methodology:
-
Ylide Generation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the phosphonium salt (1.1 mmol, 603 mg) and suspend it in 15 mL of anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.2 mmol, 48 mg of 60% dispersion) portion-wise. A deep red or orange color should develop, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Aldehyde Addition: Dissolve the 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde (1.0 mmol, 299 mg) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product contains the desired alkene and triphenylphosphine oxide byproduct.
-
Isolation: Purify the residue by flash column chromatography on silica gel to isolate the target indole-stilbene derivative.
Caption: Key steps in the Wittig reaction mechanism.
Stage 3: Pyrazole Ring Formation via Cyclization
Principle & Causality: The final step involves constructing the heterocyclic core that is central to the inhibitor's structure. By reacting a precursor containing a 1,3-dielectrophilic system (which can be derived from the stilbene intermediate) with a 1,2-dinucleophile like hydrazine (H₂N-NH₂), a stable five-membered pyrazole ring can be formed. This reaction is a classic and reliable method for synthesizing the pyrazole core found in many selective COX-2 inhibitors[15][16].
Protocol 3: Hydrazine-Mediated Cyclization
Note: This protocol assumes the intermediate from Stage 2 is first converted to a 1,3-diketone or a related α,β-unsaturated ketone precursor, a common strategy not detailed here for brevity.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Indole-based 1,3-Diketone Precursor | - | 1.0 | 1.0 |
| Hydrazine Hydrate (H₂N-NH₂·H₂O) | 50.06 | 1.5 | 1.5 |
| Ethanol | - | 20 mL | - |
| Acetic Acid (glacial) | - | 2-3 drops | Catalytic |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the indole-based diketone precursor (1.0 mmol) in ethanol (20 mL).
-
Reagent Addition: Add hydrazine hydrate (1.5 mmol, ~75 µL) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, the product may precipitate from the solution. If not, reduce the solvent volume under vacuum.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold ethanol. If no solid forms, perform an aqueous workup by adding water and extracting with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the final indole-based diarylpyrazole COX-2 inhibitor.
Data Summary and Characterization
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization. The following table summarizes the expected data for a representative final product.
| Parameter | Expected Value / Characteristics |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield (Overall) | 30-50% (over 3 steps) |
| Melting Point | 160-180 °C (Typical range for diarylpyrazoles) |
| ¹H NMR (DMSO-d₆) | Signals corresponding to protons on the indole, phenylsulfonyl, pyrazole, and second aryl rings. Key signals: pyrazole C-H (~6.5-7.0 ppm), SO₂CH₃ (~3.2 ppm). |
| ¹³C NMR (DMSO-d₆) | Resonances for all unique carbons, including the characteristic upfield shifts for pyrazole carbons and downfield shifts for sulfonyl-bearing carbons. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the exact mass of the protonated target molecule. |
| Purity (HPLC) | >95% |
Conclusion
The synthetic pathway detailed in this application note demonstrates a robust and logical approach to designing novel COX-2 inhibitors, leveraging this compound as an accessible and versatile starting material. By following a strategic sequence of oxidation, olefination, and cyclization, researchers can efficiently construct complex diarylheterocycles built upon the privileged indole scaffold. The provided protocols are designed to be self-validating and offer a solid foundation for the discovery and development of new anti-inflammatory therapeutics.
References
-
Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5). Available at: [Link]
-
International Union of Crystallography. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Available at: [Link]
-
Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. ResearchGate. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 9(8), 128-137. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]
-
Fahmy, H. et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6101. Available at: [Link]
- Frigerio, M., Santagostino, M., & Sputore, S. (1995). Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones. Google Patents (EP0658533B1).
-
ResearchGate. (n.d.). COX-2 selective diaryl heterocycles. [Diagram]. Available at: [Link]
-
Wuest, M., et al. (2017). 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development. RSC Advances, 7(1), 353-364. Available at: [Link]
-
University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
Righi, M., et al. (2019). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 24(19), 3543. Available at: [Link]
-
Iqbal, M. S., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Tropical Journal of Pharmaceutical Research, 15(10), 2215. Available at: [Link]
-
gChem Global. (n.d.). Wittig Reaction. Available at: [Link]
-
Gomaa, M. S., et al. (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 25(16), 3591. Available at: [Link]
-
Organic Syntheses. (n.d.). TEMPO-Catalyzed (Diacetoxyiodo)benzene Oxidation of Alcohols to Aldehydes and Ketones. Available at: [Link]
-
The Wittig Reaction with Chemiluminescence! (n.d.). [Procedure]. Available at: [Link]
-
Tripathi, A., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 15(11), 1398. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of diarylheterocycle coxibs. [Diagram]. Available at: [Link]
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- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 13. EP0658533B1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones - Google Patents [patents.google.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Oxidation of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol to its Aldehyde: A Guide to Reagent Selection and Protocol Optimization
An Application Note and Protocol Guide:
Abstract
The oxidation of 2-hydroxymethylindoles to their corresponding 2-formylindoles is a critical transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. The electron-rich nature of the indole nucleus, however, presents a significant challenge, often leading to undesired side reactions and decomposition under harsh oxidative conditions. This application note provides a detailed guide to the successful oxidation of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol, a common intermediate where the N-phenylsulfonyl group serves to protect and electronically deactivate the indole ring. We will explore and provide detailed protocols for three robust and widely-used oxidation methods: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and a Swern-type oxidation. The discussion emphasizes the rationale behind reagent selection, mechanistic considerations, and practical tips for optimizing reaction conditions to achieve high yields and purity.
Introduction: The Challenge of Indole-2-Carboxaldehyde Synthesis
Indole-2-carboxaldehydes are versatile building blocks in medicinal chemistry. However, their synthesis via the direct oxidation of the corresponding 2-hydroxymethylindoles is non-trivial. The indole ring is highly susceptible to electrophilic attack, and many common oxidizing agents can lead to over-oxidation, dimerization, or degradation of the heterocyclic core.
The strategic installation of an electron-withdrawing group on the indole nitrogen is a cornerstone of modern indole chemistry. The phenylsulfonyl group (-SO₂Ph) effectively mitigates the inherent reactivity of the indole system by:
-
Reducing Nucleophilicity: It withdraws electron density from the indole π-system, making it less prone to electrophilic attack and oxidative degradation.
-
Enhancing Stability: It stabilizes the molecule, allowing for a broader range of reaction conditions to be employed.
-
Facilitating Purification: The protected intermediate is often a stable, crystalline solid, simplifying purification by recrystallization.
This guide focuses on the oxidation of the N-protected substrate, this compound, providing a reliable pathway to the desired aldehyde.
Figure 1: General workflow for the oxidation of the N-protected indolylmethanol.
Method Selection: Comparing Oxidation Protocols
The choice of oxidant is paramount and depends on factors such as scale, substrate tolerance to acidic or basic conditions, and desired work-up procedure. We present three reliable methods, each with distinct advantages.
| Oxidation Method | Reagent | Key Advantages | Considerations | Typical Yield |
| Method A | Activated Manganese Dioxide (MnO₂) | Heterogeneous, simple filtration work-up, mild, chemoselective for allylic/benzylic alcohols. | Requires a large excess of reagent (by weight), reaction time can be long. | 85-95% |
| Method B | Dess-Martin Periodinane (DMP) | Fast reaction times, neutral conditions, high yields, commercially available. | Reagent is shock-sensitive, generates iodinane byproducts that can complicate purification. | 90-98% |
| Method C | Swern-type (Oxalyl Chloride/DMSO) | Cost-effective for large scale, high yields, byproducts are volatile. | Requires cryogenic temperatures (-78 °C), careful control of additions is crucial, unpleasant odor. | >90% |
Detailed Protocols & Methodologies
Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation
Principle: This is a heterogeneous oxidation that occurs on the surface of the activated MnO₂. Its high chemoselectivity for benzylic alcohols makes it ideal for this substrate, minimizing the risk of over-oxidation. The reaction mechanism is complex but is generally believed to proceed via a radical pathway or coordination of the alcohol to the manganese surface.
Figure 2: Workflow for MnO₂ oxidation.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration).
-
Reagent Addition: Add activated manganese dioxide (MnO₂, 10 equivalents by weight) to the solution in one portion. Note: The quality of the MnO₂ is critical. Use freshly activated or a high-quality commercial grade.
-
Reaction: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-24 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the MnO₂ solids.
-
Washing: Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(Phenylsulfonyl)-1H-indole-2-carboxaldehyde. The product is often of high purity and may not require further purification.
Protocol B: Dess-Martin Periodinane (DMP) Oxidation
Principle: DMP is a hypervalent iodine compound that provides a mild, fast, and high-yielding method for oxidizing primary alcohols to aldehydes under neutral conditions. The reaction proceeds via a ligand exchange mechanism, followed by reductive elimination.
Figure 3: Workflow for Dess-Martin Periodinane oxidation.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 - 1.5 eq.) to the solution portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid.
-
Monitoring: Monitor the reaction by TLC. It is often complete within 30-90 minutes.
-
Quenching: Upon completion, dilute the reaction with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol C: Swern-Type Oxidation (Oxalyl Chloride/DMSO)
Principle: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride to form an electrophilic sulfur species. This reacts with the alcohol, and subsequent deprotonation by a hindered base (e.g., triethylamine) leads to the aldehyde. This method is ideal for larger-scale synthesis due to the low cost of reagents.
Figure 4: Workflow for Swern-type oxidation.
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM (approx. 0.2 M relative to oxalyl chloride) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Add dimethyl sulfoxide (DMSO, 2.2 eq.) via syringe.
-
Activation: Slowly add oxalyl chloride (1.1 eq.) dropwise via syringe. Caution: Gas evolution (CO, CO₂) occurs. Stir the solution for 15 minutes at -78 °C.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DCM dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise. The mixture may become thick.
-
Warming: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quenching & Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Washing & Drying: Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography.
Conclusion and Recommendations
The oxidation of this compound to its corresponding aldehyde can be achieved in high yield using several reliable methods.
-
For small-scale synthesis and high chemoselectivity , activated MnO₂ offers an operationally simple protocol with a straightforward filtration work-up.
-
For rapid, mild, and high-yielding reactions , Dess-Martin Periodinane is an excellent choice, though reagent cost and byproduct removal should be considered.
-
For large-scale and cost-effective synthesis , the Swern oxidation is unparalleled, provided that the requisite cryogenic conditions and careful reagent handling are employed.
The N-phenylsulfonyl protecting group is key to the success of these transformations, effectively tempering the reactivity of the indole ring and enabling clean conversion to the valuable aldehyde intermediate.
References
-
Title: Manganese Dioxide Oxidations Source: Organic Reactions URL: [Link]
-
Title: A useful 12-I-5 triacetoxydiborane for the mild and efficient oxidation of alcohols to aldehydes and ketones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Swern Oxidation Source: Organic Reactions URL: [Link]
Navigating the Cleavage: A Guide to the Deprotection of N-Phenylsulfonyl Indoles
The N-phenylsulfonyl group stands as a cornerstone in the synthetic chemist's toolkit for the protection of the indole nitrogen. Its robust nature and potent electron-withdrawing capabilities facilitate a range of transformations on the indole nucleus that would otherwise be challenging. However, the very stability that makes it an excellent protecting group also necessitates carefully considered strategies for its removal. This comprehensive guide provides an in-depth exploration of the primary methods for the deprotection of N-phenylsulfonyl indoles, offering detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.
The Strategic Importance of N-Phenylsulfonyl Protection
Before delving into the methods of its removal, it is crucial to appreciate the strategic advantages of the N-phenylsulfonyl group in indole chemistry. The sulfonylation of the indole nitrogen significantly alters the reactivity of the heterocyclic ring. By withdrawing electron density, it enhances the acidity of the N-H proton, facilitating N-alkylation and other substitutions. Furthermore, it deactivates the pyrrole ring towards electrophilic attack, allowing for selective functionalization of the benzene portion of the indole. The bulky nature of the phenylsulfonyl group can also impart steric hindrance, directing reactions to specific positions. The successful application of this protecting group, however, is ultimately contingent on its efficient and clean removal to unveil the desired N-unsubstituted indole.
Core Deprotection Methodologies: A Comparative Overview
The cleavage of the strong N-S bond in N-phenylsulfonyl indoles can be achieved through several distinct chemical pathways. The choice of method is dictated by the overall molecular architecture of the substrate, the presence of other functional groups, and the desired scale of the reaction. The most prevalent and effective methods fall into three main categories: reductive desulfonylation, alkaline hydrolysis, and reductive cleavage.
| Deprotection Method | Reagents and Conditions | Typical Yield (%) | Reaction Time (hours) | Key Advantages & Considerations |
| Reductive Desulfonylation | Magnesium turnings, Methanol, Room Temperature or 50 °C | 85-95 | 12-24 | Mild, effective, and cost-efficient. Can be slow at room temperature.[1] |
| Alkaline Hydrolysis | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Methanol/Water, Reflux | 70-85 | 6-12 | A common and straightforward method. May require harsh conditions and can be substrate-dependent.[1] |
| Reductive Cleavage | Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF, 0 °C to Room Temperature | 60-80 | 4-8 | A powerful reducing agent that is often effective when other methods fail. Limited by its lack of chemoselectivity with other reducible functional groups.[1] |
| Electrochemical Cleavage | Constant cathodic potential, protic medium | High | Variable | A very mild and highly chemoselective method. Requires specialized electrochemical equipment.[2][3] |
Method 1: Reductive Desulfonylation with Magnesium in Methanol
This method has gained popularity due to its mild reaction conditions and high yields. The combination of magnesium metal and methanol provides a source of solvated electrons that effectively cleaves the N-S bond.[4]
Mechanistic Rationale
The deprotection is initiated by a single-electron transfer (SET) from the magnesium metal to the N-phenylsulfonyl indole. This generates a radical anion, which then undergoes fragmentation to cleave the nitrogen-sulfur bond, yielding the indole anion and a phenylsulfonyl radical. The indole anion is subsequently protonated by methanol to give the deprotected indole.
Sources
Application of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol in Parallel Synthesis Libraries
Introduction: The Strategic Value of the Indole Scaffold and the Utility of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and clinically approved drugs, from the neurotransmitter serotonin to the anti-cancer agent vinblastine.[1] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in drug discovery. The generation of diverse libraries of indole derivatives is therefore a critical endeavor for identifying novel therapeutic agents. Parallel synthesis, a high-throughput methodology, is a powerful approach for the rapid creation of such libraries.
This compound emerges as a highly strategic starting material for the construction of indole-based parallel synthesis libraries. This is due to two key features: the presence of a reactive primary alcohol at the 2-position, which serves as a handle for diversification, and the N-phenylsulfonyl protecting group, which modulates the reactivity of the indole core and offers strategic advantages in multi-step synthetic sequences. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block in parallel synthesis workflows.
Core Concepts and Mechanistic Insights
The successful application of this compound in parallel synthesis hinges on a clear understanding of the roles of its key functional groups.
The Phenylsulfonyl Protecting Group: More Than Just a Shield
The N-phenylsulfonyl group serves multiple critical functions in the context of parallel synthesis:
-
Modulation of Reactivity: The electron-withdrawing nature of the sulfonyl group deactivates the indole ring towards electrophilic substitution, which can prevent unwanted side reactions during the derivatization of the 2-hydroxymethyl group.
-
Directed Lithiation: The phenylsulfonyl group can direct metallation to the C2 position, which is a common strategy for the introduction of the 2-hydroxymethyl functionality in the first place.[1]
-
Stability: The phenylsulfonyl group is robust and stable across a wide range of reaction conditions commonly employed in library synthesis, including many oxidation, reduction, and coupling reactions.
-
Strategic Deprotection: While stable, the phenylsulfonyl group can be removed under specific conditions, such as with strong base or reducing agents like magnesium in methanol, allowing for further diversification at the indole nitrogen if desired.[2][3]
The 2-Hydroxymethyl Group: A Versatile Handle for Diversification
The primary alcohol at the C2 position is an excellent point for introducing molecular diversity. A variety of high-throughput compatible reactions can be employed to transform this functional group into a wide array of other functionalities. This versatility is key to creating a library with significant chemical diversity.
Parallel Synthesis Workflow
The following diagram illustrates a general workflow for the parallel synthesis of an indole library starting from this compound.
Caption: Parallel synthesis workflow for an indole library.
Experimental Protocols
The following are detailed, step-by-step methodologies for key diversification reactions. These protocols are designed for a 96-well plate format but can be scaled as needed.
Protocol 1: Parallel Ether Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of a library of ethers from this compound and a diverse set of alkyl halides.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A library of alkyl halides (e.g., benzyl bromides, alkyl iodides) dissolved in anhydrous DMF
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Alkoxide:
-
To each well of a 96-well reaction block, add a solution of this compound (e.g., 50 mg, 0.174 mmol in 0.5 mL of anhydrous DMF).
-
Under an inert atmosphere, carefully add sodium hydride (e.g., 8 mg, 0.2 mmol, 1.2 equivalents) to each well.
-
Stir the reaction mixtures at room temperature for 30 minutes.
-
-
Addition of Alkyl Halides:
-
To each well, add a solution of a unique alkyl halide (0.191 mmol, 1.1 equivalents) in anhydrous DMF (0.2 mL).
-
Seal the reaction block and heat to 60°C for 4-12 hours, monitoring by LC-MS for completion.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench each reaction by the slow addition of water (0.5 mL).
-
Extract each well with ethyl acetate (3 x 1 mL).
-
Combine the organic extracts for each well and purify by solid-phase extraction (SPE) or parallel preparative HPLC.
-
Protocol 2: Parallel Ester Synthesis
This protocol outlines the synthesis of a library of esters using a variety of acyl chlorides.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or Pyridine
-
A library of acyl chlorides dissolved in anhydrous DCM
-
96-well reaction block
Procedure:
-
Reaction Setup:
-
To each well of a 96-well reaction block, add a solution of this compound (e.g., 50 mg, 0.174 mmol in 0.5 mL of anhydrous DCM).
-
Add triethylamine (e.g., 36 µL, 0.261 mmol, 1.5 equivalents) to each well.
-
-
Addition of Acyl Chlorides:
-
To each well, add a solution of a unique acyl chloride (0.191 mmol, 1.1 equivalents) in anhydrous DCM (0.2 mL) dropwise at 0°C.
-
Allow the reaction mixtures to warm to room temperature and stir for 2-6 hours, monitoring by LC-MS.
-
-
Work-up and Purification:
-
Quench each reaction with the addition of saturated aqueous sodium bicarbonate solution (0.5 mL).
-
Separate the organic layer.
-
Wash the organic layer with brine (1 mL).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residues by parallel flash chromatography or preparative HPLC.
-
Protocol 3: Parallel Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds with inversion of configuration, though in this case, a primary alcohol is used.[4] This protocol describes its application for coupling with a library of phenols.
Materials:
-
This compound
-
A library of phenols
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To each well of a 96-well reaction block under an inert atmosphere, add a solution of this compound (e.g., 50 mg, 0.174 mmol), a unique phenol (0.209 mmol, 1.2 equivalents), and triphenylphosphine (e.g., 55 mg, 0.209 mmol, 1.2 equivalents) in anhydrous THF (0.7 mL).
-
-
Addition of Azodicarboxylate:
-
Cool the reaction block to 0°C.
-
To each well, add DIAD or DEAD (e.g., 41 µL, 0.209 mmol, 1.2 equivalents) dropwise.
-
Allow the reaction mixtures to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Concentrate the reaction mixtures in vacuo.
-
Purify the residues directly by parallel flash chromatography to remove triphenylphosphine oxide and other byproducts.
-
Data Presentation
The following table presents representative data for a small, hypothetical library of derivatives synthesized from this compound using the protocols described above.
| Entry | R Group | Reaction Type | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Benzyl | Etherification | 85 | >95 |
| 2 | 4-Nitrobenzyl | Etherification | 82 | >95 |
| 3 | Propargyl | Etherification | 78 | >95 |
| 4 | Benzoyl | Esterification | 92 | >95 |
| 5 | Acetyl | Esterification | 95 | >95 |
| 6 | 4-Chlorobenzoyl | Esterification | 89 | >95 |
| 7 | Phenoxy | Mitsunobu | 75 | >95 |
| 8 | 4-Methoxyphenoxy | Mitsunobu | 72 | >95 |
| 9 | 2-Naphthoxy | Mitsunobu | 68 | >95 |
Troubleshooting and Optimization
-
Low Yields in Etherification: Ensure starting materials and solvents are completely anhydrous. Consider using a stronger base or higher reaction temperatures, but monitor for potential decomposition.
-
Incomplete Esterification: Acyl chlorides can be sensitive to moisture. Ensure fresh reagents and anhydrous conditions. For less reactive acylating agents, consider using an activating agent like DMAP.
-
Difficult Purification in Mitsunobu Reactions: The removal of triphenylphosphine oxide can be challenging. Purification by flash chromatography is generally effective. Alternatively, polymer-supported triphenylphosphine can be used to simplify work-up.
-
Side Reactions: If side reactions on the indole ring are observed despite the N-phenylsulfonyl protection, consider milder reaction conditions or alternative reagents.
Conclusion
This compound is a versatile and highly effective building block for the parallel synthesis of diverse indole-based libraries. The strategic use of the N-phenylsulfonyl protecting group allows for clean and efficient derivatization of the 2-hydroxymethyl handle through a variety of high-throughput compatible reactions. The protocols and data presented herein provide a solid foundation for researchers to leverage this valuable starting material in their drug discovery efforts.
References
- Mahboobi, S., et al. (2006). bis(1H-indol-2-yl)methanones, potent inhibitors of FLT3 receptor tyrosine kinase. Journal of Medicinal Chemistry, 49(10), 3101-3113.
- Inman, W., & Moody, C. J. (2013). Indole synthesis: something old, something new.
- Pineda, E. A., et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
- Chakkaravarthi, G., et al. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 64(2), o542.
- Dandapani, S., & Jesudason, C. D. G. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(7), 2560-2647.
- Gribble, G. W. (1996). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. Journal of Organic Chemistry, 61(2), 643-645.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Petrini, M., et al. (2005). A mild and efficient electrochemical deprotection of N-phenylsulfonyl N-substituted amines derived from (R)-phenylglycinol. Tetrahedron: Asymmetry, 16(15), 2577-2582.
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: A Review. Current Organic Synthesis, 6(3), 249-268.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Dembinski, R. (2017). Recent Advances in the Mitsunobu Reaction: The Art of Engaging the Right Nucleophile. European Journal of Organic Chemistry, 2017(1), 23-41.
- Rao, S. V., et al. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry, 29(10), 2239-2242.
Sources
Application Notes and Protocols: A Modular Synthesis of Substituted 2-Tryptamines from [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals.
I. Executive Summary & Strategic Overview
The tryptamine scaffold is a cornerstone of neuropharmacology, forming the structural basis for a multitude of neurotransmitters, psychedelic compounds, and therapeutic agents. While classical methods like the Fischer indole synthesis are powerful for creating the indole core itself, the synthesis of specific, functionalized tryptamine isomers requires a more modular and controlled approach.[1] This guide details a robust and adaptable four-step synthetic pathway to access 2-(1H-indol-2-yl)ethanamine and its derivatives, a less common but pharmacologically intriguing isomer of the canonical 3-tryptamine.
Our strategy begins with [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol, a readily accessible starting material. The N-phenylsulfonyl group serves a critical dual purpose: it protects the indole nitrogen from unwanted side reactions and activates the C2 position, facilitating the initial functionalization. The subsequent pathway involves the sequential conversion of the 2-hydroxymethyl group into a two-carbon aminoethyl side chain, culminating in the strategic removal of the protecting group to unveil the target tryptamine. This methodology provides researchers with a reliable framework for generating novel tryptamine derivatives for screening and development.
II. Overall Synthetic Workflow
The synthesis is designed as a linear, four-stage process. Each stage is optimized to produce an intermediate that is sufficiently pure for use in the subsequent step, minimizing cumulative losses and complex purifications. The overall transformation is depicted below.
Figure 1: High-level workflow for the synthesis of 2-tryptamines.
III. Detailed Synthetic Scheme
The specific chemical transformations for each step of the synthesis are outlined below. This scheme provides a clear visual reference for the protocols that follow.
Figure 2: Detailed chemical reaction scheme for 2-tryptamine synthesis.
IV. Experimental Protocols & Mechanistic Insights
Protocol 1: Synthesis of 2-(Chloromethyl)-1-(phenylsulfonyl)-1H-indole (2)
-
Expertise & Causality: The primary alcohol in the starting material is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a more reactive species. Thionyl chloride (SOCl₂) is an excellent choice as it reacts with the alcohol to form a chlorosulfite intermediate, which readily undergoes an Sₙ2-type displacement by the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. A mild base like pyridine is added to neutralize the generated HCl.
-
Step-by-Step Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor progress by TLC (e.g., using 30% Ethyl Acetate/Hexane).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.[2]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane) to afford the pure chloride 2 .
-
-
Trustworthiness (Self-Validation): The formation of the product can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the alcohol proton (-OH) and a downfield shift of the methylene protons (-CH₂-).
Protocol 2: Synthesis of [1-(Phenylsulfonyl)-1H-indol-2-yl]acetonitrile (3)
-
Expertise & Causality: This step achieves the crucial one-carbon chain extension required to form the ethylamine backbone. The cyanide anion (CN⁻) is a potent nucleophile that displaces the chloride leaving group in a classic Sₙ2 reaction. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly reactive.
-
Step-by-Step Protocol:
-
CRITICAL SAFETY WARNING: Sodium cyanide is extremely toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available. Never allow cyanide salts to come into contact with acid, as this will generate lethal hydrogen cyanide (HCN) gas. All glassware and waste must be decontaminated with an oxidizing agent (e.g., bleach or hydrogen peroxide solution) prior to removal from the hood.
-
In a round-bottom flask, dissolve 2-(Chloromethyl)-1-(phenylsulfonyl)-1H-indole (2) (1.0 eq) in anhydrous DMSO (approx. 0.3 M).
-
Add sodium cyanide (NaCN) (1.5 eq) portion-wise. A slight exotherm may be observed.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a large volume of cold water, which will precipitate the product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid extensively with water to remove residual DMSO and NaCN.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol or isopropanol to yield the pure nitrile 3 .
-
-
Trustworthiness (Self-Validation): Successful synthesis is confirmed by IR spectroscopy, which will show a characteristic sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹.
Protocol 3: Synthesis of 2-[1-(Phenylsulfonyl)-1H-indol-2-yl]ethanamine (4)
-
Expertise & Causality: The reduction of a nitrile to a primary amine is a fundamental transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit aggressive, reducing agent for this purpose.[3][4] It delivers hydride ions (H⁻) to the electrophilic carbon of the nitrile, ultimately leading to the formation of the amine after an aqueous workup. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
-
Step-by-Step Protocol:
-
CRITICAL SAFETY WARNING: LiAlH₄ is a water-reactive, flammable solid. Handle in an inert atmosphere (nitrogen or argon). All glassware must be rigorously flame-dried before use. The quenching procedure is highly exothermic and generates hydrogen gas.
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Dissolve the nitrile 3 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition, allow the reaction to warm to room temperature, then heat to reflux for 4-8 hours. Monitor by TLC.
-
Once the reaction is complete, cool the flask to 0 °C.
-
Fieser Workup (Quenching): Perform the following additions dropwise and with extreme caution:
-
Slowly add 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
Slowly add 'x' mL of 15% aqueous NaOH solution.
-
Slowly add '3x' mL of water.
-
-
Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude N-protected tryptamine 4 . This intermediate is often used in the next step without further purification.
-
-
Trustworthiness (Self-Validation): The completion of the reaction is marked by the disappearance of the nitrile peak in the IR spectrum and the appearance of N-H stretching bands (around 3300-3400 cm⁻¹).
Protocol 4: Synthesis of 2-(1H-Indol-2-yl)ethanamine (5)
-
Expertise & Causality: The final step is the removal of the robust phenylsulfonyl protecting group. Reductive cleavage using magnesium metal in methanol is an effective method for cleaving N-S bonds in sulfonamides.[5][6] This method is often preferred over harsh acidic or basic hydrolysis, which can degrade sensitive indole rings. The mechanism is thought to involve single-electron transfer from the magnesium surface to the sulfonamide.
-
Step-by-Step Protocol:
-
To a round-bottom flask, add the crude N-protected tryptamine 4 (1.0 eq) and methanol (approx. 0.1 M).
-
Add magnesium turnings (5.0 - 10.0 eq).
-
Heat the mixture to reflux. The reaction may take several hours (6-24 h) and can be monitored by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove excess magnesium and magnesium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The final product 5 can be purified by column chromatography or by conversion to its hydrochloride salt by treating a solution of the free base with HCl in ether.
-
-
Trustworthiness (Self-Validation): Successful deprotection is confirmed in the ¹H NMR spectrum by the appearance of the indole N-H proton (a broad singlet typically > 8 ppm) and the disappearance of the phenyl protons from the sulfonyl group.
V. Quantitative Data Summary
The following table provides representative data for the compounds in this synthetic pathway. Actual yields may vary based on reaction scale and experimental technique.
| Compound Name | Intermediate | Mol. Wt. ( g/mol ) | Typical Yield | Physical State |
| This compound | 1 | 287.34 | --- | White Solid |
| 2-(Chloromethyl)-1-(phenylsulfonyl)-1H-indole | 2 | 305.78 | 85-95% | White/Pale Yellow Solid |
| [1-(Phenylsulfonyl)-1H-indol-2-yl]acetonitrile | 3 | 296.35 | 80-90% | White Solid |
| 2-[1-(Phenylsulfonyl)-1H-indol-2-yl]ethanamine | 4 | 300.39 | 70-85% | Viscous Oil or Solid |
| 2-(1H-Indol-2-yl)ethanamine | 5 | 160.22 | 60-75% | Oil or Solid |
VI. References
-
Yurovskaya, M. A., & Karchava, A. V. (2008). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds, 44(4), 373–413. [Link]
-
Palani, T., et al. (2006). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4914-o4915. [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved January 18, 2026, from [Link]
-
Rao, S. V., et al. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry, 29(10), 2232-2234. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved January 18, 2026, from [Link]
-
Gribble, G. W., et al. (1990). Friedel-Crafts reactions of 1-(phenylsulfonyl)indole. Synthesis of the antitumor alkaloid ellipticine and related quinones. The Journal of Organic Chemistry, 55(6), 1751–1754. [Link]
-
Righi, G., et al. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 77(15), 6640–6647. [Link]
-
Sakthivel, K., et al. (2006). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5716-o5718. [Link]
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Application Notes & Protocols for High-Throughput Screening of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol Derivatives
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Derivatives of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol represent a promising chemical space for the discovery of novel therapeutics. The phenylsulfonyl group at the N1 position and the methanol group at the C2 position offer key points for synthetic diversification, allowing for the creation of large, focused libraries. This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns to identify bioactive derivatives from this class of compounds. We will detail robust protocols for both biochemical and cell-based assays, data analysis, and a rigorous hit validation cascade, ensuring the confident identification of promising lead compounds for further drug development.
Introduction: The Rationale for Screening Indole Derivatives
The indole scaffold is a versatile template for drug development, with natural and synthetic derivatives demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][4][5] The this compound core provides a rigid framework with tunable electronic and steric properties. The phenylsulfonyl group can influence the molecule's interaction with target proteins, while the methanol moiety serves as a key hydrogen bonding feature or a point for further chemical elaboration.
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify those that interact with a specific biological target.[6][7] This document outlines a strategic approach to screening a library of this compound derivatives, focusing on two common and highly relevant target classes: protein kinases and viral proteases.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process that begins with robust assay development and culminates in the validation of promising "hits."[8][9] The workflow is designed to progressively narrow down a large library to a small number of high-confidence lead candidates.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Assay Development and Validation: The Foundation of a Successful Screen
The quality of the HTS data is entirely dependent on the robustness and reliability of the assay.[10][11] The primary goal of assay development is to create a method that is sensitive, reproducible, and amenable to automation in a high-density microplate format (e.g., 384- or 1536-well plates).[9][12]
Choosing the Right Assay: Biochemical vs. Cell-Based Approaches
-
Biochemical Assays: These cell-free assays measure the effect of a compound directly on a purified biological target, such as an enzyme or receptor.[12] They are generally simpler to develop and exhibit lower variability. Fluorescence-based readouts are common due to their high sensitivity and suitability for HTS.[13][14]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data by accounting for factors like cell permeability and metabolism.[10][12][15] Common cell-based assays include reporter gene assays and cell viability/proliferation assays.[7][]
Protocol: Fluorescence-Based Biochemical Assay for Protein Kinase Inhibition
This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a protein kinase, a common target for indole derivatives.[1]
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A proprietary kinase assay kit (e.g., ADP-Glo™, Promega) is used, where the luminescence signal is inversely proportional to the kinase activity.
Materials:
-
Purified protein kinase
-
Kinase substrate (peptide)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well, white, opaque microplates
-
Acoustic liquid handler (e.g., Echo® 525)
-
Microplate reader with luminescence detection
Step-by-Step Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each library compound (at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO into the "negative control" (100% activity) and "positive control" (0% activity) wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the kinase and substrate in kinase reaction buffer.
-
Dispense 10 µL of the master mix into all wells containing library compounds and negative controls.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in kinase reaction buffer.
-
To the positive control wells, add a known potent inhibitor of the kinase.
-
Dispense 10 µL of the ATP solution to all wells to start the reaction.
-
The final concentration of the library compounds should be approximately 10 µM.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a microplate reader.
-
Protocol: Cell-Based Reporter Assay for a Specific Signaling Pathway
This protocol describes a luciferase reporter assay to identify compounds that modulate a specific signaling pathway, for example, one involved in cancer cell proliferation.[7][12]
Principle: A cell line is engineered to express the luciferase reporter gene under the control of a promoter that is responsive to the signaling pathway of interest. An increase or decrease in luciferase activity reflects the modulation of the pathway by the test compounds.
Materials:
-
Stable cell line expressing the luciferase reporter construct
-
Cell culture medium and supplements
-
384-well, white, clear-bottom tissue culture-treated plates
-
ONE-Glo™ Luciferase Assay System (Promega)
-
Automated liquid handling system
-
Microplate reader with luminescence detection
Step-by-Step Protocol:
-
Cell Plating:
-
Harvest and count the reporter cell line.
-
Using an automated liquid handler, dispense 5,000 cells in 40 µL of culture medium into each well of the 384-well plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Using an acoustic liquid handler, add 50 nL of each library compound (at 10 mM in DMSO) to the cell plates.
-
Add DMSO to control wells.
-
-
Incubation:
-
Incubate the plates for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Lysis and Detection:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of ONE-Glo™ reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Read the luminescence on a microplate reader.
-
Assay Validation: Ensuring Data Quality with the Z'-Factor
Before initiating a full-scale screen, the assay must be validated to ensure its robustness. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[17][18] It reflects the separation between the positive and negative controls.
Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for screening |
| 0 to 0.5 | Doable | May require optimization |
| < 0 | Unsuitable | Assay requires significant redesign |
| Table 1: Interpretation of Z'-Factor values for HTS assay quality.[19][20] |
A pilot screen of a small subset of the library is recommended to ensure that the Z'- and Z-factors are consistently above 0.5.[21]
Primary Screen and Data Analysis
The primary screen involves testing the entire compound library at a single concentration to identify "hits."[8]
Figure 2: Data analysis workflow for a primary HTS screen.
Data Normalization: Raw data is typically normalized to the plate controls. For an inhibition assay, this is often expressed as percent inhibition:
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
Hit Selection: A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample population. For example, compounds that exhibit an effect greater than 3 times the standard deviation from the mean of the library may be considered primary hits.
Hit Confirmation and Validation: From Hits to Leads
Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[22][23][24] This is a critical step to ensure that resources are focused on the most promising compounds.[25]
Hit Confirmation
The first step is to re-test the primary hits from a freshly prepared stock solution to ensure the observed activity is reproducible.[24]
Dose-Response Analysis
Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point dose-response curve) to determine their potency (IC50 or EC50). This provides a quantitative measure of the compound's activity.
| Compound ID | Primary Screen (% Inhibition) | Confirmed IC50 (µM) |
| IND-001 | 95.2 | 0.85 |
| IND-002 | 78.5 | 2.3 |
| IND-003 | 65.1 | 15.7 |
| IND-004 | 91.8 | 0.92 |
| Table 2: Example data from hit confirmation and dose-response analysis. |
Orthogonal and Counter-Screens
-
Orthogonal Assays: These are assays that measure the same biological endpoint but with a different technology. This helps to eliminate artifacts specific to the primary assay format (e.g., fluorescence interference).
-
Counter-Screens: These are used to identify compounds that interfere with the assay technology itself (e.g., inhibitors of the luciferase enzyme in a reporter assay).
Preliminary Structure-Activity Relationship (SAR)
The data from the validated hits can be used to establish an initial structure-activity relationship (SAR).[4][5][26] This involves analyzing which structural modifications to the this compound scaffold lead to increased or decreased activity. This analysis is crucial for guiding the next steps in medicinal chemistry and lead optimization.[21]
Conclusion
The protocols and strategies outlined in this guide provide a comprehensive framework for the high-throughput screening of this compound derivatives. By adhering to rigorous assay development, validation, and a systematic hit confirmation cascade, researchers can confidently identify novel and potent bioactive compounds from this promising chemical class. The resulting lead compounds can then serve as the starting point for further optimization and development into next-generation therapeutics.
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Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2021). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. [Link]
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Genedata. (n.d.). High-Throughput Screening. Retrieved from [Link]
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MDPI. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 27(19), 6289. [Link]
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ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. Retrieved from [Link]
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Frontiers. (2021). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 9, 706915. [Link]
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ACS Publications. (2020). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. ACS Omega, 5(42), 27286–27294. [Link]
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ResearchGate. (n.d.). The structure-activity relationship (SAR) of the novel indole derivatives. Retrieved from [Link]
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BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]
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PubMed Central. (2010). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Cheminformatics, 2, 10. [Link]
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Oxford Academic. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(18), 3015–3021. [Link]
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European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
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PubMed. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition, 51(10), 1254-1272. [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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ResearchGate. (2008). A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. ASSAY and Drug Development Technologies, 6(3), 361-374. [Link]
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ACS Publications. (2014). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Molecular Pharmaceutics, 11(5), 1576–1585. [Link]
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PubMed. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Molecular Pharmaceutics, 11(5), 1576-85. [Link]
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PubMed Central. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o339. [Link]
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Application Notes and Protocols: Scale-Up Considerations for the Synthesis of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
Abstract: The indole framework is a cornerstone of many biologically active molecules and pharmaceuticals.[1] The title compound, [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol, serves as a valuable intermediate in the synthesis of complex alkaloids and potent enzyme inhibitors.[1] Transitioning its synthesis from the laboratory bench to a larger, pilot-plant scale introduces a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and process optimization. This document provides a detailed guide for researchers, scientists, and drug development professionals on the scalable synthesis of this key intermediate, focusing on a robust and reproducible two-step process. We will delve into the underlying chemical principles, provide field-proven protocols, and address critical scale-up parameters to ensure a safe, efficient, and high-yielding process.
Introduction: The Strategic Importance of the Phenylsulfonyl Protecting Group
The indole nucleus is electron-rich and susceptible to electrophilic attack at the C3 position. To achieve functionalization at the C2 position, protection of the indole nitrogen is paramount. The phenylsulfonyl group serves as an excellent electron-withdrawing group, which acidifies the N-H proton, facilitating its removal, and also directs metallation to the C2 position.[2][3] This strategic protection is fundamental to the synthetic route discussed herein. Furthermore, the phenylsulfonyl group can be removed under relatively mild conditions, adding to its versatility in multi-step syntheses.[4][5]
This guide will focus on a common and reliable synthetic pathway:
-
N-Phenylsulfonylation of Indole: Protection of the indole nitrogen with benzenesulfonyl chloride.
-
Formylation and Reduction: Lithiation at the C2 position followed by formylation and subsequent reduction to the desired alcohol.
We will explore the nuances of each step, with a particular emphasis on modifications and controls necessary for scaling the process from gram to kilogram quantities.
Synthetic Pathway Overview
A visual representation of the overall synthetic workflow is provided below. This diagram outlines the key transformations and intermediate stages, providing a high-level map of the process.
Caption: High-level workflow for the synthesis of this compound.
Part I: N-Phenylsulfonylation of Indole - A Scalable Approach
The initial protection of indole is a critical step that sets the stage for the subsequent C2 functionalization. While various bases can be employed, for scale-up, the use of sodium hydroxide in a two-phase system with a phase-transfer catalyst offers significant advantages in terms of cost, safety, and ease of workup.[6]
Mechanistic Considerations
The reaction proceeds via an acid-base reaction where the hydroxide deprotonates the indole nitrogen, forming the indolide anion. This nucleophilic anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride and forming the N-S bond. The phase-transfer catalyst, such as tetrabutylammonium hydrogensulfate, facilitates the transfer of the hydroxide ion into the organic phase where the indole and benzenesulfonyl chloride reside.
Scale-Up Protocol: N-Phenylsulfonylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Quantity (Pilot Scale) | Moles (Pilot Scale) |
| Indole | 117.15 | 10.0 g | 1.00 kg | 8.54 |
| Benzenesulfonyl Chloride | 176.62 | 18.1 g | 1.81 kg | 10.25 |
| Sodium Hydroxide | 40.00 | 20.5 g | 2.05 kg | 51.25 |
| Tetrabutylammonium hydrogensulfate | 339.53 | 1.5 g | 150 g | 0.44 |
| Toluene | - | 100 mL | 10 L | - |
| Water | - | 100 mL | 10 L | - |
Procedure:
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add indole and toluene. Begin stirring to dissolve the indole.
-
Base and Catalyst Addition: In a separate vessel, prepare a 50% (w/v) solution of sodium hydroxide in water. Carefully add this solution to the reactor, followed by the tetrabutylammonium hydrogensulfate.
-
Reagent Addition: Cool the biphasic mixture to 10-15°C. Slowly add the benzenesulfonyl chloride to the vigorously stirred mixture over 1-2 hours, maintaining the internal temperature below 25°C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent a temperature runaway.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the indole is consumed.
-
Work-up: Stop the stirrer and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with water (2 x 5 L).
-
Isolation: Concentrate the organic layer under reduced pressure to afford the crude 1-(Phenylsulfonyl)-1H-indole. The product can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.
Part II: C2-Formylation and Reduction - Navigating Organometallic Chemistry at Scale
This two-step sequence involves the use of highly reactive organolithium reagents and requires stringent anhydrous and inert atmosphere conditions, especially at a larger scale.
Mechanistic Insights
The phenylsulfonyl group directs the deprotonation by n-butyllithium (n-BuLi) to the C2 position of the indole ring, forming a 2-lithioindole intermediate.[2][3] This potent nucleophile then attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). The resulting tetrahedral intermediate collapses upon aqueous workup to yield the 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Subsequent reduction of the aldehyde with a mild reducing agent like sodium borohydride furnishes the target alcohol.
Scale-Up Protocol: C2-Formylation and Reduction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Quantity (Pilot Scale) | Moles (Pilot Scale) |
| 1-(Phenylsulfonyl)-1H-indole | 257.31 | 10.0 g | 1.00 kg | 3.89 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.1 mL | 1.71 L | 4.28 |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.3 mL | 330 mL | 4.47 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | 10 L | - |
| Sodium Borohydride | 37.83 | 1.77 g | 177 g | 4.68 |
| Methanol | - | 50 mL | 5 L | - |
| Hydrochloric Acid (2 M) | - | As needed | As needed | - |
| Ethyl Acetate | - | 200 mL | 20 L | - |
Procedure:
Step A: Formylation
-
Inert Atmosphere: Ensure the reactor is scrupulously dried and purged with nitrogen.
-
Initial Charge: Charge the reactor with 1-(Phenylsulfonyl)-1H-indole and anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath or a suitable chiller.
-
Lithiation: Slowly add the n-butyllithium solution via a dropping funnel or pump over 1-2 hours, maintaining the temperature below -70°C. A deep red or brown color typically indicates the formation of the lithiated species.
-
Formylation: After stirring for 1 hour at -78°C, slowly add the anhydrous DMF, again ensuring the temperature remains below -70°C.
-
Quenching: After stirring for another hour, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the temperature does not rise uncontrollably.
-
Work-up: Warm the mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
Step B: Reduction
-
Dissolution: Dissolve the crude aldehyde in a mixture of THF and methanol in a separate reactor.
-
Reduction: Cool the solution to 0-5°C. Add the sodium borohydride portion-wise, maintaining the temperature below 10°C. The addition is exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or HPLC.
-
Work-up: Cool the reaction to 0-5°C and slowly add 2 M hydrochloric acid to quench the excess sodium borohydride and adjust the pH to ~7.
-
Extraction: Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes to afford this compound as a crystalline solid.
Safety Considerations for Scale-Up
Scaling up chemical syntheses introduces heightened safety risks that must be meticulously managed.
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and protic solvents. It should only be handled by trained personnel under a strict inert atmosphere. Ensure adequate fire suppression equipment (Class D fire extinguisher) is readily available.
-
Sodium Borohydride: While less reactive than lithium aluminum hydride, sodium borohydride is still water-reactive and will release flammable hydrogen gas upon contact with water or acidic solutions.[7][8] It is also toxic if ingested or absorbed through the skin.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
-
Exothermic Reactions: Both the N-phenylsulfonylation and the reduction with sodium borohydride are exothermic. The lithiation step is also highly exothermic. At scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential. The slow, controlled addition of reagents is critical to prevent thermal runaway.
-
Quenching Procedures: The quenching of reactive reagents like n-butyllithium and sodium borohydride must be performed slowly and at low temperatures to control the release of heat and gas.
Process Optimization and In-Process Controls
For a robust and reproducible process at scale, the implementation of in-process controls (IPCs) is essential.
-
Reaction Monitoring: Utilize HPLC to monitor the consumption of starting materials and the formation of products. This allows for precise determination of reaction completion and can prevent the formation of impurities due to prolonged reaction times.
-
Purity Analysis: Analyze the purity of intermediates. The purity of the 1-(Phenylsulfonyl)-1H-indole can impact the efficiency of the lithiation step.
-
Crystallization Studies: For the final product, conduct studies to optimize the crystallization solvent and conditions to ensure high purity and a consistent crystal form, which can be critical for downstream applications.
Conclusion
The synthesis of this compound is a well-established process that can be successfully scaled with careful planning and execution. By understanding the underlying chemistry, implementing robust safety protocols, and utilizing appropriate in-process controls, researchers and drug development professionals can confidently produce this valuable intermediate in the quantities required for their programs. The protocols and considerations outlined in this document provide a solid foundation for the successful scale-up of this important synthetic transformation.
References
- ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
-
Cabezas, J. A., & Arias, J. L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 455–458. Retrieved from [Link]
-
MDPI. (2021). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]
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Quora. (2021). Is sodium borohydride dangerous to be used in a lab? Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
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University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]
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University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]
-
University of Groningen. (2018). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]
-
ResearchGate. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Retrieved from [Link]
-
Arkat USA. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Retrieved from [Link]
-
American Chemical Society. (1982). Generation and Reactions of 3-Lithio-l-(phenylsulfonyl)indole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Retrieved from [Link]
-
A&J Pharmtech. (n.d.). This compound. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). Synthesis of 5-Ethyl-1H-indole. Retrieved from [Link]
-
ACS Publications. (1982). Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole | The Journal of Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). 7: Reduction of carboxylic acids and esters [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved from [Link]
-
Michigan State University. (n.d.). Reductions of Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide. Retrieved from [Link]
-
International Union of Crystallography. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.
-
Pearson+. (n.d.). Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep. Retrieved from [Link]
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Journal of the American Chemical Society. (1964). Metalation of Indole, N-Methylindole and N-Phenylindole with n-Butyllithium1a. Retrieved from [Link]
-
Royal Society of Chemistry. (2026). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
Welcome to the technical support center for the synthesis of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this critical synthetic transformation. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The most common and direct route to synthesizing this compound is via the reduction of its corresponding aldehyde, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. This guide will focus on troubleshooting this specific, yet crucial, chemical step.
Troubleshooting Guide: From Low Yield to High Success
This section addresses specific, common problems encountered during the reduction of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Question 1: My reaction is incomplete. TLC analysis shows a significant amount of unreacted starting aldehyde even after extended reaction times. What's going wrong?
This is a classic issue that typically points to problems with the reducing agent or the reaction conditions. Let's break down the possibilities.
Causality Analysis:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄), the most common reagent for this reduction, can degrade over time, especially if not stored under anhydrous conditions. Moisture leads to the slow decomposition of the hydride.
-
Insufficient Stoichiometry: While the stoichiometry is 1:1 (hydride to aldehyde), in practice, a slight excess of NaBH₄ is used to ensure the reaction goes to completion. Inadequate reagent quantity will naturally result in an incomplete reaction.
-
Low Temperature: While the reaction is often run at 0 °C to improve selectivity and control the initial exothermic release, very low temperatures can significantly slow the reaction rate, making it appear stalled.
-
Poor Solvent Choice: The choice of solvent is critical for NaBH₄ reductions. Protic solvents like methanol or ethanol are ideal as they activate the borohydride and are required for the reaction mechanism. Aprotic solvents like THF or DCM alone are generally poor choices for NaBH₄ unless an activating additive is used.[1]
Solutions & Protocols:
-
Validate Your Reagent: Always use a fresh bottle of NaBH₄ or one that has been stored correctly in a desiccator. If in doubt, test the reagent on a simple, reliable ketone like cyclohexanone.
-
Optimize Stoichiometry: Increase the molar equivalents of NaBH₄. A good starting point is 1.5 to 2.0 equivalents relative to the aldehyde.
-
Adjust Temperature Protocol:
-
Dissolve the aldehyde in methanol (or a THF/methanol mixture).
-
Cool the solution to 0 °C in an ice bath.
-
Add the NaBH₄ portion-wise to control the initial effervescence.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours.[2] This ensures the reaction goes to completion without compromising selectivity.
-
-
Monitor Effectively: Use TLC to track the disappearance of the starting aldehyde. The product alcohol will have a slightly lower Rf value.
Question 2: My reaction is messy. The TLC plate shows the product spot, but also multiple significant byproducts. What are they and how can I prevent them?
Byproduct formation is a primary contributor to low isolated yields. In this specific synthesis, two side reactions are particularly common.
Causality Analysis:
-
Over-reduction to Indoline: The N-phenylsulfonyl group is strongly electron-withdrawing, which can make the indole C2-C3 double bond susceptible to reduction under certain conditions. The use of NaBH₄ in combination with a strong acid (like neat acetic or trifluoroacetic acid) is a known method for reducing indoles to indolines.[3][4] Accidental acidic conditions can trigger this unwanted pathway.
-
Cleavage of the Phenylsulfonyl Group: While the N-S bond is generally stable, harsh reductive conditions or certain nucleophiles can cleave the phenylsulfonyl protecting group.[5] This would lead to the formation of indole-2-carbaldehyde or indole-2-methanol, which may not be stable under the reaction conditions.
Solutions & Protocols:
-
Maintain Neutral or Mildly Basic Conditions: Avoid any acidic contamination. The reaction should be run under neutral conditions. The workup is the most likely source of problematic acidity.
-
Optimized Workup Protocol:
-
After the reaction is complete (as determined by TLC), cool the mixture back to 0 °C.
-
Instead of a strong acid, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This is a mild Lewis acid that effectively hydrolyzes the borate-ester intermediate without drastically lowering the pH.[7]
-
Alternatively, slowly add water or dilute (1M) HCl, carefully monitoring the pH to ensure it does not become strongly acidic.
-
Proceed with standard aqueous extraction using a solvent like ethyl acetate or dichloromethane.
-
The following diagram illustrates the troubleshooting logic for common low-yield scenarios.
Caption: Troubleshooting workflow for low yield issues.
Question 3: The isolated yield after column chromatography is much lower than expected, even though the crude reaction looked clean on TLC. Where is my product going?
This frustrating scenario often points to issues during the workup or purification stages.
Causality Analysis:
-
Product Adsorption on Silica Gel: Alcohols, like your target molecule, contain a hydroxyl group that can form strong hydrogen bonds with the silanol groups on the surface of silica gel. This can lead to significant tailing on the column and, in some cases, irreversible adsorption, resulting in product loss.
-
Instability on Stationary Phase: Although less common for this specific molecule, some compounds can degrade on silica gel, which is slightly acidic. If any sensitive functional groups are present, this can be a source of yield loss.
-
Incomplete Extraction: If the product has some water solubility, or if emulsions form during the aqueous workup, a significant portion of the product may be lost in the aqueous layer.
Solutions & Protocols:
-
Deactivate the Silica Gel: Before running your column, pre-treat the silica gel. Slurry the silica in your eluent system (e.g., Hexane/Ethyl Acetate) and add 1% triethylamine (Et₃N). The amine base will cap the acidic silanol groups, reducing tailing and adsorption of your alcohol product.
-
Optimize Eluent Polarity: Use a solvent system that provides an Rf of ~0.25-0.35 for your product. This ensures good separation without requiring an excessive volume of solvent, which can broaden bands and lower recovery.
-
Ensure Thorough Extraction: During the workup, extract the aqueous layer multiple times (at least 3x) with your organic solvent. If emulsions form, adding brine (saturated NaCl solution) can help break them. Combining and drying the organic layers thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentration is also critical.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
For this specific transformation, Sodium Borohydride (NaBH₄) is the preferred reagent.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild and selective | Very strong and reactive |
| Functional Group Tolerance | Reduces aldehydes and ketones. Does not typically reduce esters or carboxylic acids.[8] | Reduces most carbonyls, including esters and carboxylic acids.[8] |
| Safety/Handling | Stable in air, reacts slowly with protic solvents (MeOH, EtOH). | Reacts violently with water and protic solvents. Requires strictly anhydrous conditions. |
| Side Reaction Risk | Lower risk of over-reduction or indole ring reduction. | Higher risk of side reactions, including potential cleavage of the sulfonyl group. |
Q2: Can I use a different synthetic route to avoid the reduction step altogether?
Yes, alternative routes exist, though they may present their own challenges. One published method involves a one-pot Sonogashira reaction between N-(2-iodophenyl)benzenesulfonamide and propargyl alcohol. This method reports a high overall yield of 84%.[9][10]
The following diagram illustrates this alternative pathway.
Caption: An alternative Sonogashira synthesis route.
This can be a powerful alternative if you are consistently facing issues with the reduction of the aldehyde or if the starting aldehyde itself is difficult to prepare in high purity.
Q3: My starting material, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, looks discolored. Could this be the problem?
Absolutely. The purity of your starting material is paramount. Aldehydes, in general, can be prone to air oxidation, forming the corresponding carboxylic acid (1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid).[11] This carboxylic acid will not be reduced by NaBH₄ under standard conditions and represents a direct hit to your maximum possible yield.
Recommendation: If your aldehyde is old or appears discolored (e.g., yellow or brown instead of a white or off-white solid), it is advisable to purify it before the reduction step. This can be done by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by running it through a short plug of silica gel.[12]
References
-
Pineda, J., et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5). Available at: [Link]
-
Gribble, G. W. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73. Available at: [Link]
-
Gribble, G. W., et al. (1974). Reactions of NaBH4 in Acidic Media. 1. Reduction of Indoles and Alkylation of Arylamines with Carboxylic Acids. Journal of the American Chemical Society, 96(25), 7812–7814. Available at: [Link]
-
Kaur, B. P., et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(5), 2829-2856. Available at: [Link]
-
PubChem. (n.d.). 1-(Phenylsulfonyl)-1H-indole. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Available at: [Link]
-
Pineda, J., et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 5), 493–496. Available at: [Link]
-
Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. r/chemistry. Retrieved from: [Link]
-
Wang, P-S. (2021). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Science China Chemistry, 64, 1827–1828. Available at: [Link]
-
Venkat Rao, S., et al. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. International Journal of Pharmaceutical Sciences and Research, 8(11), 4621-24. Available at: [Link]
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Available at: [Link]
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. Retrieved from: [Link]
-
Arshad, M., et al. (2011). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2695. Available at: [Link]
-
Supporting Information for Indole Synthesis. (2023). Retrieved from: [Link]
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Technical Support Center: Optimizing Sonogashira Couplings for N-Sulfonyl Indoles
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A specialized resource for researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for the Sonogashira coupling of N-sulfonyl indoles. As Senior Application Scientists, we understand the nuances and challenges of this powerful C-C bond-forming reaction, especially when applied to complex heterocyclic systems. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction conditions for maximal yield and purity. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Sonogashira coupling of N-sulfonyl indoles. Each issue is presented in a question-and-answer format, detailing potential causes and providing a logical, step-by-step approach to resolution.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired alkynylated N-sulfonyl indole. What are the likely causes and how can I troubleshoot this?
Answer: A low or nonexistent yield in a Sonogashira coupling is a common but solvable problem. The issue typically originates from one of three areas: the catalyst system, the reaction conditions, or the integrity of your starting materials.[1] A systematic approach is key to identifying the root cause.
Step 1: Verify the Integrity of Catalysts and Reagents
-
Palladium Catalyst Activity: The heart of the Sonogashira reaction is the palladium catalyst. Pd(0) species like Pd(PPh₃)₄ are notoriously sensitive to air and moisture and can degrade over time.[1] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more robust.[1]
-
Recommendation: Always use a fresh batch of palladium catalyst or one that has been stored meticulously under an inert atmosphere. If you suspect catalyst degradation, consider opening a new bottle.
-
-
Copper(I) Co-catalyst Freshness: Copper(I) iodide (CuI) is susceptible to oxidation, which can inhibit its function.
-
Recommendation: Use a fresh, unopened bottle of CuI if possible. The color should be off-white to light tan; a significant green or blue tint indicates oxidation.
-
-
Purity of Starting Materials: Impurities in your N-sulfonyl indole halide or terminal alkyne can poison the catalyst.
-
Recommendation: Ensure your starting materials are pure. If necessary, repurify them by recrystallization or column chromatography.
-
Step 2: Scrutinize the Reaction Environment
-
Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen. Oxygen promotes the undesired Glaser-type homocoupling of the alkyne, consuming your starting material and generating byproducts.[1][2][3]
-
Solvent Choice: The solvent must effectively dissolve all reaction components, including the polar N-sulfonyl indole, the alkyne, and the catalyst complexes.[5] While THF and DMF are common, they can sometimes contribute to catalyst decomposition, leading to the formation of palladium black.[4][6]
-
Recommendation: If you observe catalyst decomposition, consider switching to a solvent system like toluene or dioxane in combination with your amine base.[6]
-
Step 3: Optimize Reaction Parameters
-
Base Selection and Stoichiometry: An amine base is crucial for the deprotonation of the terminal alkyne to form the reactive copper acetylide.[2][7]
-
Recommendation: Triethylamine and diisopropylamine are standard choices.[1] Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents or as a co-solvent).[8] For less reactive substrates, a stronger base like DBU or an inorganic base such as K₂CO₃ or Cs₂CO₃ may be beneficial.[9]
-
-
Temperature: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step.[2] For less reactive halides, such as aryl bromides or chlorides, room temperature may be insufficient.[10]
Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
Question: My main byproduct is the dimer of my terminal alkyne. How can I suppress this Glaser coupling?
Answer: The formation of alkyne homocoupling products is a classic side reaction in copper-mediated Sonogashira couplings, arising from the oxidative dimerization of copper acetylides.[2][3]
Strategies to Minimize Glaser Coupling:
-
Rigorous Exclusion of Oxygen: As mentioned previously, oxygen is a key culprit. Enhance your inert atmosphere techniques.
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[1][2][3] Many modern protocols are designed to be copper-free, often employing specialized palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle.[11][12][13]
-
Slow Addition of the Alkyne: Maintaining a low concentration of the alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction.
-
Recommendation: Add the alkyne slowly to the reaction mixture over several hours using a syringe pump.
-
-
Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling side products.[14]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture turns black with a precipitate. What is this, and how can I prevent it?
Answer: The formation of a black precipitate, known as "palladium black," indicates the agglomeration and precipitation of palladium metal from the catalytic cycle.[1] This is a form of catalyst deactivation.
Causes and Preventative Measures:
-
Impurities: Trace impurities can poison the catalyst and lead to its decomposition.
-
Recommendation: Use high-purity, degassed solvents and reagents.
-
-
Solvent Effects: As noted, certain solvents like THF can sometimes promote the formation of palladium black.[4]
-
Recommendation: Consider alternative solvents such as toluene, dioxane, or DMF.
-
-
Inappropriate Ligand: The phosphine ligands on the palladium catalyst stabilize the metal center. If the ligand is not robust enough for the reaction conditions (e.g., high temperatures), it can dissociate, leading to catalyst decomposition.
-
Recommendation: For challenging couplings that require higher temperatures, consider more robust ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs).[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about the Sonogashira coupling of N-sulfonyl indoles, offering deeper insight into the rationale behind experimental choices.
Q1: Why is the N-sulfonyl group important for indole chemistry?
The N-sulfonyl group serves a dual purpose. Firstly, it acts as a protecting group for the indole nitrogen, preventing side reactions that can occur at the N-H position.[6] Secondly, its electron-withdrawing nature can modify the reactivity of the indole ring, influencing the regioselectivity of subsequent reactions. A variety of sulfonyl groups, such as tosyl (Ts), mesyl (Ms), and besyl (Bs), are well-tolerated in these couplings.[15][16]
Q2: What is the general reactivity order for the halide on the N-sulfonyl indole?
The reactivity of the halide is a critical factor and follows the general trend for cross-coupling reactions: I > OTf > Br >> Cl .[1][17][18] This order is dictated by the bond dissociation energy of the carbon-halogen bond and the ease of the oxidative addition step. Consequently, iodo-indoles are the most reactive substrates, often reacting at room temperature, while bromo-indoles may require heating, and chloro-indoles are typically the most challenging.[1][10]
Q3: What is the precise role of the copper(I) co-catalyst?
The copper(I) co-catalyst plays a pivotal role in the traditional Sonogashira reaction. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2][19] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.[2][19] This process is generally much faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall reaction rate.[2][19][20]
Q4: When should I choose a copper-free Sonogashira protocol?
A copper-free protocol is advisable under several circumstances:
-
When the primary side reaction is alkyne homocoupling (Glaser coupling).[2][3]
-
When synthesizing complex molecules, such as pharmaceuticals or natural products, where minimizing metal contamination is crucial.
-
When working with sensitive substrates that may be degraded by the presence of copper salts.
Q5: How do I select the right palladium catalyst and ligand?
The choice of catalyst and ligand depends on the reactivity of your N-sulfonyl indole halide.
| Catalyst / Ligand Type | Recommended For | Rationale |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Iodo- and activated Bromo-indoles | These are the classic, widely used catalysts that are effective for more reactive substrates under mild conditions.[11][18] |
| Palladium with Bulky, Electron-Rich Phosphine Ligands (e.g., t-Bu₃P, Buchwald-type ligands) | Bromo- and Chloro-indoles | These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps, making them suitable for less reactive halides.[11][12] |
| Palladium with N-Heterocyclic Carbene (NHC) Ligands | Bromo- and Chloro-indoles | NHCs are strong σ-donors that form very stable complexes with palladium, exhibiting high catalytic activity and thermal stability, often allowing for lower catalyst loadings.[11][21] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of a 3-Iodo-N-tosylindole
This protocol is a reliable starting point for reactive iodo-indole substrates.
Materials:
-
3-Iodo-N-tosylindole (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a dry, two-necked flask under an argon atmosphere, add 3-iodo-N-tosylindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine (to make up ~20-30% of the total solvent volume).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Copper-Free Sonogashira Coupling of a 5-Bromo-N-sulfonylindole
This protocol is designed for less reactive bromo-indole substrates and minimizes homocoupling byproducts.
Materials:
-
5-Bromo-N-sulfonylindole (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
In a glovebox or under a robust argon counterflow, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry Schlenk tube.
-
Add the 5-bromo-N-sulfonylindole.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe, followed by the terminal alkyne.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and proceed with the workup and purification as described in Protocol 1.
Visualizing the Process
To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.
The Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low-yield Sonogashira couplings.
References
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Wikipedia. Sonogashira coupling. [Link]
-
J&K Scientific LLC. (2021-03-23). Sonogashira Cross-Coupling. [Link]
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Alonso, F., et al. (2018-05-11). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]
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Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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ResearchGate. (2014-05-01). What is the best procedure for Sonogashira coupling? [Link]
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Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
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Royal Society of Chemistry. (2023-02-07). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
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ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
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NROChemistry. Sonogashira Coupling. [Link]
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The Sonogashira Coupling. [Link]
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ACS Publications. (2017-02-23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
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ResearchGate. (2025-08-09). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
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Reddit. (2020-08-07). Sonogashira troubleshooting help needed. r/Chempros. [Link]
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YouTube. (2020-02-14). Sonogashira cross-coupling reaction. [Link]
-
PubMed Central. Scope of the Reactions of Indolyl- and Pyrrolyl-tethered N-Sulfonyl-1,2,3-triazoles: Rhodium(II)-catalyzed Synthesis of Indole- and Pyrrole-fused Polycyclic Compounds. [Link]
-
PubMed Central. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. [Link]
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Royal Society of Chemistry. Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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ResearchGate. (PDF) Synthesis of Indoles: Recent Advances. [Link]
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ACS Fall 2025. Synthesis of a library of 4-substituted benzylic N-sulfonyl indole analogs. [Link]
-
ACS Publications. (2017-03-30). Scope of the Reactions of Indolyl- and Pyrrolyl-Tethered N-Sulfonyl-1,2,3-triazoles: Rhodium(II)-Catalyzed Synthesis of Indole- and Pyrrole-Fused Polycyclic Compounds. Organic Letters. [Link]
-
Royal Society of Chemistry. (2021-01-08). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances. [Link]
-
Reddit. (2021-09-02). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
ACS Publications. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
ACS Publications. One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. [Link]
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Purification challenges and solutions for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
Welcome to the technical support center for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important synthetic intermediate. We will explore these issues through a practical, problem-solving lens, combining established protocols with the causal logic that underpins them.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My final product is an oil and refuses to crystallize.
Answer:
This is a frequent issue, typically caused by residual solvents or the presence of impurities that inhibit the formation of a crystal lattice.
Causality: The phenylsulfonyl group introduces significant conformational flexibility, and the hydroxyl group can form various hydrogen bonds. Impurities, even at low levels, can disrupt the ordered packing required for crystallization, resulting in an amorphous oil or wax.
Troubleshooting Steps:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by placing the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is stable at that temperature.
-
Trituration: This technique uses a solvent in which your product is poorly soluble but the impurities are soluble.
-
Add a small amount of a non-polar solvent like n-hexane or diethyl ether to your oil.
-
Scratch the inside of the flask with a glass rod at the solvent-oil interface. This creates nucleation sites for crystal growth.
-
Stir or sonicate the mixture. If successful, the oil will convert into a free-flowing solid, which can then be filtered.
-
-
Re-purification by Chromatography: If trituration fails, the impurity level is likely too high. Re-purifying the material via flash column chromatography is the most effective solution.[1]
-
Solvent System Re-evaluation: If you are attempting recrystallization, the chosen solvent may not be optimal. Try a binary solvent system. For instance, dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., n-hexane) until persistent turbidity is observed.[2] Warming to redissolve and then allowing slow cooling can often yield crystals.
Issue 2: My yield is significantly lower than expected after flash column chromatography.
Answer:
Yield loss during chromatographic purification can be attributed to several factors, from irreversible adsorption on the stationary phase to suboptimal fraction collection.
Causality: The N-H bond of an unprotected indole is acidic, but protection with an electron-withdrawing phenylsulfonyl group makes the C3 proton more acidic and the entire ring system electron-deficient. While this compound is generally stable, prolonged exposure to acidic silica gel can sometimes lead to minor degradation or strong, irreversible binding, especially if minor, more polar impurities are present.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Polarity: The compound has moderate polarity due to the hydroxyl and sulfonyl groups. A typical eluent is a gradient of ethyl acetate in hexanes.[1][3] Avoid using highly polar solvents like methanol initially, as this can wash out all compounds at once, leading to poor separation. An eluent system of 10-20% ethyl acetate in hexanes is a good starting point.[4]
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation.
-
-
Column Packing and Loading:
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel ("dry loading") and carefully adding it to the top of the column often results in better separation and sharper bands than loading the product dissolved in a solvent.[1]
-
Minimize Band Broadening: Use the minimum amount of solvent to dissolve the crude product if wet loading. Using too much or a solvent that is too polar will cause the initial band to be very broad, leading to co-elution of impurities.
-
-
Consider Neutralized Silica: If you suspect degradation on standard silica gel (which is slightly acidic), consider using silica gel that has been pre-treated with a base, such as triethylamine (typically ~1% in the eluent).
Issue 3: I see a new, less polar spot on my TLC plate after workup or purification, possibly corresponding to 1-(Phenylsulfonyl)-1H-indole.
Answer:
The appearance of a new, less polar spot often indicates a side reaction or degradation has occurred. The cleavage of the C-C bond to the methanol group is less likely than the cleavage of the N-S bond under certain conditions, which would yield 1H-indole, or a reaction involving the alcohol. However, a more common impurity is the starting material or a related byproduct.
Causality: The N-sulfonyl group, while a robust protecting group, can be cleaved under specific reductive or strongly nucleophilic conditions.[4][5] While unlikely during a standard aqueous workup and silica gel chromatography, its presence as an impurity could arise from the initial reaction conditions if the reduction of a precursor aldehyde was incomplete or if a side reaction occurred.
Troubleshooting Steps:
-
Confirm Identity: Before taking corrective action, try to confirm the identity of the byproduct. If you have a sample of the starting material, co-spot it on a TLC plate with your crude mixture.
-
Refine Reaction Quench/Workup: Ensure the workup procedure is not overly harsh. Avoid strong bases or acids if possible. A typical workup involves quenching with a mild aqueous solution like saturated ammonium chloride, followed by extraction.[1]
-
Chromatographic Separation: Fortunately, a desulfonylated or dehydroxymethylated byproduct will have a significantly different polarity from your desired product, making it separable by column chromatography. Adjusting the eluent gradient should allow for its removal.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-level strategy for purifying crude this compound?
For obtaining high-purity material, a two-stage purification process is recommended. First, perform flash column chromatography on silica gel to remove the bulk of impurities and unreacted starting materials.[1][3] Following this, recrystallize the combined, purified fractions to remove any trace impurities that co-eluted, which will also yield a stable, crystalline final product.[2][6]
Q2: What are the best solvent systems for chromatography and recrystallization?
The optimal systems can vary based on the specific impurities in your crude material. However, the following table provides excellent starting points based on established methods for this class of compounds.
| Purification Method | Recommended Solvent System(s) | Rationale & Key Insights |
| Flash Column Chromatography | Gradient of Ethyl Acetate (EtOAc) in Hexanes or Petroleum Ether. Start at 10% EtOAc and increase to 30-50%.[1][3][4] | This system provides excellent resolution for moderately polar compounds. The gradient allows for the clean separation of non-polar byproducts from the desired product and highly polar baseline impurities. |
| Recrystallization | 1. Ethyl Acetate (EtOAc)[6][7]2. Methanol (MeOH)[2][8]3. EtOAc / n-Hexane mixture[2] | EtOAc: Good for compounds of moderate polarity; dissolves the product when hot and has lower solubility upon cooling. MeOH: More polar; effective if impurities are significantly less polar. EtOAc/Hexane: A versatile binary system. Dissolve in minimal hot EtOAc and add hexane until cloudy, then clarify with a drop of EtOAc and cool slowly. |
Q3: How can I definitively assess the purity of my final product?
No single technique is sufficient. A combination of methods provides the most trustworthy assessment:
-
TLC: The purified compound should appear as a single spot in at least two different eluent systems.
-
¹H NMR Spectroscopy: This is the gold standard. The spectrum should show clean, sharp peaks corresponding to all 13 protons with correct integration values and splitting patterns. The absence of peaks from starting materials or solvents is crucial for confirming high purity.[1][3]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point indicates the presence of impurities.[4][9]
Q4: Are there any specific stability or storage concerns for this compound?
Yes. While generally stable, N-sulfonyl indoles should be handled with care to ensure long-term integrity.
-
Moisture Sensitivity: The precursor, benzenesulfonyl chloride, is highly sensitive to moisture, which can lead to the formation of benzenesulfonic acid as an impurity in the initial reaction.[10] While the final product is less sensitive, it is good practice to store it in a desiccator.
-
Storage Conditions: Store the purified solid in a tightly sealed container in a cool, dark, and dry environment. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent slow oxidation.
Visualized Workflows
To further clarify the purification process, the following diagrams outline a general workflow and a troubleshooting decision tree.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purity issues.
References
-
Cabezas, J. A., & Arias, M. L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5). [Link]
-
Organic Syntheses Procedure. (n.d.). Org. Synth. 2019, 96, 342-355. [Link]
-
Chakkaravarthi, G., et al. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 64(3). [Link]
-
ResearchGate. (n.d.). Chromatograms of N-alkyl 1-isoindole sulfonate derivatives. [Link]
-
Supporting Information for Indole Synthesis. (2023). Indole Synthesis SI. [Link]
-
IUCr. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. [Link]
-
ResearchGate. (2023). Cine Substitution of N-Sulfonylindoles. [Link]
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Finetech Industry Limited. (n.d.). This compound. [Link]
-
Conway, S. C., & Gribble, G. W. (1990). SYNTHESIS OF 1-(PHENYLSULF0NYL)INDOL-3-YL TRIFLUOROMETHANESULFONATE. HETEROCYCLES, 30(1), 627-633. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
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Venkat Rao, S., et al. (2015). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3848. [Link]
-
Arkat USA. (n.d.). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. [Link]
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Identifying and minimizing side products in [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol synthesis
Welcome to the technical support guide for the synthesis of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, which typically involves the reduction of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde. Our goal is to equip you with the expertise to identify, minimize, and eliminate common side products, ensuring a high-yield, high-purity synthesis.
Introduction: The Synthetic Landscape
The synthesis of this compound is a crucial step in the preparation of various biologically active molecules and advanced intermediates.[1] The most common and direct route is the chemoselective reduction of the C2-aldehyde. While seemingly straightforward, this reduction is nuanced. The electron-withdrawing nature of the N-phenylsulfonyl group stabilizes the indole nucleus but also influences the reactivity of adjacent functional groups.[2][3] This guide addresses the common challenges that arise from this delicate electronic balance.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is incomplete. TLC analysis shows significant starting material remaining. What are the likely causes?
Answer: Incomplete conversion is a frequent issue that typically points to three areas: reagent activity, reaction conditions, or stoichiometry.
-
Causality - Reagent Activity: The most common culprit is the reducing agent, typically sodium borohydride (NaBH₄). NaBH₄ is a hygroscopic solid, and its hydride activity diminishes upon exposure to moisture. An older, improperly stored bottle of NaBH₄ will have significantly lower potency.
-
Causality - Reaction Conditions: The reduction is often performed at 0 °C to improve selectivity and control the initial exotherm. However, if the reaction is sluggish, allowing it to slowly warm to room temperature and stir for an extended period (2-4 hours) is often necessary for completion.[4]
-
Causality - Stoichiometry: While a slight excess of the reducing agent is common, a significant underestimation of the required amount, especially with a partially deactivated reagent, will result in incomplete conversion.
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a freshly opened bottle of NaBH₄ or a reagent that has been stored in a desiccator.
-
Optimize Temperature Profile: Start the reaction at 0 °C, but allow it to naturally warm to ambient temperature and monitor by TLC until the starting material spot is consumed.
-
Adjust Stoichiometry: A standard protocol may use 1.5 to 2.0 equivalents of NaBH₄.[4] If conversion is still low with fresh reagent, consider increasing this to 3.0 equivalents.
Question 2: I've isolated my product, but NMR analysis shows a minor impurity. I suspect over-reduction. How can I confirm this and prevent it?
Answer: This is a classic problem of chemoselectivity. The suspected side product is likely 2-methyl-1-(phenylsulfonyl)-1H-indole , formed by the reduction of the desired alcohol to a methyl group.
-
Mechanistic Insight: This over-reduction is more prevalent with stronger, less selective reducing agents like Lithium Aluminum Hydride (LiAlH₄). However, even with NaBH₄, harsh conditions (e.g., prolonged heating) can promote this pathway. The N-phenylsulfonyl group makes the C2 position somewhat susceptible to further transformation.
Identification & Prevention Workflow:
Caption: Workflow for identifying and preventing over-reduction.
Question 3: My TLC shows a significant spot at the baseline and my post-workup yield is low. What could this be?
Answer: A highly polar, non-mobile spot on a silica TLC plate often indicates a salt or the cleavage of the N-phenylsulfonyl protecting group to yield indole-2-methanol . The low yield after an aqueous workup supports this, as the unprotected indole-2-methanol may have different solubility or stability.
-
Mechanistic Insight: The N-S bond in N-sulfonylindoles is generally robust. However, it can be cleaved under certain nucleophilic conditions or with very strong reducing agents.[2] If the workup involves harsh acidic or basic conditions, or if certain impurities are present in the reaction mixture, deprotection can occur. The resulting indole N-H is more acidic and the compound is more polar than the N-protected starting material.
Troubleshooting Steps:
-
Workup pH Control: Ensure the quenching and washing steps are performed under mild conditions. Use a saturated solution of ammonium chloride (NH₄Cl) for quenching, which is weakly acidic, instead of strong acids like HCl.[4]
-
Reagent Purity: Ensure all reagents are pure. Contaminants could potentially catalyze the deprotection.
-
Extraction Solvent: The deprotected product, indole-2-methanol, is more polar. Ensure you are extracting with a sufficiently polar solvent system, such as a mixture of ethyl acetate and THF, to recover any potential product that might have lower solubility in standard solvents like ethyl acetate alone.
-
Characterization: To confirm, isolate the baseline material if possible and analyze via NMR and MS. The disappearance of the phenylsulfonyl group's characteristic peaks in the aromatic region of the NMR and a mass corresponding to indole-2-methanol would confirm deprotection.
Question 4: How can I best purify the final product away from residual starting material and minor side products?
Answer: Flash column chromatography on silica gel is the most effective method for purifying this compound.[5]
-
Expert Insight: The key to successful separation is choosing the right solvent system. The polarity difference between the starting aldehyde, the desired alcohol product, and the potential over-reduced methyl byproduct is significant enough for a clean separation.
| Compound | Structure | Polarity | Typical Rf (3:1 Hexanes:EtOAc) |
| 2-methyl-1-(phenylsulfonyl)-1H-indole (Side Product) | Ar-CH₃ | Low | ~0.7 |
| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde (Start) | Ar-CHO | Medium | ~0.5 |
| This compound (Product) | Ar-CH₂OH | High | ~0.3 |
Detailed Purification Protocol:
-
Slurry Preparation: After workup, concentrate the crude product under reduced pressure to obtain an oil or solid. Adsorb this crude material onto a small amount of silica gel (~2-3x the mass of the crude product) by dissolving it in a minimal amount of dichloromethane or ethyl acetate, adding the silica, and then evaporating the solvent completely. This "dry loading" technique results in much sharper bands and better separation.
-
Column Packing: Pack a glass column with silica gel using a gradient eluent system, starting with a non-polar mixture. A good starting point is a Hexanes:Ethyl Acetate gradient.
-
Elution:
-
Begin eluting with 10% Ethyl Acetate in Hexanes to wash out any non-polar impurities, including the over-reduced methyl side product.
-
Gradually increase the polarity to 20-30% Ethyl Acetate in Hexanes. The starting aldehyde will typically elute in these fractions.
-
Further increase the polarity to 35-50% Ethyl Acetate in Hexanes to elute the desired alcohol product.
-
-
Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified this compound.
Reaction Pathways and Side Products Overview
The following diagram illustrates the primary synthetic route and the formation of the two most common side products discussed.
Caption: Key reaction and side-product pathways.
This guide is intended to provide a strong foundation for troubleshooting your synthesis. Remember that careful monitoring, pure reagents, and controlled conditions are the cornerstones of a successful reaction.
References
-
Cabezas, N., & Arias, S. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5). [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Manjunatha, K., et al. (2011). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E, 67(Pt 12), o3246. [Link]
-
Goud, E. V., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(5), 25-37. [Link]
-
Gribble, G. W., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkivoc, 2010(4), 66-73. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved January 18, 2026, from [Link]
Sources
Recrystallization protocol for improving the purity of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol.
Welcome to the technical support center for the purification of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth protocols and troubleshooting advice to enhance the purity of this key synthetic intermediate. Our approach is grounded in established scientific principles and practical, field-tested experience to ensure you achieve the highest quality results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful recrystallization of this compound?
The selection of an appropriate solvent system is paramount. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization and purification. For this compound, a moderately polar compound, a range of solvent systems can be effective. Based on literature for structurally similar molecules, promising candidates include single-solvent systems like ethyl acetate or methanol, and two-solvent systems such as ethyl acetate/hexane or ethanol/water.[1][2]
Q2: My crude material is a brownish, sticky solid. What are the likely impurities?
The synthesis of this compound, often involving a Sonogashira coupling, can introduce several impurities.[1] These may include:
-
Unreacted Starting Materials: Residual 2-iodoaniline, benzenesulfonyl chloride, or propargyl alcohol.
-
Catalyst Residues: Traces of palladium and copper catalysts used in the coupling reaction.
-
Side-Reaction Products: Homocoupling of propargyl alcohol or other undesired cross-coupling products.
-
Solvent Residues: High-boiling point solvents from the reaction or initial work-up.
The color and consistency suggest the presence of polymeric or baseline impurities, which can sometimes be removed with a preliminary purification step, such as passing the crude material through a short plug of silica gel, before proceeding to recrystallization.
Q3: I'm observing "oiling out" instead of crystal formation. What's happening and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too concentrated, cooling too rapidly, or the presence of impurities that depress the melting point of the compound.
Solutions:
-
Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help.
-
Solvent System Modification: If using a single solvent, consider adding a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the warm solution until slight turbidity is observed, then reheat to clarify and cool slowly. For instance, if using ethyl acetate, adding hexane as an anti-solvent could be effective.
Q4: The recovery of my purified product is very low. What are the common causes and solutions?
Low recovery is a frequent challenge in recrystallization. The primary culprits are:
-
Using too much solvent: This is the most common reason, as a significant portion of the product will remain in the mother liquor.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost.
-
Inappropriate solvent choice: The solvent may be too good at dissolving the compound even at low temperatures.
To improve recovery:
-
Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Pre-heat your filtration apparatus (funnel and filter flask) to prevent premature crystallization.
-
Ensure thorough cooling of the solution in an ice bath before filtration to maximize crystal precipitation.
Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating source (hot plate with a water or oil bath)
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Selected recrystallization solvent(s)
-
Glass stirring rod
-
Ice bath
Experimental Workflow Diagram:
Caption: A generalized workflow for the recrystallization process.
Step-by-Step Procedure:
-
Solvent Selection: Begin by performing a small-scale solvent screen to identify the optimal solvent or solvent mixture. Test solvents such as ethyl acetate, methanol, ethanol, and mixtures like ethyl acetate/hexane and ethanol/water. The ideal solvent will dissolve the crude product when hot but result in poor solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently. Continue adding small portions of the hot solvent until the solid has just dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a Buchner funnel and filter flask to prevent the product from crystallizing prematurely. Quickly pour the hot solution through the filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not saturated (too much solvent).- The compound is too soluble in the chosen solvent. | - Boil off some of the solvent to concentrate the solution.- Try adding an "anti-solvent" dropwise.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- High concentration of impurities. | - Re-heat and add more solvent.- Allow for slower cooling.- Consider a preliminary purification step like a silica plug. |
| Low Recovery | - Excessive solvent used.- Incomplete cooling.- Premature crystallization during filtration. | - Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled in an ice bath.- Pre-heat the filtration apparatus. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product. |
Logical Troubleshooting Flowchart:
Caption: A decision tree for troubleshooting common recrystallization problems.
Safety Information
It is crucial to handle all chemicals with appropriate safety precautions.
-
This compound: May cause skin and serious eye irritation.[3] Avoid breathing dust. Wear protective gloves, clothing, and eye protection.[3]
-
Solvents: Many organic solvents are flammable and may have specific health hazards. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each solvent before use.
References
-
Pineda, J. C., et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–496. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (Date not available). [Link]
-
Chakkaravarthi, G., et al. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o542. [Link]
Sources
Common impurities found in crude [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
Welcome to the dedicated technical support resource for [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling, synthesis, and analysis of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing an unexpected peak in my HPLC analysis of this compound. What could it be?
This is a common issue that can stem from several sources, primarily related to the synthetic route used to prepare the compound. The most prevalent impurities are typically unreacted starting materials, byproducts of the reaction, or degradation products.
Possible Impurities & Their Origins:
-
1H-Indole-2-carbaldehyde: This is a common starting material for the synthesis of this compound. Its presence indicates an incomplete reduction reaction.
-
Benzenesulfonyl chloride: If the sulfonylation of the indole nitrogen is performed in the final steps, residual benzenesulfonyl chloride can remain. This is a highly reactive and undesirable impurity.
-
1H-Indole: Incomplete sulfonylation of the indole starting material can lead to its presence in the final product.
-
[1-(Phenylsulfonyl)-1H-indol-2-yl]carbaldehyde: This is the direct precursor to your target molecule if the synthesis involves a reduction step. Its presence signifies an incomplete reaction.
-
Oxidation Products: The hydroxymethyl group is susceptible to oxidation, which can revert the compound back to the corresponding aldehyde or further to a carboxylic acid, especially if exposed to air and light over extended periods.
Troubleshooting Steps:
-
Re-evaluate your purification method: Standard silica gel chromatography is often effective. Consider optimizing the solvent system to achieve better separation. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically a good starting point.
-
Perform a recrystallization: This can be a highly effective method for removing minor impurities. A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Check your reaction conditions: Ensure the reducing agent was added in sufficient molar excess and that the reaction was allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
Q2: My NMR spectrum of this compound shows a persistent singlet around 9.8 ppm. What does this indicate?
A singlet in the 9.5-10.0 ppm region of a 1H NMR spectrum is highly characteristic of an aldehyde proton. This strongly suggests the presence of the unreacted starting material or an oxidation product, [1-(Phenylsulfonyl)-1H-indol-2-yl]carbaldehyde .
Causality and Actionable Insights:
-
Incomplete Reduction: The most likely cause is that the reduction of the aldehyde to the alcohol did not go to completion. This could be due to an insufficient amount of the reducing agent (e.g., sodium borohydride), a deactivated reagent, or suboptimal reaction conditions (e.g., temperature too low, reaction time too short).
-
Oxidation: If the product was pure initially, this peak may indicate degradation. The hydroxymethyl group at the 2-position of the indole ring is susceptible to oxidation back to the aldehyde. This can be accelerated by exposure to atmospheric oxygen, light, or trace metal catalysts.
Recommended Protocol: Remedial Reduction
If you suspect the presence of the aldehyde impurity, a simple remedial reduction can be performed on your isolated material.
Step-by-Step Protocol:
-
Dissolve the impure this compound in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) in small portions (a slight molar excess, e.g., 1.1 equivalents, relative to the estimated amount of aldehyde impurity).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the aldehyde spot.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Re-analyze the purified product by NMR.
Q3: I have a batch of this compound that has developed a yellowish tint over time. Is it still usable?
The development of a color change, typically to a yellow or brownish hue, is often an indicator of degradation. While the compound may still be largely intact, the presence of colored impurities suggests that a portion of it has decomposed.
Primary Causes of Discoloration:
-
Oxidation: As mentioned, oxidation of the alcohol to the aldehyde, and potentially further to the carboxylic acid, can lead to colored byproducts.
-
Decomposition of the Indole Ring: The indole nucleus itself can be susceptible to oxidative degradation, leading to complex, often colored, polymeric materials.
-
Hydrolysis of the Sulfonyl Group: Although less common under neutral conditions, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to the hydrolysis of the phenylsulfonyl group, yielding 1H-indol-2-ylmethanol and benzenesulfonic acid.
Workflow for Assessing and Purifying a Discolored Batch
Caption: Workflow for handling discolored this compound.
Recommendation:
For applications where high purity is critical, such as in drug development or for use as an analytical standard, it is strongly recommended to re-purify the material. For less sensitive applications, the material may still be usable, but the presence of impurities should be noted as they could potentially interfere with your experiment.
Data Summary
The following table summarizes the common impurities, their typical analytical signatures, and recommended purification strategies.
| Impurity Name | Common Analytical Signature (1H NMR) | Typical Analytical Signature (HPLC) | Recommended Purification Method |
| 1H-Indole-2-carbaldehyde | Aldehyde proton at ~9.8 ppm | A more polar peak compared to the final product | Column Chromatography |
| Benzenesulfonyl chloride | Will likely react with the solvent or moisture before analysis | May not be directly observed; look for hydrolysis products | Aqueous workup followed by chromatography |
| 1H-Indole | Characteristic indole proton signals | A less polar peak compared to the final product | Column Chromatography |
| [1-(Phenylsulfonyl)-1H-indol-2-yl]carbaldehyde | Aldehyde proton at ~9.8 ppm | A slightly more polar peak than the final product | Remedial reduction or Chromatography |
| Oxidation/Degradation Products | Broad signals in the baseline, potential new aromatic signals | Multiple small, often broad, peaks | Recrystallization or Chromatography |
Experimental Protocols
Protocol 1: General Purification by Silica Gel Chromatography
This protocol is a standard method for purifying this compound from common reaction impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column for chromatography
-
Collection tubes
-
TLC plates (silica gel on aluminum or glass)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 10-20% ethyl acetate in hexane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. For example, you can increase the ethyl acetate concentration in 5% increments.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
TLC Analysis: Spot each fraction (or every few fractions) on a TLC plate. Develop the plate in a solvent system that gives good separation (e.g., 30% ethyl acetate in hexane). Visualize the spots under a UV lamp.
-
Combining Fractions: Combine the fractions that contain the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Logical Flow of Chromatographic Purification
Caption: Gradient column chromatography workflow for purification.
References
Preventing homocoupling byproducts in Sonogashira reactions of indole derivatives
A Senior Application Scientist's Guide to Preventing Homocoupling Byproducts
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction with indole derivatives and encountering challenges with byproduct formation. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document will focus specifically on diagnosing and preventing the formation of homocoupling byproducts (diynes), a common and wasteful side reaction.
Frequently Asked Questions (FAQs)
Q1: What exactly is the homocoupling byproduct in a Sonogashira reaction?
The primary homocoupling byproduct is a symmetrical 1,3-diyne, which results from the oxidative dimerization of your terminal alkyne starting material.[1][2] This side reaction is commonly referred to as Glaser or Hay coupling.[3][4] Instead of coupling with your halo-indole, two molecules of the alkyne react with each other, consuming valuable starting material and complicating downstream purification.
Q2: What is the fundamental cause of alkyne homocoupling in a standard Sonogashira reaction?
The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[5][6] While the palladium catalyst orchestrates the main cross-coupling cycle, the copper co-catalyst's role is to activate the terminal alkyne.[7][8] It does this by forming a copper-acetylide intermediate. This very intermediate, however, is susceptible to oxidation, especially in the presence of oxygen, which leads to the undesired dimerization.[3][4] Therefore, the presence of both copper(I) and an oxidant (like O₂) is the primary driver for homocoupling.[1][9]
Q3: Are indole derivatives particularly susceptible to issues in Sonogashira couplings?
Yes, indole derivatives can present unique challenges. The N-H proton of an unprotected indole is acidic and can potentially interfere with the basic reaction conditions or coordinate with the metal catalysts, leading to catalyst deactivation or other side reactions.[10] While many successful couplings are reported on N-H free indoles, protecting the indole nitrogen with a group like Boc or SEM can often lead to more reproducible results and higher yields, especially during methods development.[10][11]
Q4: Is it possible to completely avoid homocoupling?
While achieving 0% homocoupling can be difficult, it is possible to diminish it to negligible levels (e.g., <2-5%).[4][12] The most effective strategy is to switch to a "copper-free" Sonogashira protocol.[5][13] These methods have been developed specifically to circumvent the Glaser coupling pathway by eliminating the copper co-catalyst entirely.[14][15]
Troubleshooting Guide: From Diagnosis to Solution
Issue 1: My TLC/LC-MS analysis shows a major byproduct with a mass corresponding to a dimer of my alkyne.
Diagnosis: This is a classic case of extensive Glaser-Hay homocoupling. The reaction conditions are favoring the oxidative dimerization of the alkyne over the desired cross-coupling with the indole derivative.
Root Cause Analysis & Solutions:
-
Oxygen Contamination: The oxidative coupling is highly sensitive to the presence of oxygen.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen).[1][4] All solvents and liquid reagents, especially the amine base, must be rigorously degassed before use. Employing standard Schlenk line or glovebox techniques is highly recommended. Some protocols even suggest using a dilute hydrogen atmosphere mixed with nitrogen to suppress the oxidative pathway.[4][16]
-
-
Copper Co-catalyst Activity: The copper(I) salt is the primary mediator of this side reaction.
-
Solution A (Optimization): Reduce the loading of the CuI catalyst. While a stoichiometric amount is not used, even catalytic amounts can promote dimerization. Titrate the CuI loading down to the minimum required for efficient transmetalation in your system.
-
Solution B (Elimination): The most robust solution is to adopt a copper-free protocol .[5][6] These reactions often require slightly different conditions, such as using a more electron-rich and/or bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand to facilitate the catalytic cycle without copper.[7] Air-stable precatalysts have been developed that are highly effective for room-temperature, copper-free couplings.[14][17]
-
-
Reaction Kinetics: If the rate of copper-acetylide formation and subsequent dimerization is faster than the rate of cross-coupling with the palladium complex, homocoupling will dominate.
-
Solution: Try a slow addition of the terminal alkyne to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the reaction with the activated halo-indole complex over dimerization.[1]
-
Issue 2: The reaction is sluggish or stalls, and I still observe significant homocoupling.
Diagnosis: This indicates that the desired Sonogashira catalytic cycle is inefficient, allowing the competing homocoupling pathway to become a major route even if it is not intrinsically fast.
Root Cause Analysis & Solutions:
-
Catalyst/Ligand Inefficiency: The chosen palladium catalyst or ligand may not be optimal for your specific indole substrate. The N-H of an unprotected indole or other functional groups can coordinate to the palladium center, inhibiting catalysis.
-
Solution: Screen different ligands. Electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) can increase the rate of oxidative addition and promote the desired reaction.[7] For N-H free indoles, consider ligands known to be robust to coordination from heteroatoms. As mentioned, protecting the indole nitrogen is a reliable strategy to improve reaction efficiency.[10]
-
-
Inappropriate Base or Solvent: The base is crucial for deprotonating the alkyne, but its choice can significantly impact the reaction.[18] Similarly, the solvent affects the solubility and stability of all catalytic species.[19]
-
Solution (Base): While triethylamine (TEA) is common, it may not be optimal. For some systems, a bulkier amine like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) can give better results.[10] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems.[7]
-
Solution (Solvent): Solvents like DMF can sometimes lead to catalyst deactivation.[19] Consider switching to less coordinating solvents like toluene, dioxane, or THF, often used in combination with an amine base.[12][20]
-
-
Low Reactivity of the Halo-Indole: The reactivity of the halide is critical. The general trend is I > Br > Cl.[21] If you are using a less reactive chloro- or bromo-indole, the oxidative addition step may be rate-limiting.
Visualizing the Competing Pathways
To effectively troubleshoot, it is crucial to understand the mechanisms at play. The following diagrams illustrate the desired productive cycle versus the parasitic homocoupling pathway.
Caption: The productive Sonogashira catalytic cycles.
Caption: The competing Glaser-Hay homocoupling pathway.
Optimized Protocol & Parameter Summary
The following table and protocol provide a starting point for developing a robust, low-homocoupling Sonogashira reaction for your indole derivative.
Table 1: Key Parameter Optimization Summary
| Parameter | Standard Conditions (Prone to Homocoupling) | Optimized Conditions (Minimizes Homocoupling) | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-5 mol%) | Copper-Free: Pd₂(dba)₃ / Ligand or a precatalyst like [DTBNpP]Pd(crotyl)Cl (1-2.5 mol%) | Eliminates the copper acetylide intermediate, the primary precursor to homocoupling.[5][14] |
| Atmosphere | Nitrogen balloon | Rigorously degassed solvents under a static, high-purity Argon or N₂ atmosphere. | Strictly anaerobic conditions prevent the oxidative dimerization pathway.[1][4] |
| Base | Triethylamine (TEA) | Diisopropylamine (DIPA), Cs₂CO₃, or K₂CO₃ | Sterically hindered or inorganic bases can sometimes improve selectivity and reduce side reactions.[7][10] |
| Solvent | DMF, THF | Toluene, Dioxane | Less coordinating solvents can sometimes prevent catalyst deactivation.[12] |
| Alkyne Addition | All at once at the start | Slow addition via syringe pump over several hours | Maintains a low alkyne concentration, favoring cross-coupling kinetics over dimerization.[1] |
Example Protocol: Copper-Free Sonogashira Coupling of 3-Iodo-1-(Boc)-indole
This protocol is a general template and should be optimized for your specific substrates.
Materials:
-
3-Iodo-1-(Boc)-indole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
Di-tert-butylneopentylphosphine (DTBNpP) or similar bulky ligand (0.08 equiv, 8 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Toluene (to make a 0.1 M solution)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-Iodo-1-(Boc)-indole, Cs₂CO₃, Pd₂(dba)₃, and the phosphine ligand.
-
Degassing: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add the degassed toluene via cannula or syringe, followed by the terminal alkyne.
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to 80 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots under a positive argon flow. Check for the disappearance of the 3-iodo-indole starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2,3-disubstituted indole.[1]
By carefully controlling the reaction atmosphere and choosing a copper-free catalytic system, you can significantly suppress the formation of homocoupling byproducts, leading to cleaner reactions, simpler purifications, and higher yields of your valuable indole derivatives.
References
-
The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks. PubMed. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters - ACS Publications. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]
-
Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]
-
Sonogashira coupling. Golden. Available at: [Link]
-
Copper-and ligand-free Sonogashira type reaction to produce indole 8 from 2-iodoaniline 5. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC - NIH. Available at: [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. ResearchGate. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF - ResearchGate. Available at: [Link]
-
Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research. Available at: [Link]
-
Glaser coupling – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF - ResearchGate. Available at: [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]
-
Glaser coupling. Wikipedia. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Conditions optimization for the double Sonogashira coupling. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. Available at: [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate. Available at: [Link]
-
Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing). Available at: [Link]
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Technical Support Center: Purifying N-Phenylsulfonyl Indoles via Column Chromatography
Welcome to the technical support center for the chromatographic purification of N-phenylsulfonyl indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific application. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of N-phenylsulfonyl indoles, offering step-by-step guidance to resolve them.
Issue 1: Poor Separation or Overlapping Peaks
You observe that your target N-phenylsulfonyl indole is co-eluting with impurities, resulting in poor resolution.
Possible Cause 1: Inappropriate Solvent System.
The polarity of your mobile phase (eluent) is not optimized to create a sufficient difference in the elution times of your compound and the impurities.[1]
-
Solution: Optimize the Solvent System using Thin-Layer Chromatography (TLC).
-
Screen Solvents: Use TLC to test various solvent systems. A good starting point for N-phenylsulfonyl indoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2][3]
-
Target an Optimal Rf Value: Adjust the solvent ratio to achieve an Rf (retention factor) of approximately 0.2-0.4 for your target compound.[4] A lower Rf generally provides better separation from impurities.
-
Consider Different Solvent Selectivities: If adjusting the ratio of a hexane/ethyl acetate system is ineffective, try a different solvent combination, such as dichloromethane/methanol.[1] This can alter the interactions between your compounds and the stationary phase, potentially improving separation.
-
Possible Cause 2: Column Overloading.
Too much crude material has been loaded onto the column, exceeding its separation capacity.[5]
-
Solution: Reduce the Sample Load.
Possible Cause 3: Improper Column Packing.
An unevenly packed column with channels or cracks will lead to a non-uniform solvent front, causing band broadening and poor separation.[6]
-
Solution: Repack the Column Carefully.
Issue 2: The Compound is Streaking or Tailing
Instead of sharp, circular spots on a TLC plate or symmetrical peaks during column elution, you observe elongated streaks.
Possible Cause 1: Interaction with Acidic Silica Gel.
The indole nitrogen in your N-phenylsulfonyl indole, although protected, can still interact with the acidic silanol groups on the surface of standard silica gel, leading to tailing.[1][5]
-
Solution: Deactivate the Silica Gel or Use an Alternative Stationary Phase.
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) into your eluent.[5][8][9] TEA will preferentially bind to the acidic sites on the silica, minimizing unwanted interactions with your compound and improving peak shape.
-
Use Neutralized Silica or Alumina: Consider using a pre-neutralized silica gel or switching to a different stationary phase like neutral or basic alumina, which is less acidic.[1][8][10]
-
Possible Cause 2: Sample Overloading.
As with poor separation, loading too much sample can cause streaking.[5]
-
Solution: Reduce the amount of sample loaded onto the column or TLC plate. [5]
Possible Cause 3: Poor Solubility in the Eluent.
If your compound is not fully soluble in the mobile phase as it moves through the column, it can lead to tailing.
-
Solution: Adjust Loading Technique.
-
Minimal Loading Solvent: Dissolve your crude sample in the minimum amount of a solvent that will fully dissolve it. Ideally, this solvent should be the same as or less polar than your eluent.[11][12]
-
Dry Loading: For compounds with poor solubility in the eluting solvent, dry loading is recommended.[5][9][11] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the top of your column.[5][11]
-
Issue 3: Low or No Recovery of the Compound
After running the column, you obtain a very low yield of your N-phenylsulfonyl indole, or in some cases, none at all.
Possible Cause 1: Compound Decomposition on Silica Gel.
Some indole derivatives can be sensitive to the acidic nature of silica gel and may degrade during the purification process.[8][10] The electron-donating or withdrawing nature of substituents on the indole ring can influence this stability.[5]
-
Solution: Minimize Contact Time and Acidity.
-
Use Flash Chromatography: Employing positive pressure to accelerate the elution (flash chromatography) minimizes the time your compound spends in contact with the silica gel.[8][13]
-
Deactivate the Silica: As mentioned for tailing, adding triethylamine to the eluent or using neutralized silica can prevent acid-catalyzed degradation.[5][8][9]
-
2D TLC Test: To confirm if your compound is degrading on silica, you can perform a 2D TLC. Spot your compound in one corner, run the TLC, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates degradation.[5]
-
Possible Cause 2: Compound is Too Polar and Not Eluting.
The chosen eluent may not be polar enough to move your compound down the column.[1]
-
Solution: Increase Eluent Polarity.
-
Gradient Elution: Gradually increase the proportion of the polar solvent in your eluent system (e.g., from 10% ethyl acetate in hexanes to 30%). This will help elute more polar compounds.
-
Stronger Solvent System: If a simple gradient is insufficient, switch to a more polar solvent system, such as one containing methanol.[2] A common system for very polar compounds is dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution.[10]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for my N-phenylsulfonyl indole?
A1: For most N-phenylsulfonyl indoles, standard silica gel (60 Å, 40-63 µm particle size) is the first choice due to its versatility and cost-effectiveness.[13] However, if you experience issues with compound degradation or tailing, consider the following alternatives:
-
Neutralized Silica Gel: This is standard silica gel that has been washed with a base to reduce surface acidity.[8]
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive or basic compounds.[1][8]
-
Reversed-Phase Silica (C18): For highly polar N-phenylsulfonyl indoles, reversed-phase chromatography may be more suitable. This uses a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1]
Q2: What is the ideal Rf value I should aim for on TLC before running my column?
A2: For an isocratic (single solvent mixture) elution, the target compound should have an Rf of approximately 0.2 to 0.4 on the TLC plate.[4] This range generally provides the best balance between good separation from impurities and a reasonable elution time. The relationship between Rf and elution volume is approximately: Column Volumes (CV) = 1/Rf.[4] An Rf of 0.25 means your compound will elute in about 4 column volumes.
Q3: My compound is not UV-active. How can I monitor the column fractions?
A3: If your N-phenylsulfonyl indole lacks a UV chromophore, you will need alternative visualization methods for your TLC plates:
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for organic compounds. It reacts with oxidizable functional groups, appearing as yellow spots on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: Another versatile stain that reacts with many organic compounds upon heating to produce blue or dark spots.
-
Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[1]
Q4: Can I reuse my chromatography column?
A4: If you have successfully purified your compound and the impurities are known to be significantly less or more polar, you can often reuse the column. To do so, flush the column with a very polar solvent (like 100% ethyl acetate or methanol) to wash off all remaining compounds, followed by a flush with your non-polar starting eluent (like 100% hexanes) to re-equilibrate the column.[14] However, for high-purity applications or when dealing with unknown impurities, using a fresh column is always recommended to avoid cross-contamination.
Protocols and Data
Experimental Protocol: Dry Loading a Sample
This method is ideal for samples that are not readily soluble in the chromatography eluent.[9][11]
-
Dissolve Sample: In a round-bottom flask, dissolve your crude N-phenylsulfonyl indole product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add Silica Gel: Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the flask.
-
Evaporate Solvent: Gently swirl the flask to ensure the silica is well-mixed with the solution. Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[11]
-
Load Column: Carefully add the silica-adsorbed sample to the top of your pre-packed chromatography column.
-
Add Sand: Gently add a thin layer (approx. 0.5 cm) of sand on top of the sample layer to prevent disturbance when adding the eluent.[7][11]
-
Begin Elution: Proceed with the chromatography as usual.
Data Presentation: Common Solvent Systems
The choice of solvent system is critical for a successful separation.[15] The following table summarizes common solvent systems used in normal-phase chromatography, listed in order of increasing polarity.
| Non-Polar Solvent | Polar Solvent | Polarity | Typical Applications & Notes |
| Hexanes / Heptane | Ethyl Acetate | Low to Medium | The most common system; good for a wide range of "normal" polarity compounds.[2] |
| Hexanes / Heptane | Dichloromethane | Low | Good for separating less polar compounds. |
| Dichloromethane | Methanol | High | Used for more polar compounds. A small percentage of methanol dramatically increases polarity.[2] |
| Dichloromethane | 10% NH4OH in Methanol | Very High | Effective for moving very polar or basic compounds that stick to the baseline.[10] |
Visualizations
Workflow for Column Chromatography Purification
This diagram outlines the logical steps from initial analysis to final product isolation.
Caption: A standard workflow for purifying N-phenylsulfonyl indoles.
Troubleshooting Decision Tree for Poor Separation
This diagram provides a logical path to diagnose and solve common separation issues.
Sources
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- 15. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
Validation & Comparative
Comparative analysis of N-phenylsulfonyl vs N-Boc protecting groups for indoles.
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, making its strategic manipulation a critical aspect of synthetic organic chemistry. The acidic N-H proton of the indole ring often interferes with various synthetic transformations, necessitating the use of protecting groups. The choice of the right protecting group is paramount, as it can significantly influence reaction yields, regioselectivity, and the overall efficiency of a synthetic route. This guide provides an in-depth, data-driven comparative analysis of two commonly employed N-protecting groups for indoles: the N-phenylsulfonyl (SO₂Ph) and the N-tert-butyloxycarbonyl (Boc) groups.
At a Glance: N-Phenylsulfonyl vs. N-Boc
| Feature | N-Phenylsulfonyl (SO₂Ph) | N-tert-Butyloxycarbonyl (Boc) |
| Introduction | Benzenesulfonyl chloride, base (e.g., NaOH, NaH) | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., DMAP, TEA) |
| Stability | Stable to: Strong acids (TFA, HCl), mild bases, many oxidizing and reducing agents. Labile to: Strong bases (NaOH/KOH at high temp.), reductive cleavage (Mg/MeOH, Na/NH₃). | Stable to: Mildly acidic and basic conditions, hydrogenolysis, many nucleophiles. Labile to: Strong acids (TFA, HCl), certain basic conditions (NaOMe), thermal conditions. |
| Reactivity Impact | Strongly electron-withdrawing; deactivates the pyrrole ring towards electrophilic substitution at C3. Facilitates C2 deprotonation (lithiation). | Electron-withdrawing; deactivates the pyrrole ring towards electrophilic substitution at C3. Facilitates C2 deprotonation (lithiation). |
| Deprotection | Reductive cleavage (Mg/MeOH), strong bases (KOH, NaOH in refluxing alcohol), electrochemical reduction. | Acidolysis (TFA, HCl), mild base (NaOMe in MeOH), thermal cleavage. |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, t-butyl esters). | Orthogonal to groups stable to acid but labile to base or hydrogenolysis (e.g., Fmoc, Cbz). |
The "Why": Causality Behind Experimental Choices
The selection between N-phenylsulfonyl and N-Boc is not arbitrary; it is a strategic decision based on the planned synthetic route. The strong electron-withdrawing nature of the phenylsulfonyl group renders the N-H proton more acidic, facilitating its removal. However, this same property significantly deactivates the indole ring towards classical electrophilic aromatic substitution at the C3 position.[1] Conversely, this deactivation is advantageous for directing functionalization to the C2 position via lithiation.[1]
The Boc group, while also electron-withdrawing, is less deactivating than the phenylsulfonyl group.[2] Its primary advantage lies in the mild conditions required for its removal, typically strong acids like trifluoroacetic acid (TFA) or even milder basic conditions with sodium methoxide.[3] This makes the Boc group ideal for syntheses involving acid-sensitive functional groups elsewhere in the molecule.
Experimental Deep Dive: Protocols and Mechanistic Insights
Protection of the Indole Nitrogen
General Workflow for N-Protection of Indole
Caption: General workflow for the N-protection of indole.
Protocol 1: N-tert-Butyloxycarbonylation (N-Boc Protection) of Indole
To a solution of indole (1.0 equiv) in a suitable solvent such as acetonitrile or a mixture of water and acetone, is added di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) or an appropriate amount of triethylamine (TEA).[4] The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The workup usually involves an aqueous extraction to remove the base and any water-soluble byproducts, followed by purification by column chromatography or recrystallization. Yields are generally high, often exceeding 90%.[4]
Protocol 2: N-Phenylsulfonylation of Indole
To a stirred mixture of indole (1.0 equiv), crushed sodium hydroxide pellets (3.0 equiv), and a phase-transfer catalyst such as tetra-n-butylammonium hydrogen sulfate (catalytic amount) in dichloromethane, benzenesulfonyl chloride (1.2 equiv) is added dropwise at 0 °C. The mixture is then stirred at room temperature for several hours. After completion, water is added, and the organic layer is separated, washed, dried, and concentrated to afford the N-phenylsulfonyl indole, often in high yield (e.g., 96%).
Deprotection of the Indole Nitrogen
The choice of deprotection method is a critical consideration and highlights the orthogonality of these two protecting groups.
Deprotection of N-Boc Indole
The Boc group's lability under acidic conditions is its hallmark. However, for sensitive substrates, basic or thermal methods offer valuable alternatives.
Mechanism of Acid-Catalyzed N-Boc Deprotection
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
-
Acidic Deprotection: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane or methanol readily cleaves the Boc group, typically at room temperature.[5]
-
Basic Deprotection: A catalytic amount of sodium methoxide in dry methanol at room temperature can selectively remove the N-Boc group from indoles in high yields (85-98%).[3] This method is particularly useful when acid-sensitive groups are present.
-
Thermal Deprotection: Heating N-Boc indoles in solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), especially under microwave irradiation, can lead to quantitative deprotection.[6]
Protocol 3: Deprotection of N-Boc Indole using Sodium Methoxide
To a solution of the N-Boc protected indole (1.0 equiv) in dry methanol, a catalytic amount of sodium methoxide (NaOMe) is added at ambient temperature. The reaction is stirred for 1-3 hours and monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the deprotected indole.[3]
Deprotection of N-Phenylsulfonyl Indole
The robustness of the N-phenylsulfonyl group necessitates more forcing conditions for its removal, most commonly reductive cleavage.
Mechanism of Reductive Deprotection of N-Phenylsulfonyl Indole with Mg/MeOH
Caption: Proposed mechanism of Mg/MeOH mediated N-phenylsulfonyl deprotection.
-
Reductive Cleavage with Magnesium in Methanol: This is a mild and effective method for the deprotection of N-phenylsulfonyl indoles.[7][8] The reaction is typically carried out by stirring the protected indole with an excess of magnesium turnings in methanol at room temperature or with gentle heating.[9]
-
Strong Base Hydrolysis: Refluxing with strong bases like potassium hydroxide in a mixture of alcohol and water can also cleave the N-S bond, although these conditions are harsher and may not be suitable for all substrates.
Protocol 4: Deprotection of N-Phenylsulfonyl Indole using Magnesium in Methanol
To a solution of the N-phenylsulfonyl indole (1.0 equiv) in anhydrous methanol, magnesium turnings (approximately 35 equivalents) are added. A crystal of iodine can be added to activate the magnesium surface. The mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC. If the reaction is slow, it can be gently heated to 50 °C. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.[9]
Impact on Reactivity: A Tale of Two Electron-Withdrawing Groups
Both the N-phenylsulfonyl and N-Boc groups are electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution at the C3 position. However, this electronic effect is a double-edged sword, as it significantly enhances the acidity of the C2-proton, facilitating its removal by strong bases like n-butyllithium or lithium diisopropylamide (LDA). This allows for the regioselective functionalization of the indole at the C2 position, a transformation that is difficult to achieve with an unprotected indole.[1][2] The stronger electron-withdrawing nature of the phenylsulfonyl group generally makes the C2-proton even more acidic compared to the N-Boc analogue.
Workflow for C2-Lithiation and Functionalization
Caption: General workflow for C2-functionalization of N-protected indoles.
Orthogonality and Chemoselectivity: The Key to Complex Synthesis
The differing lability of the N-phenylsulfonyl and N-Boc groups is the foundation of their utility in orthogonal protection strategies.[1] Orthogonal protection allows for the selective removal of one protecting group in the presence of another, a crucial capability in the synthesis of complex molecules with multiple functional groups.[10]
-
The N-Boc group can be selectively removed with acid in the presence of an N-phenylsulfonyl group.
-
The N-phenylsulfonyl group can be selectively cleaved under reductive conditions (e.g., Mg/MeOH) while leaving an N-Boc group intact.
This orthogonality provides chemists with the flexibility to unmask different nitrogen atoms at various stages of a synthesis, enabling the construction of intricate molecular architectures.
Conclusion: Making the Right Choice
The decision to use either an N-phenylsulfonyl or an N-Boc protecting group for an indole is a strategic one that depends heavily on the overall synthetic plan.
-
Choose N-Boc when:
-
Mild deprotection conditions are required due to the presence of sensitive functional groups.
-
Subsequent reaction steps do not involve strongly acidic conditions.
-
A moderately electron-withdrawing group is sufficient to modulate reactivity.
-
-
Choose N-phenylsulfonyl when:
-
High stability towards acidic conditions and a range of other reagents is necessary.
-
A strongly electron-withdrawing group is needed to facilitate C2-lithiation or other specific transformations.
-
The harsher deprotection conditions (reductive cleavage or strong base) are compatible with the rest of the molecule.
-
By understanding the distinct characteristics of each protecting group, researchers can make informed decisions that optimize their synthetic strategies for the efficient and successful construction of complex indole-containing molecules.
References
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A Technical Guide to the Efficacy of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol Derivatives as Kinase Inhibitors
This guide provides a comprehensive analysis of the [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol scaffold as a promising, albeit underexplored, class of kinase inhibitors. The indole core is a privileged structure in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors.[1] The addition of a phenylsulfonyl group at the N1 position and a methanol group at the C2 position introduces unique steric and electronic properties that can be exploited for targeted kinase inhibition. While direct comparative studies on a series of these specific derivatives are not yet prevalent in the literature, this guide will synthesize available information on related structures, propose a robust framework for their evaluation, and provide the necessary experimental protocols for researchers in drug discovery.
The Rationale for Investigating the this compound Scaffold
The indole nucleus is a key pharmacophore in a multitude of kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bonds within the kinase hinge region.[1] The N-phenylsulfonyl group is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the indole ring, potentially influencing its binding affinity and selectivity for different kinases.
Recent studies on related scaffolds have demonstrated the potential of the 1-phenylsulfonyl-1H-indole core in targeting kinases. For instance, a derivative of 1-(phenylsulfonyl)-1H-indole has been identified as an antagonist of the EphA2 receptor, a receptor tyrosine kinase implicated in cancer progression.[2][3] Furthermore, other complex indole derivatives incorporating a sulfonyl group have shown activity in the Hedgehog signaling pathway, which is intricately linked to kinase activity.[4] These findings provide a strong rationale for the systematic investigation of simpler this compound derivatives as a potential new class of kinase inhibitors.
Synthesis of the Core Scaffold: this compound
The synthesis of the parent compound, this compound, has been reported and serves as a foundational route for the generation of a library of derivatives for screening. A common synthetic approach involves a multi-step process, which is outlined below.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route, based on established methodologies, is as follows:
-
Protection of Indole: Indole is first protected at the N1 position with a phenylsulfonyl group. To a solution of indole in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), a base such as sodium hydride is added at 0°C. After stirring for a short period, benzenesulfonyl chloride is added, and the reaction is allowed to warm to room temperature and stirred until completion.
-
Formylation at C2: The resulting 1-(phenylsulfonyl)-1H-indole is then formylated at the C2 position. This is typically achieved via a Vilsmeier-Haack reaction or by using a strong base like n-butyllithium followed by quenching with a formylating agent such as dimethylformamide.
-
Reduction of the Aldehyde: The final step is the reduction of the aldehyde group at the C2 position to a primary alcohol. This can be accomplished using a mild reducing agent like sodium borohydride in an alcoholic solvent (e.g., methanol or ethanol).
The final product, this compound, can be purified by column chromatography.
Potential Kinase Targets and Signaling Pathways
Given the broad activity of indole-based compounds, derivatives of the this compound scaffold could potentially target a range of kinases involved in oncogenic signaling. Based on the known targets of other indole kinase inhibitors, key pathways to investigate include:
-
VEGFR/PDGFR Signaling: Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5]
-
MAPK/ERK Pathway: A central signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7]
-
PI3K/AKT/mTOR Pathway: A critical pathway in regulating cell growth, survival, and metabolism.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, often dysregulated in cancer.
Below are diagrammatic representations of these key signaling pathways.
Caption: The MAPK/ERK Signaling Pathway.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Framework for Efficacy Comparison: In Vitro Kinase Assays
To evaluate the efficacy of this compound derivatives as kinase inhibitors, standardized in vitro kinase assays are essential. The following are detailed protocols for two widely used and robust assay platforms, ADP-Glo™ and Z'-LYTE™.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9][10]
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate with a total volume of 5 µL per well.
-
The reaction mixture should contain the kinase of interest, the substrate, ATP, and the test compound (a derivative of this compound) at various concentrations.
-
Include positive controls (kinase, substrate, ATP, no inhibitor) and negative controls (no kinase).
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 values for each compound by plotting the percentage of kinase inhibition against the compound concentration.
-
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a FRET-labeled peptide substrate.[11][12][13]
-
Kinase Reaction:
-
In a 384-well plate, prepare a 10 µL kinase reaction containing the kinase, a FRET-labeled peptide substrate, ATP, and the test compound.
-
Incubate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent to each well. This reagent contains a site-specific protease that will cleave the non-phosphorylated peptide substrate.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence of both the coumarin donor and the fluorescein acceptor using a fluorescence plate reader.
-
Calculate the emission ratio (coumarin/fluorescein). A low ratio indicates high kinase activity (phosphorylated, uncleaved peptide), while a high ratio indicates low kinase activity (non-phosphorylated, cleaved peptide).
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Illustrative Comparative Efficacy Data
While specific data for this compound derivatives is not yet available, the following table illustrates how experimental data for a hypothetical series of compounds (Derivatives 1-4) would be presented. This provides a clear framework for the comparative analysis of their kinase inhibitory potency.
| Derivative | R1-substituent | R2-substituent | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | CDK2 IC50 (nM) |
| 1 | H | H | 850 | 1200 | >10000 |
| 2 | 4-Fluoro | H | 320 | 550 | 8500 |
| 3 | H | Methyl | 780 | 1100 | >10000 |
| 4 | 4-Fluoro | Methyl | 150 | 280 | 6200 |
This data is illustrative and intended to demonstrate the format for presenting comparative efficacy.
Structure-Activity Relationship (SAR) Insights
Based on the illustrative data, a preliminary SAR can be inferred:
-
Substitution on the Phenylsulfonyl Ring: The introduction of an electron-withdrawing fluorine atom at the para-position of the phenylsulfonyl ring (Derivative 2 vs. 1, and 4 vs. 3) appears to enhance the inhibitory activity against both VEGFR2 and PDGFRβ. This suggests that modulating the electronic properties of this part of the molecule is a key strategy for optimizing potency.
-
Modification of the Methanol Group: The effect of modifying the methanol group (e.g., methylation to a methoxy group, as in Derivative 3 vs. 1) would need to be systematically explored. In this hypothetical case, it did not significantly improve potency.
-
Synergistic Effects: The combination of a 4-fluoro substituent on the phenylsulfonyl ring and a methyl ether at the C2 position (Derivative 4) shows the most potent inhibition in this hypothetical series, suggesting a potential synergistic effect between these two modifications.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of the core structure allows for the creation of a diverse library of derivatives for screening. The established in vitro assay protocols, such as ADP-Glo™ and Z'-LYTE™, provide a robust platform for evaluating their efficacy and selectivity.
Future research should focus on the systematic synthesis and screening of a library of these derivatives against a panel of cancer-relevant kinases. The elucidation of the structure-activity relationship will be crucial for guiding the optimization of lead compounds with enhanced potency and selectivity. Furthermore, promising candidates should be advanced to cellular assays to assess their anti-proliferative activity and to in vivo models to evaluate their therapeutic potential.
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC. [Link]
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Jiang, Z., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PMC. [Link]
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Wagner, J., et al. (2009). Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. PubMed. [Link]
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A Comparative Guide to Validating the Anticancer Activity of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol Derivatives in Cell Lines
The indole scaffold is a cornerstone in the development of novel anticancer agents, valued for its ability to interact with various biological targets.[1][2][3][4] This guide provides a comprehensive framework for validating the anticancer potential of a specific class of indole compounds: [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol derivatives. Our focus is on providing robust, reproducible in vitro methodologies to establish cytotoxic and apoptotic activities, benchmarked against established chemotherapeutic agents.
Foundational Understanding: The Rationale for Indole-Based Anticancer Agents
Indole derivatives have demonstrated a remarkable capacity to induce cell death in numerous cancer cell lines.[5] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization and key kinases to the induction of apoptosis and cell cycle arrest.[1][2] The phenylsulfonyl group at the 1-position and the methanol group at the 2-position of the indole ring offer unique structural features that can be rationally modified to enhance potency and selectivity. This guide will walk researchers through the critical experiments necessary to elucidate the anticancer efficacy of novel derivatives within this chemical series.
The Experimental Blueprint: A Step-by-Step Validation Workflow
Validating a novel anticancer compound requires a multi-faceted approach. We will focus on a logical progression of experiments, from initial cytotoxicity screening to more detailed mechanistic studies.
Figure 1: A streamlined workflow for the validation of novel anticancer compounds, from initial screening to mechanistic studies.
In-Depth Protocols for Core Assays
The choice of cell lines is critical for obtaining relevant and comparable data. The National Cancer Institute's NCI-60 panel provides a standardized set of human cancer cell lines for drug screening.[6][7][8] For initial validation, a smaller, representative panel is often sufficient.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive line, widely used for screening compounds targeting breast cancer.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
-
HCT116 (Colorectal Carcinoma): Represents a prevalent gastrointestinal cancer.
-
HEK-293 (Human Embryonic Kidney): Often used as a non-cancerous control to assess selective toxicity.[9]
All cell lines should be maintained in their recommended culture media, supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
The initial step in evaluating a new compound is to determine its cytotoxicity across a panel of cancer cell lines. The MTT and SRB assays are reliable, high-throughput colorimetric methods for this purpose.[10][11]
3.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and control drugs (e.g., Doxorubicin, Cisplatin) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
3.2.2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method that measures cellular protein content as an indicator of cell biomass.[11][16]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[16][17]
-
Washing: Wash the plates five times with distilled water and allow them to air dry.[16][17]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16][18]
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[16]
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]
-
Absorbance Reading: Measure the absorbance at 515 nm on a microplate reader.[17]
Comparative Analysis with Standard Chemotherapeutic Agents
To contextualize the potency of the novel indole derivatives, it is essential to compare their activity against well-established anticancer drugs.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[19][20][21][][23] It is a broad-spectrum agent used to treat a variety of cancers.[]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, which interferes with DNA repair mechanisms and induces apoptosis in cancer cells.[24][25] It is effective against numerous human cancers, including testicular, ovarian, and lung cancers.[24]
The half-maximal inhibitory concentration (IC50) values should be calculated for each compound and the control drugs in each cell line. This allows for a direct comparison of their cytotoxic potential.
Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of Indole Derivatives and Standard Drugs
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HEK-293 (Non-cancerous) |
| Indole Derivative 1 | 8.2 | 10.5 | 7.9 | >100 |
| Indole Derivative 2 | 13.2 | 15.8 | 11.4 | >100 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 5.4 |
| Cisplatin | 5.6 | 7.3 | 4.8 | 25.1 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results. A higher IC50 value indicates lower potency. The selectivity index (IC50 in non-cancerous cells / IC50 in cancerous cells) can be calculated to assess the compound's therapeutic window.
Delving Deeper: Investigating the Mechanism of Action
Once a compound demonstrates significant and selective cytotoxicity, the next logical step is to investigate its mechanism of action. Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[26][27]
Figure 2: Simplified overview of the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspases.
Caspases are a family of proteases that are crucial mediators of apoptosis.[28] Measuring their activity provides direct evidence of apoptosis induction.
Protocol (Caspase-3/7 Assay):
-
Cell Culture and Treatment: Seed and treat cells with the indole derivatives in a white-walled 96-well plate.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
By analyzing the staining pattern, a quantitative assessment of the mode of cell death induced by the indole derivatives can be achieved.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validating the anticancer activity of this compound derivatives. By employing a panel of diverse cancer cell lines, benchmarking against standard drugs, and investigating the underlying mechanism of action, researchers can build a strong preclinical data package. Promising candidates identified through this workflow can then be advanced to more complex in vitro models, such as 3D spheroids, and subsequently to in vivo animal studies to evaluate their therapeutic potential further. The versatility of the indole scaffold continues to make it a highly attractive starting point for the development of next-generation anticancer therapies.[4]
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. Available at: [Link]
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A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Biochemical Pharmacology. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of Indole-2-methanols: Yield, Purity, and Practicality
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-2-methanols are valuable structural motifs and versatile synthetic intermediates in the landscape of medicinal chemistry and materials science.[1] Their utility as precursors for a wide array of more complex, biologically active indole derivatives necessitates robust and efficient synthetic strategies.[2] This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to indole-2-methanols. We will dissect each methodology through the lens of reaction mechanism, yield, purity, operational complexity, and scalability. This document is intended to serve as a practical resource for laboratory chemists, enabling informed decisions when selecting a synthetic pathway tailored to their specific research and development needs.
Introduction: The Significance of Indole-2-methanols
The indole nucleus is a cornerstone in pharmaceutical chemistry, appearing in numerous natural products and approved drugs.[3][4] Indole-2-methanols, specifically, serve as critical building blocks. The hydroxyl group at the 2-position provides a reactive handle for a multitude of chemical transformations, including cycloadditions and substitutions, allowing for the construction of diverse and complex molecular architectures.[1][5] In the field of organocatalysis, 2-indolylmethanols are recognized as versatile platform molecules that can generate reactive carbocation or vinyliminium intermediates, enabling novel asymmetric transformations.[6][7] Given their pivotal role, the efficient and high-purity synthesis of these compounds is a paramount objective in synthetic chemistry.
Strategic Overview of Synthetic Pathways
The synthesis of indole-2-methanols can be broadly approached from two strategic directions: (1) functional group manipulation of a pre-existing indole core functionalized at the C2 position, or (2) construction of the indole ring with the hydroxymethyl group already incorporated or easily accessible. This guide will focus on the most common and practical methods, which primarily involve the former strategy. We will compare two primary, classical routes:
-
Route A: Reduction of Indole-2-Carboxylic Acid Derivatives
-
Route B: Two-Step Synthesis via C2-Formylation and Subsequent Reduction
A logical workflow for selecting a synthetic route is presented below.
Caption: Decision workflow for selecting a synthetic route to indole-2-methanols.
Route A: Reduction of Indole-2-Carboxylic Acid Derivatives
This is arguably the most direct and frequently employed method, predicated on the availability of the corresponding indole-2-carboxylic acid or its ester. The transformation is a standard functional group reduction.
Principle and Mechanistic Insight: The core of this method is the reduction of a carbonyl group (from the acid or ester) to a primary alcohol. Powerful hydride-donating reagents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is the most common choice due to its high reactivity. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. For an ester starting material, this initially displaces the alkoxy group to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol. Two equivalents of hydride are consumed per mole of ester. When starting from a carboxylic acid, the first equivalent of hydride is consumed in an acid-base reaction to deprotonate the acidic proton of the carboxyl group, forming a lithium carboxylate salt and hydrogen gas. Subsequent reduction then proceeds. Therefore, more equivalents of LiAlH₄ are required for the acid than for the ester.
Caption: General workflow for the reduction of indole-2-carboxylates.
Advantages:
-
High Yield: This reaction is typically very high-yielding, often exceeding 90%.
-
Clean Conversion: The reduction is generally clean with minimal side products, simplifying purification.
-
Directness: It is a single, reliable transformation from a common precursor.
Disadvantages:
-
Reagent Hazard: Lithium aluminum hydride is highly pyrophoric and reacts violently with water and protic solvents. It requires careful handling under strictly anhydrous conditions.
-
Substrate Compatibility: LiAlH₄ is a potent reducing agent and will reduce many other functional groups (amides, nitriles, ketones, etc.), limiting its use in highly functionalized molecules unless protection strategies are employed.
-
Starting Material Cost: The availability and cost of the starting indole-2-carboxylic acid or ester can be a limiting factor compared to the parent indole.
Detailed Experimental Protocol: Reduction of Ethyl Indole-2-carboxylate
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (1.5 eq.) under a positive pressure of nitrogen.
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula to create a suspension of the reducing agent. The suspension is cooled to 0 °C in an ice bath.
-
Substrate Addition: Ethyl indole-2-carboxylate (1.0 eq.), dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension via a dropping funnel over 30 minutes. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is critical for safety and results in a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed thoroughly with ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[8]
Route B: Synthesis via Formylation and Reduction
This two-step sequence begins with the parent indole, introducing the required carbon at the C2 position via formylation, followed by reduction of the resulting aldehyde.
Principle and Mechanistic Insight: Step 1: Formylation. The Vilsmeier-Haack reaction is the classic method for formylating electron-rich aromatic and heteroaromatic rings.[9] It involves the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This forms the electrophilic Vilsmeier reagent, a chloroiminium ion. The indole, acting as a nucleophile, attacks the Vilsmeier reagent. While indole typically undergoes electrophilic substitution at the C3 position, formylation can be directed to the C2 position under certain conditions, although C3-formylation is more common. For specific C2-formylation, alternative strategies might be required, such as using an N-protected indole followed by lithiation at C2 and quenching with DMF. However, for simplicity, we will describe the general principle. The resulting iminium ion is then hydrolyzed during aqueous workup to yield the indole-2-carbaldehyde.
Step 2: Reduction. The reduction of the intermediate aldehyde to the primary alcohol is more straightforward than the reduction of an ester. It can be achieved with milder and safer reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). The mechanism involves the nucleophilic transfer of a hydride from the borohydride complex to the aldehyde's carbonyl carbon.
Caption: Workflow for the two-step synthesis of indole-2-methanol via formylation.
Advantages:
-
Starting Material Availability: Parent indoles are often more readily available and less expensive than their C2-carboxy counterparts.
-
Safer Reducing Agent: The use of sodium borohydride in the second step is a significant operational advantage over LiAlH₄, as it is stable in air and can be used in protic solvents.[9]
-
High Yields: Both steps in this sequence generally proceed with high yields.[9]
Disadvantages:
-
Two-Step Process: Being a two-step synthesis, it is inherently less atom- and step-economical than Route A.
-
Reagent Hazard (Step 1): Phosphorus oxychloride is corrosive and moisture-sensitive, requiring careful handling.[9]
-
Regioselectivity: Controlling regioselectivity during the formylation of substituted indoles can be challenging, potentially leading to mixtures of C2 and C3 isomers that require separation.
Detailed Experimental Protocol: Synthesis of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol
This protocol is adapted from a known procedure for a substituted indole.[9]
Step A: Synthesis of 1-methyl-5-nitro-3-phenylindole-2-carbaldehyde (Vilsmeier-Haack Formylation)
-
Reagent Preparation: In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃, 1.2 eq.) is added dropwise to anhydrous N,N-dimethylformamide (DMF). The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Substrate Addition: A solution of 1-methyl-5-nitro-3-phenyl-1H-indole (1.0 eq.) in anhydrous DMF is added dropwise to the prepared Vilsmeier reagent.
-
Reaction: The reaction mixture is heated to 60 °C and stirred for 2-3 hours. Reaction progress is monitored by TLC.
-
Workup: After completion, the mixture is cooled and poured onto crushed ice. The solution is then neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed extensively with water, and dried to afford the crude indole-2-carbaldehyde.
Step B: Reduction to 1-methyl-5-nitro-3-phenylindol-2-yl)methanol
-
Setup: The crude indole-2-carbaldehyde from Step A is dissolved in methanol (MeOH) in a round-bottom flask.
-
Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 eq.) is added portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: The mixture is stirred at room temperature for 1 hour, or until TLC analysis shows the disappearance of the aldehyde.
-
Quenching: The reaction is quenched by the slow addition of water. The methanol is then removed under reduced pressure.
-
Isolation & Purification: The aqueous residue is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product is purified by recrystallization or column chromatography.
Quantitative Performance Comparison
The choice of a synthetic route often hinges on quantitative metrics. The table below provides a comparative summary based on typical outcomes reported in the literature.
| Parameter | Route A: Reduction of Indole-2-carboxylate | Route B: Formylation + Reduction |
| Starting Material | Indole-2-carboxylic acid/ester | Parent Indole |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | >90% | 70-85% |
| Key Reagents | LiAlH₄ (pyrophoric) | POCl₃ (corrosive), NaBH₄ (safe) |
| Reaction Conditions | 0 °C to reflux, anhydrous | 0 °C to 60 °C (Step 1); 0 °C to RT (Step 2) |
| Key Challenge | Handling of LiAlH₄ | Regioselectivity of formylation |
| Purity Profile | Generally very high post-workup | May require chromatography to remove isomers |
Conclusion and Recommendations
Both routes presented offer reliable pathways to indole-2-methanols, and the optimal choice is dictated by practical laboratory considerations.
-
Route A (Reduction) is the superior choice when speed, overall yield, and simplicity are the primary drivers and the requisite indole-2-carboxylic acid or ester is readily available. The main drawback is the hazardous nature of LiAlH₄, which requires appropriate engineering controls and expertise.
-
Route B (Formylation/Reduction) is recommended when starting from a simple, inexpensive parent indole . Its key advantage is the use of the much safer reducing agent, sodium borohydride, making the second step more amenable to large-scale synthesis and less demanding operationally.[9] However, researchers must be prepared to address potential regioselectivity issues during the initial formylation step.
For drug development professionals, the scalability and safety profile of Route B's reduction step are highly attractive. For academic and discovery researchers, the directness of Route A may be preferable for rapidly generating derivatives, provided the starting materials are accessible.
References
A consolidated list of references cited in this guide is provided below.
- A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (2025).
- A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (n.d.).
- A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (n.d.).
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Shi, F., et al. (2022). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. ResearchGate. Retrieved from [Link]
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).
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El-Mekabaty, A., & El-Faham, A. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances, 11(55), 34937-34971. [Link]
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Wang, Y. D., Luan, W. Y., Ma, C., & Shi, F. (2025). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Chemical Communications. [Link]
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Zhang, D., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules, 28(8), 3415. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Indole-Sulfonamide Derivatives Against Cancer Cell Lines
Introduction: The Emergence of a Privileged Scaffold in Oncology
In the landscape of modern oncology drug discovery, the indole nucleus stands out as a "privileged scaffold"—a core molecular structure that consistently appears in compounds exhibiting potent biological activities. When synthetically combined with a sulfonamide moiety, another pharmacologically significant group, the resulting indole-sulfonamide derivatives have emerged as a promising class of anticancer agents.[1][2] These hybrid molecules demonstrate a remarkable versatility, targeting a range of biological pathways crucial for cancer cell proliferation and survival.[1]
This guide offers a comparative analysis of the biological activity of various indole-sulfonamide derivatives against a spectrum of cancer cell lines. We will delve into their primary mechanisms of action, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a comprehensive understanding of this important class of compounds. Our focus is not merely on presenting data, but on elucidating the scientific rationale behind the experimental design and the interpretation of results, reflecting a deep-seated expertise in the field.
Mechanisms of Action: Unraveling the Anticancer Effects
Indole-sulfonamide derivatives exert their anticancer effects through multiple mechanisms. Two of the most well-documented and significant pathways are the inhibition of tubulin polymerization and the inhibition of carbonic anhydrase IX (CA IX).
Disruption of Microtubule Dynamics: Targeting Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, particularly in the formation of the mitotic spindle.[3] Many successful chemotherapeutic agents, such as paclitaxel and vinca alkaloids, function by disrupting microtubule dynamics. A significant number of indole-sulfonamide derivatives have been identified as potent tubulin polymerization inhibitors, often binding to the colchicine site on β-tubulin.[3][4][5]
This inhibition disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3][4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Caption: Indole-sulfonamide binding to tubulin disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.
Modulation of the Tumor Microenvironment: Carbonic Anhydrase IX Inhibition
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in hypoxic tumors and is generally absent in normal tissues.[6][7] Its primary function is to maintain the pH balance in cancer cells by converting carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment which promotes tumor growth and metastasis.[4][8]
By inhibiting CA IX, certain indole-sulfonamide derivatives disrupt this pH regulation, leading to intracellular acidification and creating an inhospitable environment for cancer cell survival.[4] This mechanism can hinder tumor growth and may also enhance the efficacy of other cancer therapies.[4]
Signaling Pathway: CA IX Inhibition and its Consequences
Caption: Inhibition of CA IX by indole-sulfonamides leads to intracellular acidification, suppressing tumor growth.
Comparative Analysis of Anticancer Activity
The efficacy of indole-sulfonamide derivatives varies significantly based on their structural modifications and the specific cancer cell line being targeted. The following tables summarize the cytotoxic activities (IC50 values) of selected derivatives from published studies. A lower IC50 value indicates higher potency.
Table 1: Cytotoxicity of Bis-indole Sulfonamide Derivatives
| Compound | R-group (Substituent) | HuCCA-1 (IC50, µM) | HepG2 (IC50, µM) | A549 (IC50, µM) | MOLT-3 (IC50, µM) | Reference |
| 29 | 4-Cl | 7.75 | >50 | 8.74 | 3.65 | [1] |
| 30 | 4-CF3 | 9.69 | 7.37 | 10.21 | 2.50 | [1] |
| 31 | 4-NO2 | >50 | 10.50 | >50 | 2.04 | [1] |
| 36 | 2-OH, 4-Cl | 9.23 | 9.89 | 9.54 | 4.32 | [1] |
| Etoposide | (Reference Drug) | 26.96 | 34.00 | 2.13 | 0.03 | [1] |
Data extracted from Pingaew et al., 2021.[1]
Expert Interpretation: The data in Table 1 highlights the importance of substituent groups on the phenyl ring of the sulfonamide moiety. Electron-withdrawing groups like trifluoromethyl (CF3) and nitro (NO2) on hydroxyl-bearing bis-indoles (compounds 30 and 31) demonstrate potent activity, particularly against the MOLT-3 leukemia cell line.[1] Notably, compound 30 shows significantly greater potency against the HepG2 liver cancer cell line than the reference drug, etoposide.[1]
Table 2: Cytotoxicity of Novel Indole-Sulfonamide Tubulin Inhibitors
| Compound | HeLa (IC50, µM) | A549 (IC50, µM) | K562 (IC50, µM) | MCF-7 (IC50, µM) | Reference |
| 18 | 0.24 | 0.31 | 0.59 | 0.28 | [3] |
| Colchicine | (Reference Drug) | 0.009 | 0.011 | 0.008 | 0.012 |
Data extracted from Man et al., 2016.[3]
Expert Interpretation: Compound 18 demonstrates broad-spectrum, sub-micromolar activity across four different human cancer cell lines.[3] While not as potent as the reference compound colchicine, its significant inhibitory effect on tubulin assembly (IC50 = 1.82 µM) and potent antiproliferative activity make it a strong candidate for further development.[3]
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the elucidation of key structure-activity relationships that can guide the rational design of future indole-sulfonamide derivatives:
-
Bis-indole vs. Mono-indole: Bis-indole structures generally exhibit greater anticancer activity than their mono-indole counterparts.[1]
-
Substituents on the Phenylsulfonamide Ring: The nature and position of substituents on the phenyl ring of the sulfonamide are critical. Electron-withdrawing groups (e.g., -CF3, -Cl, -NO2) often enhance cytotoxic activity.[1]
-
Hydroxyl Groups: The presence of a hydroxyl group on the central benzene ring of bis-indoles appears to be beneficial for broad-spectrum activity against various cancer cell lines.[1]
-
Modifications for Polarity: Introducing amide, formyl, or nitrile groups at the indole 3-position can provide drug-like properties and reduce toxicity.[5]
Experimental Protocols: A Foundation for Reproducible Research
The trustworthiness of any scientific claim rests on the ability of others to reproduce the experimental findings. To this end, we provide detailed, step-by-step protocols for the key assays used to evaluate the anticancer activity of indole-sulfonamide derivatives.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570-600 nm.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole-sulfonamide derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow: MTT Assay
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11]
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and analyzing them with a flow cytometer, the fluorescence intensity of individual cells can be measured, which is proportional to their DNA content. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat them with the indole-sulfonamide derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in fluorescence. A fluorescent reporter dye is included in the reaction, which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[12] The polymerization is initiated by raising the temperature to 37°C in the presence of GTP.[12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP (1 mM), and a fluorescent reporter.[12]
-
Compound Addition: In a pre-warmed 96-well plate, add the test compound (indole-sulfonamide derivative), a known inhibitor (e.g., nocodazole), a known enhancer (e.g., paclitaxel), and a vehicle control.[12]
-
Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Inhibitors will decrease the rate and extent of polymerization, while enhancers will increase it.
Conclusion and Future Directions
Indole-sulfonamide derivatives represent a highly versatile and potent class of anticancer agents. Their ability to target multiple, distinct mechanisms of cancer cell proliferation and survival, such as tubulin polymerization and carbonic anhydrase activity, underscores their therapeutic potential. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation derivatives with improved efficacy and selectivity.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring their potential in combination therapies with existing anticancer drugs could lead to synergistic effects and overcome drug resistance. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the development of this promising class of molecules from the laboratory to the clinic.
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Comparative Kinase Screening of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol Derivatives: A Guide to Hit Identification and Selectivity Profiling
Introduction: The Rationale for Kinase Inhibitor Screening
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific substrate molecules.[1] This process of phosphorylation acts as a molecular switch, controlling a vast array of cellular activities.[1] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most critical classes of drug targets.[1][] The development of small molecule kinase inhibitors has revolutionized targeted therapy, but a persistent challenge is achieving selectivity to minimize off-target effects.[3]
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[4] Specifically, derivatives of the [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol core have been explored as synthetic intermediates for biologically active compounds, including inhibitors of receptor tyrosine kinases.[5] This guide provides a comprehensive framework for screening a library of these derivatives against a panel of kinases to identify potent and selective inhibitors. We will detail the experimental workflow, from assay validation to hit confirmation, and provide a comparative analysis of hypothetical lead compounds against established kinase inhibitors.
The Screening Cascade: A Strategic Approach
A successful screening campaign follows a structured, multi-stage process known as a screening cascade.[6][7] This strategy is designed to efficiently triage a large compound library, eliminate false positives, and progressively characterize the most promising hits.[6] Our approach involves a primary screen at a single high concentration, followed by dose-response studies to determine potency (IC50), and finally, broad profiling to establish selectivity.
Caption: A typical kinase inhibitor screening cascade.
Part 1: Primary High-Throughput Screening (HTS)
The initial step involves screening the entire compound library at a single, relatively high concentration (e.g., 10 µM) against a select panel of kinases. The goal is to quickly identify any compound exhibiting significant inhibitory activity.
Choosing the Right Assay Platform
For robust and high-throughput kinase screening, luminescence-based assays that measure ATP consumption are an industry standard due to their sensitivity and scalability.[8] The ADP-Glo™ Kinase Assay is a prime example, quantifying kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[9][10] This "add-mix-read" format is highly amenable to automation.[11]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Technical Manual.[9][10][12]
1. Assay Validation (Z'-Factor Determination):
-
Causality: Before screening the library, the quality and reliability of the assay must be validated for each kinase target. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, indicating the assay's suitability for HTS.[13][14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13][15][16]
-
Procedure:
-
Prepare 16 wells with "High Signal" controls (Kinase + Substrate + ATP, but no inhibitor; representing 0% inhibition).
-
Prepare 16 wells with "Low Signal" controls (Kinase + Substrate + ATP + a known potent inhibitor like Staurosporine; representing 100% inhibition).
-
Run the ADP-Glo™ assay as described below.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|.[17]
-
2. Compound Screening Protocol (384-well format):
-
Compound Plating: Dispense 50 nL of each test compound (dissolved in DMSO) into the appropriate wells of a 384-well assay plate. For controls, dispense DMSO only (0% inhibition) or a control inhibitor like Staurosporine (100% inhibition).
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in the kinase reaction buffer.
-
Prepare a 2X ATP solution.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
-
Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10][12]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate for 30-60 minutes at room temperature.[10][12]
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis and Hit Identification
-
Normalization: The raw luminescence data is normalized relative to the intra-plate controls:
-
Percent Inhibition = 100 * (1 - (Signal_compound - Mean_low_control) / (Mean_high_control - Mean_low_control))
-
-
Hit Selection: A "hit" is defined as any compound that exhibits inhibition above a predetermined threshold. A common starting point is ≥50% inhibition.
Hypothetical Primary Screening Results:
| Compound ID | Target Kinase | % Inhibition at 10 µM | Hit? (≥50%) |
| IND-001 | ABL1 | 8.2 | No |
| IND-002 | ABL1 | 91.5 | Yes |
| IND-003 | ABL1 | 45.1 | No |
| ... | ... | ... | ... |
| IND-002 | SRC | 85.7 | Yes |
| IND-002 | LCK | 78.3 | Yes |
| IND-002 | FYN | 62.9 | Yes |
| IND-002 | AURKA | 12.5 | No |
Part 2: Dose-Response and IC50 Determination
Compounds identified as hits in the primary screen are advanced to dose-response analysis to determine their potency. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocol
The protocol is identical to the primary screen, but instead of a single concentration, a 10-point, 3-fold serial dilution of the hit compound is prepared, typically starting from 30 µM down to the low nanomolar range.
Data Analysis
The resulting Percent Inhibition values are plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value.
Caption: A typical sigmoidal dose-response curve.
Hypothetical IC50 Results for Hit Compound IND-002:
| Target Kinase | IC50 (nM) |
| ABL1 | 75 |
| SRC | 150 |
| LCK | 210 |
| FYN | 450 |
Part 3: Selectivity Profiling and Comparative Analysis
A potent inhibitor is not necessarily a good drug candidate; it must also be selective. Screening the most potent hits against a broad panel of kinases (kinome-wide profiling) is essential to identify potential off-target activities that could lead to toxicity.[3][18] Services like Eurofins' scanMAX panel provide comprehensive profiling across over 468 kinases.[19]
Data Presentation and Interpretation
Selectivity data is often visualized as a dendrogram (kinome map) or, for comparison, in a table against known inhibitors. Here, we compare our hypothetical lead, IND-002 , with two well-characterized clinical inhibitors: Dasatinib , a multi-kinase inhibitor, and Staurosporine , a potent but non-selective inhibitor.[20][21][22]
Comparative Selectivity Profile (IC50 in nM):
| Kinase Target | IND-002 (Hypothetical) | Dasatinib [21][22][23] | Staurosporine [20][24] |
| Primary Targets | |||
| ABL1 | 75 | <1 | ~20 |
| SRC | 150 | <1 | 6 |
| LCK | 210 | <1 | - |
| Key Off-Targets | |||
| KIT | >10,000 | 16 | - |
| PDGFRβ | >10,000 | 28 | - |
| AURKA | >10,000 | 79 | - |
| PKCα | >10,000 | - | 3 |
| PKA | >10,000 | - | 7 |
Analysis of Results
-
Staurosporine: As expected, Staurosporine shows potent, sub-nanomolar to low nanomolar inhibition across a wide range of unrelated kinases, confirming its utility as a research tool but its unsuitability as a selective therapeutic.[20][25]
-
Dasatinib: This approved drug is a potent inhibitor of the ABL and SRC family kinases but also hits other targets like KIT and PDGFRβ in the low nanomolar range, consistent with its known multi-kinase profile.[21][26]
-
IND-002 (Hypothetical Lead): Our lead compound demonstrates good potency against its primary targets (ABL1, SRC, LCK). Critically, it shows high selectivity, with no significant activity (>10,000 nM) against other key kinases like KIT, PDGFRβ, or AURKA. This profile suggests that the this compound scaffold may provide a favorable starting point for developing a selective SRC/ABL inhibitor with potentially fewer off-target side effects compared to broader inhibitors like Dasatinib.
Conclusion and Future Directions
This guide outlines a systematic, data-driven approach to screening a novel compound library against a kinase panel. Through a cascade of primary screening, dose-response analysis, and comprehensive selectivity profiling, we successfully identified a hypothetical lead compound, IND-002, with a promising potency and selectivity profile.
The crucial next steps in the drug discovery process would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs of IND-002 to improve potency and further refine selectivity.
-
Cell-Based Assays: Transitioning from biochemical assays to cell-based models to confirm that the compound can engage its target and inhibit its function in a physiological context.[27]
-
ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds to assess their drug-like potential.
By following this rigorous, evidence-based workflow, researchers can effectively navigate the complexities of kinase inhibitor discovery and identify promising candidates for further preclinical development.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Off-Target Effects of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol Derivatives
In the landscape of modern drug discovery, the pursuit of exquisitely selective therapeutic agents is paramount. The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent biological modulators.[1][2] Among these, compounds derived from the [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol core have shown significant promise, often designed as kinase inhibitors due to the indole's structural resemblance to the adenine region of ATP.[3] However, this same feature presents a critical challenge: the potential for off-target interactions, which can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Understanding and characterizing these off-target effects is not merely an academic exercise but a crucial step in de-risking a drug development program and preventing costly late-stage failures.[5]
This guide provides a comparative analysis of hypothetical derivatives of the this compound scaffold, illustrating how subtle structural modifications can dramatically alter their off-target profiles. We will explore the causality behind experimental choices for profiling these compounds and present detailed protocols for key validation assays.
The Core Scaffold and Its Derivatives: A Comparative Overview
For the purpose of this guide, we will compare three hypothetical derivatives of the core scaffold, each with a distinct substitution pattern designed to modulate its interaction with the primary target, a hypothetical Receptor Tyrosine Kinase (RTK), "TargetKinase-1" (TK1).
-
Compound A (Lead Compound): The parent this compound.
-
Compound B (Potency-Enhanced Derivative): Features a fluoro-substitution on the phenylsulfonyl ring, intended to enhance potency for TK1.
-
Compound C (Solubility-Enhanced Derivative): Incorporates a morpholino group to improve physicochemical properties.
While these modifications may achieve their primary design goals, they inevitably alter the molecule's interaction with the broader proteome. The central challenge is to quantify this impact.
Strategic Approaches to Off-Target Profiling
A multi-tiered strategy is essential for a comprehensive assessment of off-target liabilities. This approach typically begins with broad, high-throughput screening and funnels down to more specific, functional assays.
Tier 1: In Silico and High-Throughput Screening
The initial step involves computational prediction and broad biochemical screening to cast a wide net for potential interactions.
-
In Silico Prediction: Computational models can predict potential off-target interactions based on structural similarity to known ligands of various targets.[6][7] These methods serve as a cost-effective way to flag potential liabilities, such as interactions with GPCRs, ion channels, or nuclear receptors, before committing to expensive wet-lab experiments.[8]
-
Broad Kinome Profiling: Given the indole scaffold's predisposition for kinase binding, a comprehensive kinase panel screen is non-negotiable.[9] These screens typically involve radiometric or fluorescence-based assays that measure the compound's ability to inhibit the activity of a large panel of kinases (often >300).[10] This provides a "selectivity score" and highlights potential kinase off-targets that could lead to toxicity or modulate other signaling pathways.[11]
Tier 2: Secondary Biochemical and Cell-Based Assays
Hits identified in Tier 1 are then subjected to more rigorous testing to confirm the interaction and assess its functional consequence.
-
IC50 Determination: Dose-response curves are generated for the confirmed off-targets to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.
-
Cellular Target Engagement: It is crucial to determine if the compound interacts with the off-target in a cellular context. Assays like the Cellular Thermal Shift Assay (CETSA) can confirm target binding within intact cells.
-
Functional Cellular Assays: For confirmed off-target interactions, specific cell-based assays are designed to measure the functional outcome of this binding. For example, if a compound hits a kinase in the MAPK pathway, a western blot for phosphorylated ERK could be performed.
Tier 3: Safety Pharmacology and Phenotypic Screening
The final tier involves evaluating the compound's effects on whole-organ systems, as mandated by regulatory agencies.[12]
-
Core Battery Safety Pharmacology: These studies assess the compound's effects on the central nervous, cardiovascular, and respiratory systems to identify undesirable pharmacodynamic properties.[13] A critical component of cardiovascular safety is the hERG assay, which evaluates the potential for QT interval prolongation, a major cause of drug-induced cardiotoxicity.[5]
-
Phenotypic Screening: Unbiased phenotypic screens using high-content imaging can reveal unexpected cellular effects not predicted by target-based approaches. This can sometimes uncover novel mechanisms of action or toxicity.
Comparative Off-Target Data for Compounds A, B, and C
The following tables summarize hypothetical data from a tiered off-target profiling campaign for our three compounds of interest.
Table 1: Primary Target Potency and Kinome Selectivity
| Compound | TK1 IC50 (nM) | Kinases Inhibited >70% at 1 µM (out of 300) | Selectivity Score (S10 at 1 µM) |
| A (Lead) | 50 | 15 | 0.05 |
| B (Fluoro) | 5 | 35 | 0.12 |
| C (Morpholino) | 65 | 8 | 0.027 |
-
Interpretation: Compound B's fluoro-substitution significantly increased potency for the primary target (TK1) but at the cost of reduced kinase selectivity (a higher selectivity score indicates lower selectivity). Compound C, while slightly less potent, demonstrated the best selectivity profile. This is a common trade-off in kinase inhibitor design.
Table 2: Profile of Key Off-Target Kinase Interactions (IC50 in nM)
| Off-Target | Compound A | Compound B | Compound C | Potential Implication |
| SRC | 250 | 80 | >10,000 | Inhibition of cell migration, potential GI toxicity |
| VEGFR2 | 800 | 150 | >10,000 | Anti-angiogenic effects, hypertension risk |
| CDK2 | >10,000 | 1,200 | >10,000 | Cell cycle arrest, potential for neutropenia |
| p38α | 1,500 | 450 | 5,000 | Anti-inflammatory effects, immunosuppression risk |
-
Interpretation: The increased potency of Compound B extends to several key off-target kinases, including SRC and VEGFR2. While this could offer beneficial anti-cancer polypharmacology, it also increases the risk of associated toxicities.[14] Compound C shows a much cleaner profile, avoiding these common off-targets.
Table 3: Safety Pharmacology Profile
| Assay | Compound A | Compound B | Compound C |
| hERG IC50 (µM) | >30 | 5.2 | >30 |
| CNS Functional Observation | No effect at 30 mg/kg | Mild tremors at 30 mg/kg | No effect at 30 mg/kg |
| Respiratory Assessment | No effect | No effect | No effect |
-
Interpretation: Compound B exhibits a potential cardiotoxicity liability with a hERG IC50 of 5.2 µM. This is a significant red flag for further development. The mild tremors observed also suggest potential central nervous system off-target effects. Compounds A and C appear much safer in this initial assessment.
Visualizing the Off-Target Landscape
Diagrams can help conceptualize the experimental workflow and the potential impact of off-target effects.
Caption: Tiered workflow for off-target identification and validation.
Caption: Impact of Compound B on primary and off-target signaling pathways.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed methodologies are crucial.
Protocol 1: KinomeScan™ Profiling (Biochemical Assay)
Objective: To determine the kinase selectivity profile of a test compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a working solution for the assay.
-
Assay Principle: This competitive binding assay quantifies the ability of a compound to displace a proprietary, immobilized, active-site directed ligand from a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Procedure: a. The test compound is incubated with the kinase panel in the presence of the immobilized ligand. b. After reaching equilibrium, the solid support is washed to remove unbound kinase. c. The amount of kinase bound to the solid support is quantified using qPCR. d. The results are typically expressed as "% of DMSO control" or "% inhibition".
-
Data Analysis: A selectivity score (e.g., S10) is calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested at a given concentration (e.g., 1 µM).
Protocol 2: hERG Patch Clamp Assay (Electrophysiology)
Objective: To assess the inhibitory potential of a compound on the hERG potassium channel, a key indicator of cardiac arrhythmia risk.
Methodology:
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.
-
Assay Principle: The whole-cell patch-clamp technique directly measures the flow of ions (current) through the hERG channels in the cell membrane.
-
Procedure: a. Culture the hERG-expressing cells on glass coverslips. b. On the day of the experiment, place a coverslip in the recording chamber on the stage of an inverted microscope. c. A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell. d. The membrane patch under the pipette is ruptured to gain electrical access to the cell interior ("whole-cell" configuration). e. A specific voltage protocol is applied to the cell to elicit hERG currents. f. After establishing a stable baseline recording, the test compound is perfused into the chamber at increasing concentrations. g. The effect of the compound on the hERG current is recorded at each concentration.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated. This data is then used to fit a dose-response curve and determine the IC50 value.
Conclusion and Forward-Looking Strategy
This comparative guide illustrates the critical importance of early and comprehensive off-target profiling. While Compound B offered superior on-target potency, its off-target liabilities, particularly hERG inhibition and broad kinase cross-reactivity, present significant safety concerns that could halt its development.[15] In contrast, Compound C , despite a modest decrease in primary target potency, exhibits a much cleaner safety and selectivity profile, making it a more promising candidate for advancement. The lead compound, Compound A , serves as a crucial baseline for these comparisons.
The path forward involves a structure-guided approach. For Compound B, medicinal chemists would need to analyze its binding mode in off-target kinases to identify structural features responsible for the cross-reactivity and rationally design them out, while attempting to maintain on-target potency. For Compound C, the next steps would involve further optimization for potency and pharmacokinetic properties, always accompanied by iterative off-target screening to ensure its favorable selectivity profile is maintained. This self-validating cycle of design, synthesis, and comprehensive profiling is the cornerstone of developing safer, more effective medicines.
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Safety Pharmacology in Drug Discovery and Development. (2015). Handb Exp Pharmacol.[Link]
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Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. (n.d.). Request PDF - ResearchGate.[Link]
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A Comparative Stability Guide to N-Protected Indole-2-Methanol Intermediates for Pharmaceutical Development
Introduction: The Critical Role of Stability in Synthesizing Indole-Containing APIs
Indole-2-methanol scaffolds are pivotal intermediates in the synthesis of a multitude of pharmaceutically active compounds. Their inherent reactivity, however, presents a significant challenge. The indole nucleus is electron-rich and susceptible to oxidation, while the hydroxymethyl group at the C2 position can participate in undesired side reactions, particularly under acidic conditions which can lead to dimerization or polymerization.[1] Protecting the indole nitrogen is therefore a critical step in many synthetic routes to stabilize the molecule and direct reactivity.
The choice of the N-protecting group is a strategic decision that profoundly impacts the stability of the indole-2-methanol intermediate through various reaction conditions, ultimately affecting yield, purity, and the overall efficiency of the synthetic pathway. This guide provides a comparative analysis of the stability of indole-2-methanol protected with three commonly used groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-(trimethylsilyl)ethoxymethyl (SEM). Our analysis is grounded in established chemical principles and supported by detailed experimental protocols for stability assessment, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions.
Comparative Analysis of N-Protecting Groups: A Stability Profile
The ideal N-protecting group should be introduced in high yield, remain robust throughout the planned synthetic transformations, and be cleaved under specific, mild conditions that do not compromise the integrity of the final molecule.[2] The stability of the protecting group is not an absolute property but is highly dependent on the reaction environment. We will consider stability under acidic, basic, and oxidative conditions.
N-Boc-Indole-2-Methanol: The Acid-Labile Workhorse
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and removal. However, its defining characteristic is its lability under acidic conditions.
-
Acid Stability: The Boc group is readily cleaved by even moderate acids, such as trifluoroacetic acid (TFA) or methanolic HCl, at room temperature. This sensitivity is a significant drawback if subsequent reaction steps require an acidic environment. The degradation of N-Boc-indole-2-methanol in acidic media is often rapid, proceeding via cleavage of the Boc group to generate an unstable indoleninium ion, which can then lead to oligomerization.
-
Base Stability: The Boc group is generally stable to a wide range of basic conditions, including alkoxides and hydroxide bases, making it suitable for reactions such as saponification of esters elsewhere in the molecule.
-
Oxidative Stability: While the Boc group itself is relatively stable to many oxidizing agents, the unprotected indole nucleus is prone to oxidation. However, some studies on the oxidative dearomatization of N-Boc indoles indicate that the protected indole can be susceptible to oxidation under specific conditions.[3]
N-Cbz-Indole-2-Methanol: The Hydrogenolysis-Labile Group
The benzyloxycarbonyl (Cbz) group offers a different stability profile, with its cleavage typically achieved through catalytic hydrogenolysis.
-
Acid and Base Stability: The Cbz group is significantly more stable to both acidic and basic conditions compared to the Boc group, allowing for a broader range of synthetic transformations.
-
Oxidative Stability: The Cbz group is generally stable to most oxidizing agents that are compatible with the indole nucleus.
-
Cleavage: The primary method for Cbz removal is catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and efficient process. However, this method is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.
N-SEM-Indole-2-Methanol: The Robust and Orthogonal Protector
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is known for its robustness under a wide range of conditions, offering an orthogonal protection strategy.
-
Acid and Base Stability: The SEM group is stable to a broad spectrum of acidic and basic conditions, including those that would cleave Boc and other acid-labile groups.[2] It is also stable to many nucleophilic and organometallic reagents.
-
Oxidative Stability: The SEM group is generally considered stable to oxidative conditions.
-
Cleavage: The SEM group is typically removed under conditions that target the silicon-carbon bond, most commonly with fluoride ion sources like tetrabutylammonium fluoride (TBAF), or under strongly acidic conditions such as TFA at elevated temperatures. This unique cleavage pathway makes it orthogonal to many other protecting groups.
Quantitative Stability Comparison: A Forced Degradation Study
To provide a quantitative comparison of the stability of these N-protected indole-2-methanol intermediates, a forced degradation study is the standard approach.[4] In such a study, the compounds are subjected to accelerated stress conditions (acidic, basic, oxidative, thermal, and photolytic) and the percentage of the remaining parent compound is monitored over time by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Table 1: Illustrative Quantitative Stability Data from a Forced Degradation Study of N-Protected Indole-2-Methanol Intermediates
| Stress Condition | Time (hours) | % Remaining N-Boc-Indole-2-Methanol | % Remaining N-Cbz-Indole-2-Methanol | % Remaining N-SEM-Indole-2-Methanol |
| 0.1 M HCl (aq) | 2 | < 10% | > 95% | > 95% |
| 8 | Not Detected | > 90% | > 90% | |
| 0.1 M NaOH (aq) | 2 | > 98% | > 98% | > 98% |
| 8 | > 95% | > 95% | > 95% | |
| 3% H₂O₂ (aq) | 2 | ~ 90% | ~ 90% | ~ 90% |
| 8 | ~ 75% | ~ 75% | ~ 75% |
Note: The data presented is illustrative and based on established principles of protecting group stability. Actual degradation rates will depend on specific reaction conditions such as temperature and co-solvents.
Degradation Pathways: Understanding the Fate of the Intermediates
Understanding the potential degradation pathways is crucial for troubleshooting and optimizing synthetic routes. The primary modes of degradation for N-protected indole-2-methanol intermediates involve the indole nucleus and the hydroxymethyl group.
Acid-Catalyzed Degradation
Under acidic conditions, the primary degradation pathway for the N-Boc protected intermediate is the loss of the Boc group, followed by protonation of the indole ring, predominantly at the C3 position. The resulting indoleninium ion is highly electrophilic and can be attacked by another molecule of indole-2-methanol, leading to the formation of dimers and higher-order oligomers. For the more acid-stable N-Cbz and N-SEM protected intermediates, direct acid-catalyzed dimerization of the indole-2-methanol moiety can still occur, albeit at a slower rate.
Caption: Acid-catalyzed degradation of N-Boc-indole-2-methanol.
Oxidative Degradation
The electron-rich indole ring is susceptible to oxidation, which typically occurs at the C2 and C3 positions. Regardless of the N-protecting group, oxidative stress (e.g., exposure to air, peroxides, or other oxidizing agents) can lead to the formation of oxindole and isatin derivatives.[5] The presence of the hydroxymethyl group at C2 may influence the regioselectivity of the oxidation.
Caption: General oxidative degradation pathway for N-protected indoles.
Experimental Protocols: A Framework for Stability Assessment
The following protocols outline a systematic approach to conducting a forced degradation study to compare the stability of N-protected indole-2-methanol intermediates.
General Workflow for Comparative Stability Study
Caption: Workflow for a comparative forced degradation study.
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation: Prepare 1 mg/mL stock solutions of each N-protected indole-2-methanol in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Stress: To a vial containing the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Stress: To a separate vial, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.
-
Analysis: Dilute the quenched samples to a suitable concentration and analyze by HPLC-UV/MS.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare 1 mg/mL stock solutions as described above.
-
Oxidative Stress: To a vial containing the stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubation: Incubate the vial at room temperature, protected from light.
-
Sampling and Analysis: Follow steps 5 and 7 from Protocol 1 (no quenching step is typically required, but dilution with the mobile phase should be done immediately before injection).
Analytical Methodology: Stability-Indicating HPLC-UV/MS
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of compounds with varying polarities.[6]
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm) should be used for quantification. Mass spectrometry (MS) detection should be employed for the identification and structural elucidation of degradation products.[7]
Conclusion: Strategic Selection for Synthetic Success
The stability of N-protected indole-2-methanol intermediates is a critical parameter that dictates their utility in multi-step syntheses. The N-Boc group, while convenient, is highly susceptible to acidic conditions. The N-Cbz group offers a significant increase in acid and base stability but is limited by its incompatibility with catalytic hydrogenation. The N-SEM group provides the most robust protection across a wide range of conditions, with the advantage of an orthogonal deprotection strategy.
By understanding the relative stabilities and potential degradation pathways of these key intermediates, and by employing systematic forced degradation studies, researchers can select the most appropriate protecting group for their specific synthetic route, thereby minimizing side reactions, maximizing yields, and ensuring the efficient production of high-quality active pharmaceutical ingredients.
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Lee, C. F., et al. (2021). Late-Stage Photoredox C-H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides. Organic Letters, 23(7), 2710-2714. [Link]
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In vitro assay protocols for validating the biological activity of indole derivatives
A Senior Application Scientist's Guide to In Vitro Validation of Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds and its ability to interact with numerous biological targets through various non-covalent interactions.[1][2] This versatility has rendered indole derivatives as promising candidates in the development of treatments for a multitude of diseases, including cancer, inflammation, and microbial infections.[1] The initial journey of these promising molecules from the chemist's bench to the clinic is critically dependent on robust in vitro validation.
This guide provides an in-depth comparison of essential in vitro assay protocols designed to validate the biological activity of novel indole derivatives. Structured as a screening funnel, it begins with broad cytotoxicity assessments and progresses to more specific mechanistic assays, reflecting a logical workflow for drug discovery professionals.
The Screening Funnel: From Broad Activity to Specific Mechanisms
A typical in vitro screening cascade for novel compounds, including indole derivatives, follows a funnel-like progression. The process begins with high-throughput primary assays to identify "hits" with general biological activity (e.g., cytotoxicity against cancer cells). These hits are then subjected to a battery of secondary, more complex assays to confirm their activity, elucidate their mechanism of action, and establish structure-activity relationships (SAR).
Diagram 1: General Screening Workflow for Indole Derivatives
This diagram illustrates the logical progression from a compound library to a validated lead candidate.
Caption: A streamlined workflow for identifying and validating lead indole derivatives.
Section 1: Anticancer and Cytotoxicity Assays
The anticancer potential of indole derivatives is vast, with compounds targeting everything from tubulin polymerization to protein kinases and DNA topoisomerases.[2][3][4] The first step in evaluating a new indole derivative is to determine its general cytotoxicity against cancer cell lines.
Comparative Analysis of Cytotoxicity Assays
The choice of assay can be critical, especially as some compounds (e.g., highly colored indole derivatives) can interfere with specific assay chemistries.
| Assay | Principle | Endpoint Measurement | Pros | Cons | Best For |
| MTT Assay | Enzymatic reduction of yellow MTT (a tetrazolium salt) to purple formazan by mitochondrial dehydrogenases in living cells.[5][6][7] | Colorimetric (Absorbance at ~570 nm) | Inexpensive, well-established, widely used.[6] | Requires a final solubilization step; can be affected by compounds altering cellular metabolism.[7] | Initial high-throughput screening of large compound libraries. |
| SRB Assay | Staining of total cellular protein with sulforhodamine B (SRB) dye. | Colorimetric (Absorbance at ~565 nm) | Less sensitive to metabolic interference; endpoint is stable. | Slightly less sensitive than MTT for some cell lines. | Screening colored compounds or compounds that may interfere with mitochondrial function. |
| LDH Release | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Enzymatic/Colorimetric (Absorbance at ~490 nm) | Directly measures cell death (necrosis); non-destructive to remaining cells. | Less sensitive for detecting anti-proliferative or apoptotic effects. | Assessing acute cytotoxicity and membrane integrity. |
Detailed Protocol: MTT Cell Viability Assay
This protocol is a robust method for assessing the cytotoxic effect of indole derivatives on adherent cancer cell lines (e.g., MCF-7, A549, HCT116).[8][9]
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Indole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
Scientist's Note: Seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole derivative in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.
-
Include controls: Vehicle control (cells treated with medium containing DMSO only) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[8]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate for 2-4 hours at 37°C.[11] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[7]
-
Scientist's Note: The incubation time may need optimization depending on the metabolic rate of the cell line. Check for formazan crystal formation under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8][11]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Interpretation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve. Several indole derivatives have shown potent activity, with IC₅₀ values in the low micromolar and even nanomolar range against various cancer cell lines.[4][12][13][14] For example, certain indole-based tubulin inhibitors have demonstrated IC₅₀ values ranging from 2 to 11 nmol/L.[4]
Diagram 2: Apoptosis Induction Pathway by an Indole Derivative
Many anticancer indole derivatives function by inducing programmed cell death, or apoptosis. This diagram shows a simplified pathway.
Caption: A simplified intrinsic apoptosis pathway targeted by indole derivatives.
Section 2: Antioxidant Activity Assays
Oxidative stress is implicated in numerous diseases, and the electron-rich indole nucleus makes it an excellent scaffold for developing antioxidant agents.[1]
Comparative Analysis of Antioxidant Assays
| Assay | Principle | Endpoint Measurement | Pros | Cons |
| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, causing a color change from purple to yellow.[15][16][17] | Colorimetric (Decrease in absorbance at ~517 nm)[15][16] | Simple, rapid, and inexpensive.[16] | Reaction kinetics can be slow; not representative of all radical types in the body. |
| ABTS Assay | Measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants. | Colorimetric (Decrease in absorbance at ~734 nm) | Applicable to both hydrophilic and lipophilic antioxidants; faster reaction than DPPH. | The radical is not physiologically relevant. |
Detailed Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method to quickly assess the free-radical scavenging ability of indole derivatives.[15]
Materials:
-
96-well plate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 120 µM in methanol)[18]
-
Indole derivative stock solution (in methanol or DMSO)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
Microplate reader
Step-by-Step Methodology:
-
Preparation:
-
Prepare a fresh working solution of DPPH in methanol. This solution should be protected from light.
-
Prepare serial dilutions of the test indole derivative and the positive control in methanol.
-
-
Reaction Setup:
-
In a 96-well plate, add a small volume of the sample or standard solution (e.g., 20 µL).
-
Add a larger volume of the DPPH working solution (e.g., 180-200 µL) to each well and mix thoroughly.
-
Prepare a control well containing only the DPPH solution and the solvent.[15]
-
Scientist's Note: It is crucial to also run a "color control" for each sample concentration, containing the sample and methanol but no DPPH, to correct for any intrinsic absorbance of the indole derivative at 517 nm.[18]
-
-
Incubation and Measurement:
Data Interpretation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100[15] The results are often expressed as an IC₅₀ or EC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
Section 3: Anti-inflammatory Assays
Chronic inflammation is a key factor in many diseases. Indole derivatives have been investigated as anti-inflammatory agents, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) or by inhibiting enzymes like cyclooxygenase (COX).[19][20][21]
Featured Assay: Griess Assay for Nitric Oxide (NO) Inhibition
The Griess assay is a straightforward and widely used method to indirectly measure NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants.[22][23]
Detailed Protocol: Griess Assay in LPS-Stimulated Macrophages
This protocol assesses the ability of an indole derivative to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plate
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Indole derivative stock solution (in DMSO)
-
Griess Reagent Kit (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)[24]
-
Sodium Nitrite (NaNO₂) standard
-
Microplate reader
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the indole derivative for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[20] Include an unstimulated control group.
-
Incubate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite in culture medium.
-
Add the Griess reagent components to each well containing supernatant or standard, following the manufacturer's instructions (typically a 1:1 mix of supernatant and Griess reagent).[24]
-
Incubate at room temperature for 10-15 minutes, protected from light. A pink/purple azo dye will form in the presence of nitrite.[23][24]
-
Data Interpretation: The concentration of nitrite in each sample is determined by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. This provides a clear measure of the compound's anti-inflammatory potential in this context. Some indole derivatives have shown significant inhibition of NO production.[20][25]
Section 4: Antimicrobial Activity Assays
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. The indole scaffold is a promising starting point for the development of novel antibacterial and antifungal compounds.[1]
Featured Assay: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[11][27] This method is recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI).[26][28][29]
Detailed Protocol: Broth Microdilution Assay (CLSI-guided)
Materials:
-
96-well sterile microtiter plates
-
Bacterial or fungal strain of interest (e.g., S. aureus, E. coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)[11]
-
Indole derivative stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard[11][30]
Step-by-Step Methodology:
-
Compound Dilution:
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[30]
-
Dilute this suspension to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][30]
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).[11]
-
-
Incubation and MIC Determination:
Data Interpretation: The MIC value provides a quantitative measure of the compound's potency against a specific microorganism. Lower MIC values indicate higher potency. This data is crucial for comparing the efficacy of different derivatives and guiding further development.
Diagram 3: Decision Tree for Primary Assay Selection
Choosing the right initial assay is key to generating meaningful data. This decision tree guides the researcher based on the primary therapeutic target.
Caption: A decision-making tool for selecting the appropriate primary in vitro assay.
Conclusion
The validation of indole derivatives requires a systematic and multi-faceted approach. By employing a strategic combination of the assays detailed in this guide—from broad-spectrum cytotoxicity screens to specific mechanistic studies—researchers can effectively characterize the biological activity of their novel compounds. Adherence to standardized protocols, inclusion of proper controls, and a thorough understanding of the principles behind each assay are paramount for generating reliable, reproducible data that can confidently drive a compound from a promising "hit" to a viable lead candidate for further preclinical and clinical development.
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A Head-to-Head Comparison of Catalysts for Sonogashira Coupling in Indole Synthesis: A Guide for Researchers
The synthesis of the indole scaffold, a privileged structure in medicinal chemistry and materials science, often relies on efficient carbon-carbon bond-forming reactions. Among these, the Sonogashira cross-coupling reaction stands out as a powerful tool for the construction of the indole ring system.[1][2][3] This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the Sonogashira coupling in the context of indole synthesis, offering insights into their performance, mechanistic nuances, and practical applications.
Introduction: The Sonogashira Reaction in Indole Synthesis
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] In the synthesis of indoles, this reaction is typically employed in a one-pot or sequential manner, involving the initial coupling of a substituted 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring.[2] The choice of catalyst is paramount to the success of this transformation, influencing reaction efficiency, substrate scope, and overall cost-effectiveness.
This guide will delve into a comparative analysis of the following catalytic systems:
-
Classical Palladium-Copper Systems: The traditional and widely used catalyst combination.
-
Copper-Free Palladium Systems: Developed to overcome the drawbacks associated with copper co-catalysts.
-
Heterogeneous Palladium Catalysts: Offering advantages in terms of catalyst recovery and reuse.
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: A class of highly active and versatile catalysts.
-
Alternative Metal Catalysts: Exploring the potential of iron and cobalt in Sonogashira couplings.
Comparative Analysis of Catalytic Systems
The performance of different catalysts in the Sonogashira coupling for indole synthesis can be evaluated based on several key parameters, including reaction yield, reaction time, catalyst loading, and reaction conditions. The following tables provide a summary of experimental data from various studies to facilitate a direct comparison.
Classical Palladium-Copper Systems
The combination of a palladium catalyst, typically Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, such as CuI, has been the workhorse for Sonogashira couplings for decades.[2][5] The copper co-catalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 2-Iodoaniline | Phenylacetylene | Et₃N | Et₃N | RT | 5 | 82 (of indole) | [6] |
| PdCl₂(PPh₃)₂ / CuI | N,N-dimethyl-2-iodoaniline | 3,5-Dimethoxyphenylacetylene | Et₃N | Et₃N/CH₃CN | 60 | 12 | 83 (of indole) | [6] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 | [7] |
Advantages:
-
Generally high yields and broad substrate scope.
-
Well-established and widely understood methodology.
Disadvantages:
-
The use of copper can lead to the formation of undesired alkyne homocoupling products (Glaser coupling).[4]
-
Residual copper can be problematic in pharmaceutical applications.
-
Reactions often require an inert atmosphere to prevent oxidative homocoupling.[4]
Copper-Free Palladium Systems
To address the issues associated with copper, significant research has been dedicated to the development of copper-free Sonogashira coupling protocols.[1][8][9] These systems typically rely on a palladium catalyst and a suitable base, often an amine, which is believed to play a role in the deprotonation of the alkyne.[5]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | 0.5 | 96 | [8][10] |
| Pd(OAc)₂ | Cy₃P | Cs₂CO₃ | DMF | 100 | 1 | 82 (of indole) | [11] |
| Pd(t-Bu₃P)₂ | t-Bu₃P | Cs₂CO₃ | DMF | 60 | 1.5 | Major product was the coupled alkyne, not the indole | [11] |
| Pd(OAc)₂ | X-Phos | Cs₂CO₃ | DMF | 80 | 1.5 | 86 (of indole) | [11] |
Advantages:
-
Avoids the formation of Glaser homocoupling byproducts.[4]
-
Simplifies product purification by eliminating copper contamination.
-
Can often be performed under milder conditions.[8]
Disadvantages:
-
May require more specialized and expensive phosphine ligands.
-
Reaction rates can sometimes be slower compared to copper-catalyzed systems.
Heterogeneous Palladium Catalysts
Heterogeneous catalysts offer significant practical advantages, particularly in industrial settings, due to their ease of separation and potential for recycling.[12][13] Various solid supports, including silica, carbon, and polymers, have been employed to immobilize palladium catalysts for Sonogashira reactions.[12][13]
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Silica-supported Palladium | None | None (neat) | Not specified | Not specified | Quantitative (of 2-phenylindole) | |
| Palladium on Carbon (0.2 mol%) | Na₂CO₃ | DMF | 120 | 24 | 85 | [14] |
| SiliaCat DPP-Pd | Not specified | Not specified | Flow reactor | < 3 min | High | [1] |
| PdNPs on mesoporous carbon | Not specified | Water | 60 | Not specified | 90-100 | [13] |
Advantages:
-
Facile catalyst recovery and reusability, leading to reduced costs and waste.[13]
-
Often exhibit high stability and low metal leaching.
-
Can simplify reaction work-up and product purification.
Disadvantages:
-
Catalyst activity can sometimes be lower than their homogeneous counterparts.
-
Mass transfer limitations can affect reaction rates.
-
Catalyst deactivation over multiple cycles can be an issue.
N-Heterocyclic Carbene (NHC) Palladium Complexes
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties and steric bulk contribute to the formation of highly stable and active catalysts.[5]
| Catalyst Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bis-imidazolyl-derived Pd complex (0.02 mol%) | Piperidine | Ionic Liquid | 120 | Not specified | Rapid reaction | [2] |
| 1,2,3-triazolylidene-based palladium PEPPSI complex (2 mol%) | Not specified | Not specified | Not specified | Not specified | Moderate to good | [15] |
Advantages:
-
High catalytic activity, often allowing for low catalyst loadings.
-
Enhanced thermal stability compared to many phosphine-based catalysts.
-
Versatility in coupling a wide range of substrates.
Disadvantages:
-
Synthesis of NHC ligands and their palladium complexes can be more complex and costly.
-
Some NHC-Pd complexes may have limited air and moisture stability.
Alternative Metal Catalysts: Iron and Cobalt
In an effort to move away from expensive and precious palladium, researchers have explored the use of more abundant and less toxic first-row transition metals like iron and cobalt for Sonogashira-type couplings.
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Co-NHC@MWCNTs | Not specified | Not specified | Not specified | up to 98 | |
| Co nanoparticles | Not specified | Not specified | Not specified | up to 91 | |
| Co complex with methyl salicylate-functionalized chitosan | KOH | DMSO | 140 | Moderate to good |
Advantages:
-
Utilize more earth-abundant and cost-effective metals.
-
Offer a more sustainable approach to cross-coupling chemistry.
Disadvantages:
-
Generally require higher reaction temperatures and catalyst loadings compared to palladium systems.
-
Substrate scope and functional group tolerance may be more limited.
-
The field is still developing, and fewer well-established protocols are available.
Mechanistic Considerations
The catalytic cycle of the Sonogashira reaction varies depending on the presence or absence of a copper co-catalyst.
Palladium-Copper Co-catalyzed Cycle
The generally accepted mechanism involves two interconnected catalytic cycles.[4][5] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[4][5]
Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Copper-Free Sonogashira Cycle
In the absence of copper, the mechanism is believed to proceed through a different pathway.[5] After the initial oxidative addition of the aryl halide to the Pd(0) center, the terminal alkyne coordinates to the palladium complex. A base then facilitates the deprotonation of the alkyne, leading to the formation of a palladium acetylide complex. Subsequent reductive elimination affords the final product and regenerates the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the copper-free Sonogashira reaction.
Experimental Protocols
The following are representative experimental protocols for the synthesis of indoles via Sonogashira coupling.
Microwave-Assisted One-Pot Synthesis of Indoles using a Pd/Cu System[8][19]
This protocol outlines a microwave-assisted, one-pot, three-component coupling reaction for the synthesis of indoles.
Step 1: Sonogashira Coupling
-
In a sealed 20 mL microwave vial, combine 2-iodoaniline (0.500 mmol), the terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and CuI (0.010 mmol).
-
Add 3 mL of Et₃N.
-
Stir the reaction at 60 °C under microwave irradiation (300 W) for the indicated time.
Step 2: Cyclization
-
To the reaction mixture from Step 1, add the aryl iodide (0.550 mmol) and 3 mL of CH₃CN.
-
Stir the resulting mixture at 90 °C under microwave irradiation (300 W) for the indicated time.
-
After completion, cool the reaction mixture, and purify the product by column chromatography.
Caption: Workflow for microwave-assisted one-pot indole synthesis.
Room-Temperature, Copper-Free Sonogashira Coupling for One-Pot Indole Formation[10][12]
This protocol describes a room-temperature, copper-free Sonogashira coupling followed by indole formation.
-
To an oven-dried vial, add the aryl bromide (0.5 mmol), the alkyne (0.6 mmol), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (5 mol %).
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (1.5 mmol) and dimethyl sulfoxide (DMSO) (1.0 mL).
-
Stir the reaction at room temperature for the specified time (e.g., 0.5 - 1.5 hours).
-
Upon completion of the coupling (monitored by TLC or GC-MS), the reaction can be worked up to isolate the coupled product, or proceed with subsequent cyclization steps to form the indole.
Caption: Workflow for room-temperature, copper-free Sonogashira coupling.
Conclusion and Future Outlook
The Sonogashira coupling remains an indispensable tool for indole synthesis. While the classical palladium-copper system is still widely used, the development of copper-free, heterogeneous, and alternative metal-based catalysts offers significant advantages in terms of sustainability, cost, and ease of purification. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and scalability. Future research in this area will likely focus on the development of even more active, stable, and environmentally benign catalysts, further expanding the synthetic chemist's toolbox for the construction of complex indole-containing molecules.
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ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
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Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
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Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical reagent extends far beyond the bench. The proper disposal of these compounds is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol, ensuring the protection of personnel and the environment.
Hazard Assessment and Initial Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical.[1]
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to these hazards, all waste containing this chemical, including empty containers and contaminated labware, must be treated as hazardous waste.[2][3] The primary directive for disposal is to entrust the contents and container to an approved waste disposal plant.[1][4]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][2]
-
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2][3]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer. Adherence to these steps is crucial for regulatory compliance and safety.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe laboratory waste management.[5] It prevents dangerous chemical reactions and ensures that waste is handled by the appropriate disposal stream.
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated materials such as weighing papers, pipette tips, and gloves. These should be collected in a designated, clearly labeled hazardous waste container.[4]
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from decontaminating glassware. This should be collected in a separate, leak-proof container designated for hazardous liquid waste.[6]
-
-
Sharps Waste:
-
Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-resistant sharps container.[2]
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. [6] Incompatible wastes must be kept separate.[4]
Step 2: Containerization and Labeling
The integrity and labeling of waste containers are critical for safe storage and transport.
-
Container Selection:
-
Use containers that are compatible with the chemical waste. For solid waste, a sealable, sturdy container is appropriate. For liquid waste, use a leak-proof bottle, preferably the original container if it's in good condition.[7][8]
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[7]
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
Your institution's EHS office will likely provide standardized hazardous waste labels.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are essential for the safe accumulation of hazardous waste before its collection.
-
Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[2][11]
-
Storage Conditions:
Step 4: Disposal of Contaminated Materials
Properly managing contaminated labware and PPE is a critical part of the disposal process.
-
Disposable Items: Items such as gloves, weighing boats, and absorbent paper contaminated with this compound must be disposed of as hazardous solid waste.[4]
-
Reusable Glassware:
-
Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove residues of the compound.
-
Collect this initial rinsate as hazardous liquid waste.[4]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4] After the initial hazardous rinses, the glassware can typically be washed with soap and water.
-
-
Empty Original Containers:
-
Thoroughly empty the container.
-
The first rinse with a suitable solvent should be collected as hazardous waste.[4]
-
After proper rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
-
Step 5: Arranging for Final Disposal
The final step is to transfer the accumulated hazardous waste to your institution's EHS department for professional disposal.
-
Scheduling a Pickup: Once your waste container is full (do not overfill, leave at least 10% headspace for liquids), contact your EHS office to schedule a waste pickup.[6][8]
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in line with your institution's protocols and regulatory requirements.[4]
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [4][7]
Summary of Disposal Procedures
| Waste Type | Containment | Key Disposal Steps |
| Unused/Expired Solid | Labeled, sealed, compatible container | Segregate as solid hazardous waste. Store in SAA. Arrange for EHS pickup. |
| Contaminated Disposables | Labeled, sealed, compatible container | Collect in a designated solid hazardous waste container. Store in SAA. Arrange for EHS pickup. |
| Liquid Waste (Solutions/Rinsate) | Labeled, leak-proof bottle with secondary containment | Segregate as liquid hazardous waste. Store in SAA. Arrange for EHS pickup. |
| Contaminated Glassware | N/A | Rinse with a suitable solvent, collecting the first rinse(s) as hazardous liquid waste. Wash as usual. |
| Empty Original Container | N/A | Rinse the container, collecting the first rinse as hazardous liquid waste. Deface the label and dispose of as non-hazardous waste. |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal guide, researchers can ensure that their work with this compound is conducted safely from the initial experiment to the final disposal, upholding the highest standards of laboratory practice and environmental responsibility.
References
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- BenchChem. (2025). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
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- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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Navigating the Safe Handling of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol: A Comprehensive Guide to Personal Protective Equipment, Operational Procedures, and Disposal
For researchers and scientists at the forefront of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe management of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol, a compound of interest in contemporary research. By moving beyond a simple checklist, we delve into the rationale behind each safety recommendation, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Assessment and Triage: Understanding the Risks
This compound is a solid organic compound that, according to its Safety Data Sheet (SDS), presents a clear and immediate hazard upon contact.[1] The primary risks identified are:
-
Skin Irritation: Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]
While the SDS does not classify the compound as having other acute toxicities, the presence of the phenylsulfonyl and indole moieties warrants a cautious approach. Indole derivatives, as a class, exhibit a wide range of biological activities, and it is prudent to minimize exposure. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended but essential.
The Last Line of Defense: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical.[2] For this compound, a substance that is a solid at room temperature, the primary exposure routes are through dermal contact and inhalation of airborne particulates. The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection: Shielding from the Unseen
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Primary Protection: Tightly fitting safety goggles that meet ANSI Z87.1 standards are required. These provide a seal around the eyes, protecting against dust particles and accidental splashes.
-
Secondary Protection: For procedures with a higher risk of splashing, such as when preparing solutions or during vigorous agitation, a full-face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.
Hand Protection: The Critical Barrier
-
Recommended Glove Material: Nitrile gloves are the preferred choice for handling this compound. Nitrile offers good resistance to a range of organic compounds, including alcohols, and provides a good balance of chemical protection and dexterity.[4]
-
Glove Thickness: A minimum thickness of 4-6 mils is recommended for incidental contact. For tasks involving more extensive handling or potential for immersion, a thicker glove (8-10 mils) or double gloving is advised.[5]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. Disposable gloves should be changed immediately upon known or suspected contact with the chemical and should never be reused. It is good practice to change gloves every 1-2 hours during extended procedures to mitigate the risk of undetected permeation.[5]
Table 1: Glove Selection Rationale
| Glove Material | Recommendation Rationale |
| Nitrile | Preferred choice due to good resistance to a broad range of chemicals, including alcohols. Offers a clear indication of tears and is a suitable alternative for individuals with latex allergies.[4] |
| Latex | Not recommended as a primary barrier due to potential for allergic reactions and inferior chemical resistance compared to nitrile for many organic compounds. |
| Neoprene | A viable alternative to nitrile, offering good chemical resistance. May be considered if a known sensitivity to nitrile exists.[4] |
Body Protection: Minimizing Dermal Exposure
A fully buttoned, long-sleeved laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of generating dust or splashes, consider the use of a disposable, chemical-resistant gown.
Respiratory Protection: A Precautionary Measure
While this compound is a solid with low volatility, the potential for generating airborne dust during weighing and transfer operations necessitates respiratory protection.
-
Standard Operations: For routine handling in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 respirator is sufficient to protect against dust particles.
-
High-Energy Procedures: If the compound is being milled, ground, or subjected to any process that could generate a significant amount of fine dust, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure. The following workflow should be adapted to the specific requirements of your experimental protocol.
Caption: Workflow for the safe handling of this compound.
Preparation
-
Designate a Controlled Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Don Full PPE: Before entering the designated work area, put on all required personal protective equipment as outlined in Section 2.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Ensure everything is clean and dry to prevent unwanted reactions.
Chemical Handling
-
Weighing: Use an anti-static weigh boat or weighing paper to accurately measure the required amount of the compound. Perform this task gently to avoid generating airborne dust.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel. A powder funnel can be useful to prevent spillage.
-
Solubilization and Reaction: Add the desired solvent to the reaction vessel. If heating is required, ensure the setup is secure and monitored.
Post-Procedure
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. A detailed decontamination procedure is provided in Section 4.2.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye and respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a legal and ethical responsibility. This compound is a non-halogenated organic solid and should be disposed of as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, contaminated paper towels, and spent solid reagents, should be collected in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., a polyethylene-lined drum) and kept closed when not in use.[6]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with halogenated solvents or aqueous waste.[7]
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Decontamination of Glassware and Equipment
Proper decontamination of reusable glassware and equipment is essential to prevent cross-contamination and ensure a safe working environment.
-
Initial Rinse: Rinse the glassware or equipment three times with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol).[1] Collect this initial rinsate in the non-halogenated organic liquid waste container.
-
Wash: Wash the rinsed glassware with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces.
-
Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry completely before reuse.
Disposal of Empty Containers
The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone).[1] The rinsate must be collected and disposed of as hazardous waste.
-
Deface Label: After triple-rinsing, completely deface or remove the original label.
-
Dispose: The clean, defaced container can then be disposed of in the appropriate recycling or solid waste stream, according to your institution's guidelines.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Collect the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area. |
| Large Spill | Evacuate the immediate area. Alert your laboratory supervisor and institutional safety office. Do not attempt to clean up a large spill unless you are trained and equipped to do so. |
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
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UBC Chemistry. (2023). Standard Operating Procedure- Laboratory Waste Disposal (Chemistry). Retrieved from [Link]
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Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
